TG 100572 Hydrochloride
Description
Properties
IUPAC Name |
4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O2.ClH/c1-17-14-18(22-16-20(33)6-9-23(22)27)15-24-25(17)29-26(31-30-24)28-19-4-7-21(8-5-19)34-13-12-32-10-2-3-11-32;/h4-9,14-16,33H,2-3,10-13H2,1H3,(H,28,29,31);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVINBIHNVAYEND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647593 | |
| Record name | 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867331-64-4 | |
| Record name | 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
TG100572 Hydrochloride: A Multi-Targeted Kinase Inhibitor for Angiogenesis
An In-depth Technical Guide on the Mechanism of Action, Preclinical Profile, and Clinical Development
Abstract
TG100572 hydrochloride is a potent, multi-targeted small molecule kinase inhibitor demonstrating significant anti-angiogenic and anti-permeability properties. As the active metabolite of the prodrug TG100801, it has been investigated primarily for the topical treatment of neovascular age-related macular degeneration (nAMD). TG100572 exerts its effects by inhibiting a specific set of receptor tyrosine kinases (RTKs) and Src family kinases, which are critical components of signaling pathways that drive pathological blood vessel growth and leakage. This technical guide provides a comprehensive overview of the mechanism of action of TG100572, with a focus on its interaction with the PI3K/Akt signaling cascade. It includes a summary of its inhibitory activity, detailed experimental protocols for key assays, and a review of its preclinical and clinical development.
Introduction
Pathological angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of several diseases, including cancer and neovascular age-related macular degeneration (nAMD). In nAMD, the growth of abnormal and leaky blood vessels in the choroid leads to fluid and blood leakage into the macula, causing progressive and severe vision loss. Key signaling pathways, particularly those mediated by vascular endothelial growth factor (VEGF) and Src family kinases, are central to this process.
TG100572 hydrochloride is a multi-targeted kinase inhibitor designed to simultaneously block these critical pathways. Its prodrug, TG100801, was developed to facilitate topical delivery to the posterior segment of the eye, where it is rapidly converted to the active TG100572 molecule by endogenous esterases. This approach aims to provide a non-invasive alternative to the current standard-of-care, which involves repeated intravitreal injections of anti-VEGF agents.
Mechanism of Action
TG100572 functions as an ATP-competitive inhibitor of multiple protein kinases, thereby blocking the phosphorylation of their downstream substrates and disrupting the signaling cascades that promote angiogenesis and vascular permeability.
Kinase Inhibition Profile
TG100572 exhibits potent inhibitory activity against a select panel of receptor tyrosine kinases and Src family kinases. The half-maximal inhibitory concentrations (IC50) for key targets are summarized in Table 1.
| Kinase Target | IC50 (nM) |
| Receptor Tyrosine Kinases | |
| Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) | 2 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 7 |
| Fibroblast Growth Factor Receptor 1 (FGFR1) | 2 |
| Fibroblast Growth Factor Receptor 2 (FGFR2) | 16 |
| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | 13 |
| Src Family Kinases | |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
Table 1: In vitro kinase inhibitory activity of TG100572 hydrochloride.
Downstream Signaling Pathways
The primary mechanism of action of TG100572 is the disruption of the VEGF and Src signaling pathways, both of which converge on the Phosphoinositide 3-kinase (PI3K)/Akt signaling axis. This pathway is a central regulator of cell survival, proliferation, and migration.
VEGF Receptor Signaling:
Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that binds to its receptors (VEGFR1 and VEGFR2) on the surface of endothelial cells. This binding triggers receptor dimerization and autophosphorylation, leading to the activation of multiple downstream signaling pathways, including the PI3K/Akt pathway. Activated Akt, in turn, promotes endothelial cell survival and proliferation, key events in angiogenesis. By inhibiting VEGFR1 and VEGFR2, TG100572 directly blocks the initiation of this signaling cascade.
Src Family Kinase Signaling:
Src family kinases are non-receptor tyrosine kinases that play a crucial role in mediating signals from various cell surface receptors, including VEGFRs. Src activation is an important step in VEGF-induced angiogenesis and vascular permeability. Src can directly phosphorylate and activate downstream effectors, and it also plays a role in the activation of the PI3K/Akt pathway. The potent inhibition of multiple Src family members by TG100572 provides a complementary mechanism to block pro-angiogenic signaling.
The following diagram illustrates the key signaling pathways targeted by TG100572:
Caption: Signaling pathways targeted by TG100572 hydrochloride.
Preclinical Pharmacology
In Vitro Cellular Activity
TG100572 has demonstrated potent anti-proliferative and pro-apoptotic effects in endothelial cells.
| Assay | Cell Type | Metric | Value |
| Vascular Endothelial Cell Proliferation | hRMVEC | IC50 | 610 ± 72 nM |
| Apoptosis Induction | Proliferating Endothelial Cells | - | Induces apoptosis |
| VEGF-induced ERK Phosphorylation | - | - | Blocks phosphorylation |
Table 2: In vitro cellular activity of TG100572.
Preclinical Ocular Pharmacokinetics
The prodrug TG100801 was developed to enhance the delivery of TG100572 to the posterior segment of the eye following topical administration. Preclinical studies in multiple species have demonstrated that TG100801 is effectively converted to TG100572 in ocular tissues, achieving therapeutic concentrations in the choroid and retina with minimal systemic exposure.[1]
| Species | Tissue | T1/2 | Systemic Exposure |
| Rabbit, Dog, Mini-pig | Choroid/Retina | > 7 h | Below limit of quantitation (1-3 ng/mL) |
Table 3: Summary of preclinical ocular pharmacokinetics of TG100572 (from TG100801 administration).[1]
The workflow for a typical preclinical ocular pharmacokinetic study is outlined below:
Caption: Workflow for preclinical ocular pharmacokinetic studies.
Clinical Development
The clinical development of TG100572 has been conducted through its prodrug, TG100801, administered as a topical eye drop.
Phase 1 Clinical Trial
A Phase 1, randomized, double-masked, placebo-controlled, dose-escalation study (NCT00414999) was conducted in healthy volunteers to assess the safety and tolerability of TG100801.[2] The study found that TG100801 was well-tolerated with no evidence of systemic toxicity.[2] Plasma levels of both TG100801 and its active metabolite, TG100572, were below the limits of detection.[2] The most common adverse event was mild and transient ocular irritation.[2]
Phase 2a Clinical Trial
A Phase 2a, open-label, randomized pilot study (NCT00509548) was initiated to evaluate the safety and preliminary efficacy of TG100801 in patients with choroidal neovascularization due to AMD. The primary outcome measure was the change in retinal thickness as measured by optical coherence tomography (OCT) at 4 weeks.[2] This trial was terminated, and while specific quantitative results have not been formally published, the stated goal was to assess the reduction in retinal edema.
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the IC50 of TG100572 against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
TG100572 hydrochloride
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of TG100572 in DMSO, then further dilute in kinase reaction buffer.
-
In a 384-well plate, add the diluted TG100572 or vehicle (DMSO).
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of TG100572 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Endothelial Cell Proliferation Assay
This protocol outlines a method to assess the effect of TG100572 on VEGF-induced endothelial cell proliferation.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
VEGF
-
TG100572 hydrochloride
-
Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom black plates
-
Luminometer
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Treat the cells with various concentrations of TG100572 or vehicle for 1 hour.
-
Stimulate the cells with VEGF (e.g., 10 ng/mL).
-
Incubate for 48-72 hours.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure luminescence to determine the number of viable cells.
-
Calculate the percentage of inhibition of VEGF-induced proliferation for each concentration of TG100572.
-
Determine the IC50 value as described in the kinase inhibition assay protocol.
Endothelial Cell Apoptosis Assay
This protocol describes the use of Annexin V and propidium (B1200493) iodide (PI) staining to detect apoptosis in endothelial cells treated with TG100572.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
TG100572 hydrochloride
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HUVECs in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of TG100572 or vehicle for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic/late apoptotic cells (Annexin V-positive, PI-positive).
Conclusion
TG100572 hydrochloride is a potent multi-targeted kinase inhibitor with a well-defined mechanism of action centered on the inhibition of key RTKs and Src family kinases. This dual inhibition effectively blocks the downstream PI3K/Akt signaling pathway, a critical mediator of angiogenesis and vascular permeability. Preclinical studies have demonstrated its anti-angiogenic efficacy and a favorable ocular pharmacokinetic profile when delivered as the prodrug TG100801. While early clinical trials in nAMD showed good tolerability, the development of TG100801 was discontinued. Nevertheless, the extensive preclinical data and the well-characterized mechanism of action of TG100572 provide a valuable foundation for the continued exploration of multi-targeted kinase inhibitors in the treatment of ocular neovascular diseases.
References
TG 100572 Hydrochloride: A Multi-Targeted Kinase Inhibitor for Angiogenesis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TG 100572 Hydrochloride is a potent, multi-targeted small molecule inhibitor that demonstrates significant activity against key receptor tyrosine kinases (RTKs) and Src family kinases implicated in pathological angiogenesis and vascular permeability. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key physicochemical and biological properties, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers and drug development professionals in utilizing this compound for preclinical research and development, particularly in the context of ophthalmology and oncology.
Introduction
Pathological angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of various diseases, including cancer and age-related macular degeneration (AMD).[1] Key signaling pathways driving this process are mediated by receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs), as well as non-receptor tyrosine kinases like the Src family kinases.[1][2] this compound has emerged as a valuable research tool due to its ability to simultaneously inhibit these critical pathways.[3][4][5][6][7][8][9]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. The hydrochloride salt form of TG 100572 generally offers enhanced water solubility and stability compared to the free base.[7]
| Property | Value |
| Chemical Name | 4-chloro-3-[5-methyl-3-[[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]amino]-1,2,4-benzotriazin-7-yl]phenol monohydrochloride |
| Molecular Formula | C₂₆H₂₇Cl₂N₅O₂ |
| Molecular Weight | 512.43 g/mol [4] |
| CAS Number | 867331-64-4 |
| Appearance | Powder |
| Storage | Store at -20°C for up to 3 years.[4] |
| Solubility | Information on specific solvents and concentrations should be obtained from the supplier. Solutions are reported to be unstable and should be prepared fresh.[4] |
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP-binding sites of multiple tyrosine kinases, thereby blocking downstream signaling cascades that promote cell proliferation, migration, survival, and angiogenesis.
Targeted Kinases and In Vitro Potency
This compound demonstrates potent, sub-nanomolar to low nanomolar inhibitory activity against a range of kinases. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Kinase Target | IC₅₀ (nM) |
| VEGFR1 | 2[3][4][5][6][7][8][9] |
| VEGFR2 | 7[3][4][5][6][7][8][9] |
| FGFR1 | 2[3][4][5][6][7][8][9] |
| FGFR2 | 16[3][4][5][6][7][8][9] |
| PDGFRβ | 13[3][4][5][6][7][8][9] |
| Fgr | 5[3][4][5][6][7][8][9] |
| Fyn | 0.5[3][4][5][6][7][8][9] |
| Hck | 6[3][4][5][6][7][8][9] |
| Lck | 0.1[3][4][5][6][7][8][9] |
| Lyn | 0.4[3][4][5][6][7][8][9] |
| Src | 1[3][4][5][6][7][8][9] |
| Yes | 0.2[3][4][5][6][7][8][9] |
Inhibition of Key Signaling Pathways
The inhibitory action of this compound on its target kinases disrupts several critical signaling pathways involved in angiogenesis and cell growth.
Biological Activity
In Vitro Studies
This compound has been shown to inhibit the proliferation of human retinal microvascular endothelial cells (hRMVEC) with an ED₅₀ of 610 ± 72 nM.[7] It also effectively blocks the VEGF-induced phosphorylation of extracellular signal-regulated kinase (ERK).[7] Furthermore, TG 100572 induces apoptosis specifically in rapidly proliferating endothelial cells, while quiescent cells remain unaffected.[7]
In Vivo Studies
In a murine model of laser-induced choroidal neovascularization (CNV), systemic administration of TG 100572 resulted in a significant suppression of CNV.[3][6][7] However, this was accompanied by weight loss, suggesting potential systemic toxicity.[3][6][7]
Pharmacokinetics
Following systemic administration in a murine model, a maximum concentration (Cmax) of 23.4 µM of TG 100572 was achieved in the choroid and sclera at 30 minutes (Tmax).[3][7] The compound exhibits a short half-life in ocular tissues.[3][7]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC₅₀ of TG 100572 against target kinases.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of TG 100572 to achieve a range of final assay concentrations.
-
Prepare solutions of the recombinant target kinase, a specific peptide substrate, and ATP in an appropriate kinase assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the kinase, substrate, and varying concentrations of TG 100572.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of TG 100572 relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Endothelial Cell Proliferation Assay
This protocol outlines a method to assess the effect of TG 100572 on the proliferation of endothelial cells, such as hRMVEC.
Methodology:
-
Cell Culture:
-
Culture hRMVEC in appropriate endothelial cell growth medium.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Starve the cells in a low-serum medium for several hours.
-
Treat the cells with serial dilutions of this compound in the presence or absence of a pro-proliferative stimulus (e.g., VEGF). Include appropriate vehicle controls.
-
-
Incubation:
-
Incubate the plates for a period that allows for cell division (e.g., 48-72 hours).
-
-
Proliferation Assessment:
-
Quantify cell proliferation using a suitable method, such as:
-
MTS/MTT assay: Measures the metabolic activity of viable cells.
-
BrdU incorporation assay: Measures DNA synthesis in proliferating cells.
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
Normalize the proliferation data to the vehicle-treated control.
-
Plot the percentage of proliferation against the logarithm of the TG 100572 concentration and determine the ED₅₀ value.
-
Murine Model of Laser-Induced Choroidal Neovascularization (CNV)
This protocol details an in vivo model to evaluate the efficacy of TG 100572 in a disease-relevant setting.[10]
References
- 1. atsjournals.org [atsjournals.org]
- 2. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 6. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. sinobiological.com [sinobiological.com]
- 10. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]
TG 100572 Hydrochloride: A Technical Guide to its Target Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG 100572 Hydrochloride is a potent, multi-targeted small molecule inhibitor that primarily targets receptor tyrosine kinases (RTKs) and Src family kinases.[1] Its ability to simultaneously block multiple signaling pathways involved in angiogenesis, cell proliferation, and survival makes it a valuable tool for research in oncology and ophthalmology. This technical guide provides an in-depth overview of the target kinases of TG 100572, including its inhibitory activity, the signaling pathways it modulates, and generalized experimental protocols for its characterization.
Target Kinase Profile of this compound
TG 100572 exhibits potent inhibitory activity against a range of kinases, with sub-nanomolar to low nanomolar IC50 values against key mediators of angiogenesis and cell signaling.
Quantitative Inhibitory Activity
The half-maximal inhibitory concentration (IC50) values of TG 100572 against its primary target kinases are summarized in the table below. This data highlights the compound's high affinity for both receptor tyrosine kinases and Src family kinases.
| Kinase Target Family | Specific Kinase | IC50 (nM) |
| Receptor Tyrosine Kinases | VEGFR1 | 2 |
| VEGFR2 | 7 | |
| FGFR1 | 2 | |
| FGFR2 | 16 | |
| PDGFRβ | 13 | |
| Src Family Kinases | Fgr | 5 |
| Fyn | 0.5 | |
| Hck | 6 | |
| Lck | 0.1 | |
| Lyn | 0.4 | |
| Src | 1 | |
| Yes | 0.2 |
Data compiled from multiple sources.[1]
Signaling Pathway Inhibition
TG 100572 exerts its biological effects by inhibiting key signaling pathways that are crucial for cell growth, proliferation, migration, and survival. The primary pathways affected are those downstream of Vascular Endothelial Growth Factor (VEGF) receptors and Src family kinases.
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis.[2][3] Upon binding of VEGF to its receptors (VEGFRs), a signaling cascade is initiated that leads to endothelial cell proliferation, migration, and increased vascular permeability. TG 100572's inhibition of VEGFR1 and VEGFR2 directly blocks the initiation of this cascade.
Src Family Kinase Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in various cellular processes, including cell adhesion, migration, and proliferation. They often act as downstream effectors of receptor tyrosine kinases, including VEGFRs. By inhibiting multiple members of the Src family, TG 100572 disrupts these crucial cellular functions. The inhibition of Src kinases by TG 100572 has been shown to block VEGF-induced phosphorylation of extracellular signal-regulated kinase (ERK).[1]
Experimental Protocols
The following sections describe generalized experimental protocols for determining the inhibitory activity of TG 100572. Specific parameters may require optimization depending on the kinase and the assay format.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
This protocol outlines a common method for determining the IC50 value of an inhibitor against a specific kinase. Luminescence-based assays, which measure the amount of ATP remaining after a kinase reaction, are frequently used for high-throughput screening.
Objective: To determine the concentration of TG 100572 required to inhibit 50% of the activity of a target kinase.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the kinase, substrate, and TG 100572 (at various concentrations) to the wells of the assay plate.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Include control wells with no inhibitor (100% activity) and no kinase (background).
-
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes).
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence from all wells.
-
Calculate the percentage of kinase inhibition for each concentration of TG 100572 relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a multi-targeted kinase inhibitor with high potency against key RTKs and Src family kinases involved in oncogenic and angiogenic signaling. Its well-characterized inhibitory profile makes it a valuable research tool for investigating the roles of these kinases in various disease models. The provided information on its target kinases, affected signaling pathways, and generalized experimental protocols serves as a comprehensive resource for scientists and researchers in the field of drug discovery and development. Further investigation into the specific downstream effects of inhibiting each of the targeted Src family members will continue to elucidate the full mechanistic details of this potent inhibitor.
References
TG 100572 Hydrochloride: A Multi-Targeted Kinase Inhibitor for Ocular Neovascularization
CAS Number: 867331-64-4
This technical guide provides an in-depth overview of TG 100572 Hydrochloride, a potent, multi-targeted kinase inhibitor investigated for its therapeutic potential in ocular diseases, particularly age-related macular degeneration (AMD). This document is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound is a small molecule inhibitor that targets several receptor tyrosine kinases (RTKs) and Src family kinases involved in angiogenesis, the formation of new blood vessels.[1][2][3] Its primary mechanism involves the inhibition of key signaling pathways that promote vascular proliferation and permeability. The compound exhibits potent inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Fibroblast Growth Factor Receptors (FGFR1 and FGFR2), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][2][3] Additionally, it demonstrates sub-nanomolar activity against members of the Src family of non-receptor tyrosine kinases, including Src, Fgr, Fyn, Hck, Lck, Lyn, and Yes.[1][2][3]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against a panel of kinases has been well-characterized. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Kinase | IC50 (nM) |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
Data sourced from multiple suppliers and research articles.[1][2][3]
Signaling Pathway Inhibition
TG 100572 exerts its anti-angiogenic effects by blocking critical downstream signaling cascades initiated by growth factor binding to their respective receptors. The primary pathway affected is the VEGF signaling cascade, which is central to pathological ocular neovascularization.
Caption: Inhibition of VEGF signaling by TG 100572.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of TG 100572 against a panel of purified kinases.
Methodology:
-
Kinase reactions are typically performed in a 96-well plate format.
-
Each well contains the specific kinase, a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP (often radiolabeled with ³²P or ³³P).
-
TG 100572 is serially diluted and added to the wells to achieve a range of concentrations.
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specified time.
-
The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Caption: Workflow for in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
Objective: To assess the effect of TG 100572 on vascular endothelial cell proliferation.
Methodology:
-
Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then serum-starved for a period (e.g., 24 hours) to synchronize their cell cycle.
-
The cells are treated with various concentrations of TG 100572 in the presence of a pro-angiogenic stimulus, such as VEGF.
-
After a defined incubation period (e.g., 48-72 hours), cell proliferation is assessed using a colorimetric assay such as the MTT or WST-1 assay.
-
The absorbance is measured using a plate reader, and the data is used to determine the ED50 (half-maximal effective dose) for the inhibition of proliferation. TG 100572 has been shown to inhibit vascular endothelial cell proliferation with an ED50 of 610 ± 71 nM.[2]
In Vivo Studies and Prodrug Development
In vivo, TG 100572 has been investigated for its ability to inhibit choroidal neovascularization (CNV) in animal models of AMD. Due to its physicochemical properties, a prodrug, TG 100801, was developed to improve its delivery and pharmacokinetic profile. TG 100801 is an ester proagent that is converted to the active compound, TG 100572, by endogenous esterases in the eye.[3] This approach enhances the therapeutic window and allows for effective local delivery to the target tissues.
Conclusion
This compound is a potent multi-targeted kinase inhibitor with significant anti-angiogenic properties. Its ability to simultaneously block key signaling pathways driven by VEGFR, FGFR, PDGFR, and Src family kinases makes it a compelling candidate for the treatment of ocular neovascular diseases. The development of its prodrug, TG 100801, addresses potential delivery challenges, further highlighting its therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug developers working in the field of ophthalmology and angiogenesis.
References
TG 100572 Hydrochloride: A Multi-Targeted Kinase Inhibitor for Angiogenesis and Proliferation Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TG 100572 Hydrochloride is a potent, multi-targeted kinase inhibitor with significant activity against key receptor tyrosine kinases (RTKs) and Src family kinases. Its ability to modulate critical signaling pathways involved in angiogenesis and cell proliferation has positioned it as a valuable tool in preclinical research for various pathological conditions, including age-related macular degeneration and cancer. This technical guide provides a comprehensive overview of this compound, including its molecular properties, inhibitory activity, relevant signaling pathways, and detailed experimental protocols.
Core Molecular and Chemical Properties
This compound is the hydrochloride salt of TG 100572. The compound is characterized by the following properties:
| Property | Value | Reference |
| Molecular Formula | C26H27Cl2N5O2 | [1] |
| Molecular Weight | 512.43 g/mol | [2] |
| CAS Number | 867331-64-4 | [1][2] |
| Appearance | Powder | [2] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C as a powder. Solutions are unstable and should be prepared fresh. | [2] |
Kinase Inhibitory Profile
TG 100572 demonstrates potent inhibitory activity across a range of kinases, with sub-nanomolar to low nanomolar IC50 values. This broad-spectrum activity contributes to its efficacy in blocking multiple signaling cascades simultaneously.
| Target Kinase | IC50 (nM) | Reference |
| Src Family Kinases | ||
| Lck | 0.1 | [2][3][4][5] |
| Yes | 0.2 | [2][3][4][5] |
| Lyn | 0.4 | [2][3][4][5] |
| Fyn | 0.5 | [2][3][4][5] |
| Src | 1 | [2][3][4][5] |
| Fgr | 5 | [2][3][4][5] |
| Hck | 6 | [2][3][4][5] |
| Receptor Tyrosine Kinases | ||
| VEGFR1 | 2 | [2][3][4][5] |
| VEGFR2 | 7 | [2][3][4][5] |
| FGFR1 | 2 | [2][3][4][5] |
| FGFR2 | 16 | [2][3][4][5] |
| PDGFRβ | 13 | [2][3][4][5] |
Signaling Pathways Modulated by TG 100572
TG 100572 exerts its biological effects by inhibiting key kinases that are integral components of major signaling pathways controlling cell growth, proliferation, and angiogenesis. The primary pathways affected are those initiated by vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and platelet-derived growth factor (PDGF), as well as downstream signaling mediated by Src family kinases.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of TG 100572 against a specific kinase.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in an appropriate buffer (e.g., DMSO). Prepare solutions of the target kinase, a suitable substrate (e.g., a specific peptide), and ATP.
-
Kinase Reaction: In a microplate, add the kinase and the various concentrations of TG 100572. Allow for a pre-incubation period to permit inhibitor binding.
-
Initiation: Initiate the kinase reaction by adding the substrate and ATP. Incubate at the optimal temperature for the specific kinase.
-
Termination: Stop the reaction using a suitable stop reagent.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo™), or by using antibodies specific to the phosphorylated substrate in an ELISA or TR-FRET format.
-
Data Analysis: Plot the kinase activity against the logarithm of the TG 100572 concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay
This protocol describes a method to evaluate the effect of TG 100572 on the proliferation of endothelial cells.
Methodology:
-
Cell Culture: Plate human retinal microvascular endothelial cells (hRMVEC) in 96-well plates and culture for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of TG 100572 (e.g., 2 nM to 5 µM) or a vehicle control (e.g., DMSO). The medium should contain growth factors to stimulate proliferation, such as 10% FBS and 50 ng/mL rhVEGF.[3]
-
Incubation: Incubate the cells for 48 hours.[3]
-
Quantification of Proliferation: Assess cell viability and proliferation using a colorimetric assay, such as an XTT-based assay.[3] In this assay, the tetrazolium salt XTT is reduced by metabolically active cells to a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells.
-
Data Analysis: Measure the absorbance of the formazan product using a microplate reader. Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the ED50 value. TG 100572 has been shown to inhibit hRMVEC proliferation with an IC50 of 610 ± 72 nM.[4]
In Vivo Studies
TG 100572 has been evaluated in animal models to assess its in vivo efficacy and pharmacokinetics.
-
Choroidal Neovascularization (CNV) Model: In a murine model of laser-induced CNV, systemic delivery of TG 100572 resulted in a significant suppression of CNV.[3][4] However, systemic administration was associated with weight loss, indicating potential toxicity.[3][4]
-
Pharmacokinetics: Following topical administration to the eye, TG 100572 reaches a maximum concentration (Cmax) of 23.4 µM in the choroid and sclera within 30 minutes.[3][4] The compound exhibits a short half-life in ocular tissues.[3][4]
Conclusion
This compound is a powerful research tool for investigating signaling pathways involved in angiogenesis and cell proliferation. Its multi-targeted inhibitory profile provides a robust mechanism for blocking these processes. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to effectively utilize TG 100572 in their studies. Careful consideration of its pharmacokinetic properties and potential for systemic toxicity is crucial when designing in vivo experiments.
References
An In-depth Technical Guide to the Discovery and Development of TG100572
For Researchers, Scientists, and Drug Development Professionals
Abstract
TG100572 is a potent, multi-targeted small molecule kinase inhibitor developed for the treatment of neovascular age-related macular degeneration (nAMD). This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of TG100572 and its prodrug, TG100801. The document details the mechanism of action, key experimental data, and the methodologies employed in its evaluation. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the core scientific principles and developmental milestones of this therapeutic candidate.
Introduction
Neovascular age-related macular degeneration is a leading cause of severe vision loss in the elderly, characterized by choroidal neovascularization (CNV), vascular leakage, and inflammation.[1] Key signaling pathways, particularly those mediated by vascular endothelial growth factor (VEGF) and other receptor tyrosine kinases (RTKs), are central to the pathophysiology of nAMD. TG100572 was developed as a multi-targeted kinase inhibitor to simultaneously block several of these key pathological processes. Its prodrug, TG100801, was designed for topical ocular delivery, offering a non-invasive alternative to intravitreal injections.[2]
Discovery and Mechanism of Action
TG100572 was identified as a potent inhibitor of a range of kinases implicated in angiogenesis, vascular permeability, and inflammation.[3] Its primary mechanism of action involves the inhibition of receptor tyrosine kinases such as VEGFR and PDGFR, as well as non-receptor tyrosine kinases of the Src family.[2][3]
Kinase Inhibition Profile
TG100572 demonstrates potent inhibition of multiple kinases with low nanomolar to sub-nanomolar IC50 values. This broad-spectrum activity allows it to target multiple pathological pathways involved in nAMD.
| Target Kinase | IC50 (nM)[3][4][5][6] |
| Receptor Tyrosine Kinases | |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Src Family Kinases | |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
Signaling Pathways
TG100572's therapeutic effect is derived from its ability to modulate multiple signaling cascades. By inhibiting VEGFR, it directly blocks the primary driver of angiogenesis and vascular permeability. Inhibition of PDGFR disrupts the maturation and stabilization of new blood vessels. The inhibition of Src family kinases further downstream interferes with signaling pathways that contribute to vascular leakage and inflammation.
Preclinical Development
In Vitro Studies
TG100572 was shown to inhibit the proliferation of human retinal microvascular endothelial cells (hRMVECs) with an IC50 of 610 ± 72 nM.[6] This demonstrates its potential to curb the abnormal growth of blood vessels in the retina. Furthermore, TG100572 induces apoptosis in rapidly proliferating endothelial cells, but not in quiescent cells, suggesting a targeted effect on pathological neovascularization.[5]
-
Cell Culture: Human retinal microvascular endothelial cells (hRMVECs) are cultured in endothelial cell growth medium.
-
Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing varying concentrations of TG100572 or a vehicle control.
-
Incubation: Cells are incubated for a period of 48-72 hours.
-
Proliferation Assessment: Cell proliferation is quantified using a standard method such as the MTT assay, which measures metabolic activity, or by direct cell counting.
-
Data Analysis: The concentration of TG100572 that inhibits cell proliferation by 50% (IC50) is calculated from the dose-response curve.
In Vivo Studies
In a laser-induced CNV mouse model, systemic administration of TG100572 resulted in a significant suppression of CNV.[3] However, this was associated with systemic toxicity, indicated by weight loss.[3] This finding prompted the development of a topical formulation to minimize systemic exposure.
-
Animal Model: C57BL/6 mice are commonly used for this model.
-
Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.
-
Laser Photocoagulation: A laser is used to rupture Bruch's membrane in the retina, inducing a wound-healing response that leads to neovascularization.[7][8][9][10][11]
-
Treatment Administration: TG100572 or its prodrug TG100801 is administered (e.g., systemically via intraperitoneal injection or topically as eye drops).
-
Evaluation of CNV: After a set period (typically 7-14 days), the extent of CNV is quantified. This can be done by perfusing the vasculature with a fluorescent dye (e.g., FITC-dextran) and imaging the choroidal flat mounts.[7][8][9][10][11] The area of neovascularization is then measured.
-
Data Analysis: The CNV area in treated animals is compared to that in vehicle-treated controls to determine the efficacy of the compound.
Pharmacokinetics and Prodrug Development
To achieve therapeutic concentrations in the posterior segment of the eye while minimizing systemic side effects, a prodrug approach was adopted. TG100801, an ester derivative of TG100572, was developed for topical administration.[2][5] Ocular esterases convert TG100801 to the active TG100572 within the eye.[12]
Pharmacokinetic studies in multiple preclinical species demonstrated that topical administration of TG100801 resulted in sustained therapeutic levels of TG100572 in the back-of-the-eye tissues, with an ocular half-life of over 7 hours.[12] Importantly, systemic exposure to both TG100801 and TG100572 was below the limit of quantitation (1-3 ng/mL), indicating a favorable safety profile.[12]
| Pharmacokinetic Parameter | Value | Species |
| Ocular Half-Life (T1/2) | > 7 hours[12] | Multiple preclinical species |
| Systemic Exposure (Plasma) | < 1-3 ng/mL[12] | Multiple preclinical species |
Clinical Development
Phase 1 Clinical Trial
A Phase 1, randomized, double-masked, placebo-controlled, dose-escalation study of TG100801 eye drops was conducted in healthy volunteers (NCT00414999).[1][11] The study assessed the safety and tolerability of TG100801 administered twice daily for up to 14 days.[2]
Key Findings:
-
Safety: No evidence of toxicity was observed based on slit-lamp examination, tonometry, or visual acuity measurements.[2]
-
Tolerability: Mild, transient ocular irritation (lasting ≤ 20 minutes) was reported by 50% of subjects treated with TG100801 for 14 days.[2]
-
Systemic Exposure: Plasma levels of both TG100801 and TG100572 were below the detectable limits.[2]
Phase 2a Clinical Trial
A Phase 2a study was planned in patients with nAMD and CNV.[2] The primary outcome measure was to be the change in retinal edema and sub-retinal fluid as assessed by optical coherence tomography (OCT) at 4 weeks.[2] The results of this trial are not publicly available in detail.
Conclusion
TG100572 is a potent multi-targeted kinase inhibitor with a strong scientific rationale for the treatment of nAMD. The development of its prodrug, TG100801, for topical ocular delivery represents a significant advancement in addressing the treatment burden associated with current intravitreal therapies. Preclinical studies demonstrated promising efficacy and a favorable safety profile, which was further supported by a Phase 1 clinical trial in healthy volunteers. While the detailed results of later-stage clinical trials are not widely available, the discovery and early development of TG100572 provide a valuable case study in the design and evaluation of multi-targeted kinase inhibitors for ophthalmic diseases.
References
- 1. TG-100801 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Therapeutics for Neovascular AMD | Retinal Physician [retinalphysician.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Tyrosine Kinase Inhibitors and their role in treating neovascular age-related macular degeneration and diabetic macular oedema - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reviewofophthalmology.com [reviewofophthalmology.com]
- 9. Tyrosine Kinase Inhibitors in the Pipeline [retina-specialist.com]
- 10. A review of emerging tyrosine kinase inhibitors as durable treatment of neovascular age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
TG 100572 Hydrochloride: A Multi-Targeted Kinase Inhibitor for Angiogenesis Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TG 100572 Hydrochloride is a potent, multi-targeted kinase inhibitor with significant anti-angiogenic properties. This small molecule has demonstrated efficacy in both in vitro and in vivo models of angiogenesis, primarily through its inhibitory action on key receptor tyrosine kinases (RTKs) and Src family kinases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activities, detailed experimental protocols for assessing its anti-angiogenic effects, and visualizations of the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers in the fields of angiogenesis, cancer biology, and ophthalmology.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and ocular diseases like age-related macular degeneration (AMD) and diabetic retinopathy.[1][2] Key signaling pathways, including those mediated by vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and platelet-derived growth factor (PDGF), are central to the regulation of angiogenesis.[3] this compound has emerged as a valuable research tool for investigating the inhibition of these pathways.
Mechanism of Action
This compound is a multi-targeted kinase inhibitor that exerts its anti-angiogenic effects by targeting several key kinases involved in vascular proliferation and permeability.[4] It shows potent, sub-nanomolar to low nanomolar inhibitory activity against VEGFR1, VEGFR2, FGFR1, FGFR2, PDGFRβ, and members of the Src family of non-receptor tyrosine kinases (Fgr, Fyn, Hck, Lck, Lyn, Src, Yes).[4][5] By inhibiting these kinases, TG 100572 blocks downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.[4]
Quantitative Data
The inhibitory activity of TG 100572 has been quantified against a panel of kinases, and its effect on endothelial cell proliferation has been determined. The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base, while maintaining comparable biological activity.[4]
| Target Kinase | IC50 (nM)[4][5] |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
| In Vitro Assay | Value |
| hRMVEC Cell Proliferation (IC50) | 610 ± 72 nM[4][5] |
| Vascular Endothelial Cell Proliferation (ED50) | 610 ± 71 nM[4][6] |
Signaling Pathways
This compound disrupts multiple signaling pathways critical for angiogenesis. The primary pathways affected are those initiated by VEGF, FGF, and PDGF, as well as the intracellular signaling mediated by Src kinases.
VEGF Signaling Pathway
VEGF is a potent pro-angiogenic factor that binds to its receptors (VEGFRs) on endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and survival.[7] TG 100572 directly inhibits VEGFR1 and VEGFR2, thereby blocking these downstream effects.[4] A key downstream effector is the Ras/Raf/MEK/ERK (MAPK) pathway, and TG 100572 has been shown to block VEGF-induced phosphorylation of extracellular signal-regulated kinase (Erk).[4][8]
SDF-1/CXCR4 Signaling Pathway
The stromal cell-derived factor-1 (SDF-1)/CXCR4 signaling axis also plays a role in angiogenesis, particularly in the mobilization and recruitment of endothelial progenitor cells.[9][10] This pathway can activate downstream effectors such as the PI3K/Akt pathway, which promotes cell survival and proliferation.[11] While direct inhibition of CXCR4 by TG 100572 has not been reported, its inhibition of downstream signaling components shared with RTK pathways may contribute to its overall anti-angiogenic effect.
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments to assess the anti-angiogenic effects of this compound.
In Vitro Assays
This assay measures the effect of TG 100572 on the proliferation of endothelial cells.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
-
-
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM-2 and incubate overnight.
-
The next day, replace the medium with 100 µL of low-serum medium (e.g., 1% FBS) containing various concentrations of this compound (e.g., 0.1 to 1000 nM) or vehicle control (DMSO).
-
Include a positive control with a known proliferation stimulus like VEGF (e.g., 20 ng/mL).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the results to the vehicle control to determine the percentage of cell proliferation inhibition and calculate the IC50 value.
-
This assay determines if TG 100572 induces apoptosis in endothelial cells.
-
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Protocol:
-
Seed HUVECs in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells.
-
This assay assesses the ability of TG 100572 to inhibit the formation of capillary-like structures by endothelial cells.
-
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
DMSO (vehicle control)
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well plates
-
Inverted microscope with a camera
-
-
Protocol:
-
Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate with 50 µL per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in a low-serum medium containing various concentrations of this compound or vehicle control.
-
Seed the HUVECs onto the solidified matrix at a density of 1.5 x 10^4 to 2 x 10^4 cells per well.
-
Incubate the plate for 4-18 hours at 37°C and 5% CO2.
-
Visualize the formation of tube-like structures using an inverted microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
In Vivo Assay: Laser-Induced Choroidal Neovascularization (CNV) in Mice
This model is used to evaluate the efficacy of TG 100572 in a setting that mimics neovascular AMD.[2][8][12][13][14]
-
Animals:
-
C57BL/6J mice (6-8 weeks old)
-
-
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical mydriatic (e.g., tropicamide)
-
Argon laser photocoagulator
-
Slit lamp delivery system
-
Cover slip
-
This compound formulation for systemic (i.p.) or topical (eye drops) administration
-
Fluorescein-dextran
-
Dissecting microscope
-
Fluorescence microscope
-
-
Protocol:
-
Anesthetize the mice and dilate their pupils with a topical mydriatic.
-
Position the mouse at the slit lamp and place a cover slip on the cornea with a coupling gel.
-
Deliver four laser spots (50 µm spot size, 0.1 s duration, 120 mW) around the optic nerve in each eye to rupture Bruch's membrane. The appearance of a small bubble confirms the rupture.
-
Administer this compound or vehicle control daily via the desired route (e.g., intraperitoneal injection or topical eye drops) for 14 days.
-
On day 14, anesthetize the mice and perfuse them with fluorescein-dextran.
-
Enucleate the eyes and fix them in 4% paraformaldehyde.
-
Dissect the retina, sclera, and choroid.
-
Create flat mounts of the choroid-sclera complex.
-
Visualize the CNV lesions using a fluorescence microscope.
-
Capture images and quantify the area of neovascularization using image analysis software.
-
Conclusion
This compound is a powerful tool for studying the molecular mechanisms of angiogenesis and for the preclinical evaluation of anti-angiogenic therapies. Its multi-targeted nature, affecting key RTKs and Src kinases, makes it a potent inhibitor of endothelial cell proliferation, survival, and tube formation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations into angiogenesis and related pathologies.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The SDF-1-CXCR4 signaling pathway: a molecular hub modulating neo-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Video: A Mouse Model for Laser-induced Choroidal Neovascularization [jove.com]
- 13. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice | PLOS One [journals.plos.org]
- 14. [PDF] Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to TG100572 Hydrochloride and its Prodrug TG100801
This technical guide provides a comprehensive overview of the multi-targeted kinase inhibitor TG100572 hydrochloride and its prodrug, TG100801, for researchers, scientists, and drug development professionals. The document details their mechanism of action, pharmacokinetic profiles, and key experimental findings, presented with structured data and detailed methodologies.
Introduction
TG100801 is a topically administered prodrug that is converted in vivo to its active metabolite, TG100572.[1] This conversion is facilitated by esterase enzymes present in ocular tissues.[1] TG100572 is a potent, multi-targeted kinase inhibitor designed to treat ocular diseases such as age-related macular degeneration (AMD) by targeting key pathways involved in angiogenesis and vascular permeability.[2][3] Administered as an eye drop, TG100801 offers a non-invasive treatment option with minimal systemic exposure.[1][2]
Mechanism of Action
TG100572 exerts its therapeutic effects by inhibiting a range of receptor tyrosine kinases (RTKs) and Src family kinases.[4][5] These kinases are critical mediators of signaling pathways that drive pathological angiogenesis and vascular leakage, which are hallmarks of AMD.[3][6] The primary targets of TG100572 include Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Fibroblast Growth Factor Receptors (FGFR1 and FGFR2), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[4][7] By inhibiting these receptors, TG100572 effectively blocks the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.[8]
Furthermore, TG100572 potently inhibits Src family kinases, which play a crucial role in mediating VEGF-induced vascular permeability.[9] This dual inhibition of both VEGF receptors and Src kinases provides a comprehensive blockade of VEGF-driven pathology.[9] In preclinical studies, TG100572 has been shown to induce apoptosis in proliferating endothelial cells and inhibit inflammatory-mediated processes.[2]
Quantitative Data
In Vitro Kinase Inhibition
TG100572 demonstrates potent inhibition of a wide range of kinases involved in ocular neovascularization. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
| Target Kinase | IC₅₀ (nM) |
| VEGFR1 | 2[4][5][7] |
| VEGFR2 | 7[4][5][7] |
| FGFR1 | 2[4][5][7] |
| FGFR2 | 16[4][5][7] |
| PDGFRβ | 13[4][5][7] |
| Fgr | 5[4][5][7] |
| Fyn | 0.5[4][5][7] |
| Hck | 6[4][5][7] |
| Lck | 0.1[4][5][7] |
| Lyn | 0.4[4][5][7] |
| Src | 1[4][5][7] |
| Yes | 0.2[4][5][7] |
Cellular Activity
In cell-based assays, TG100572 effectively inhibits the proliferation of human retinal microvascular endothelial cells (hRMVEC).
| Assay | Cell Line | IC₅₀ (nM) |
| Cell Proliferation | hRMVEC | 610 ± 72[4][7] |
Ocular Pharmacokinetics of TG100572 following Topical TG100801 Administration
Following topical administration of the prodrug TG100801, the active compound TG100572 achieves therapeutic concentrations in the back-of-the-eye tissues.
| Species | Tissue | Tₘₐₓ (h) | Cₘₐₓ (µM) | T₁/₂ (h) |
| Mouse | Choroid/Sclera | 0.5[7][8] | 23.4[7][8] | >7[1] |
| Rabbit | Various | - | - | >7[1] |
| Dog | Various | - | - | >7[1] |
| Mini-pig | Various | - | - | >7[1] |
Importantly, systemic exposure to both TG100801 and TG100572 is below the limit of quantitation (1-3 ng/mL) following topical delivery, indicating a minimal risk of systemic side effects.[1]
Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC₅₀ values of TG100572 against a panel of purified recombinant human kinases.
-
Methodology:
-
Kinase assays are performed using standard methods with recombinant human enzymes.[6]
-
Serial dilutions of TG100572 are incubated with the specific kinase, ATP, and a suitable substrate.
-
The kinase activity is measured by quantifying the phosphorylation of the substrate, typically through radiometric or fluorescence-based methods.
-
IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
-
hRMVEC Proliferation Assay
-
Objective: To assess the anti-proliferative effect of TG100572 on human retinal microvascular endothelial cells.
-
Methodology:
-
hRMVEC are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of TG100572 or vehicle control.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT assay.[10]
-
The absorbance is read using a plate reader, and the IC₅₀ value is determined from the dose-response curve.
-
Laser-Induced Choroidal Neovascularization (CNV) in Mice
-
Objective: To evaluate the in vivo efficacy of topically administered TG100801 in a mouse model of AMD.
-
Methodology:
-
Laser photocoagulation is used to rupture Bruch's membrane in the eyes of C57BL/6 mice, inducing CNV.[6]
-
Mice are then treated with topical eye drops of TG100801 (e.g., 5 mg/mL) or vehicle control, typically three times a day for 14 days.[6]
-
At the end of the treatment period, the mice are euthanized, and their eyes are enucleated.
-
Choroidal flat mounts are prepared, and the area of CNV at the rupture sites is quantified using image analysis software.[6]
-
Ocular Pharmacokinetic Studies
-
Objective: To determine the concentration of TG100801 and TG100572 in ocular tissues and plasma following topical administration.
-
Methodology:
-
TG100801 is administered as eye drops to various animal species (e.g., mice, rabbits, dogs, mini-pigs).[1]
-
Animals are sacrificed at different time points post-administration.[1]
-
Ocular tissues (e.g., retina, choroid, sclera) and plasma samples are collected.[1]
-
Tissues are homogenized, and the analytes are extracted.[1]
-
The concentrations of TG100801 and TG100572 are quantified using a validated LC/MS/MS (Liquid Chromatography with tandem mass spectrometry) assay.[1]
-
Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and T₁/₂ are calculated using software like WINNONLIN.[1]
-
Conclusion
TG100572 is a potent multi-targeted kinase inhibitor with a well-defined mechanism of action against key drivers of ocular neovascularization and vascular permeability. The prodrug, TG100801, allows for effective topical delivery to the posterior segment of the eye, achieving therapeutic concentrations of TG100572 with minimal systemic exposure. The preclinical data strongly support its development as a non-invasive treatment for age-related macular degeneration and other related ocular diseases. The experimental protocols outlined in this guide provide a framework for further research and development in this area.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
TG100572 Hydrochloride: An In-Depth Technical Guide to In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG100572 hydrochloride is a potent, multi-targeted kinase inhibitor with significant activity against key mediators of angiogenesis and vascular permeability. This small molecule has demonstrated sub-nanomolar efficacy against Src family kinases and receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][2][3] Its ability to disrupt these critical signaling pathways makes it a compound of high interest for research in oncology and ophthalmology, particularly in the context of diseases characterized by pathological neovascularization.[1][4] This technical guide provides a comprehensive overview of the in vitro studies of TG100572, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Data Presentation: Kinase Inhibition and Cellular Effects
The in vitro inhibitory activity of TG100572 has been quantified against a panel of purified kinases, revealing a potent and specific inhibition profile. Furthermore, its effects on endothelial cell proliferation have been characterized, demonstrating its functional impact at a cellular level.
Table 1: In Vitro Kinase Inhibition Profile of TG100572
| Target Kinase | IC50 (nM) | Kinase Family |
| VEGFR1 | 2 | Receptor Tyrosine Kinase |
| VEGFR2 | 7 | Receptor Tyrosine Kinase |
| FGFR1 | 2 | Receptor Tyrosine Kinase |
| FGFR2 | 16 | Receptor Tyrosine Kinase |
| PDGFRβ | 13 | Receptor Tyrosine Kinase |
| Fgr | 5 | Src Family Kinase |
| Fyn | 0.5 | Src Family Kinase |
| Hck | 6 | Src Family Kinase |
| Lck | 0.1 | Src Family Kinase |
| Lyn | 0.4 | Src Family Kinase |
| Src | 1 | Src Family Kinase |
| Yes | 0.2 | Src Family Kinase |
Data compiled from multiple sources.[1][2][3]
Table 2: In Vitro Cellular Activity of TG100572
| Cell-Based Assay | Cell Type | Endpoint | IC50 / ED50 (nM) |
| Cell Proliferation | Human Retinal Microvascular Endothelial Cells (hRMVEC) | Inhibition of cell growth | 610 ± 72 |
| Apoptosis | Proliferating Endothelial Cells | Induction of apoptosis | - |
TG100572 has been shown to induce apoptosis in rapidly proliferating endothelial cells, but not in quiescent cultures.[1][2][4] The effective dose for 50% inhibition of vascular endothelial cell proliferation (ED50) is 610 ± 71 nM.[2][3]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the activity of TG100572.
In Vitro Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of TG100572 against purified kinases.
Materials:
-
Purified recombinant kinases (e.g., VEGFR2, Src)
-
Kinase-specific substrate peptide
-
TG100572 Hydrochloride
-
ATP, [γ-33P]-ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of TG100572 in kinase reaction buffer.
-
In a 96-well plate, add the kinase, the specific substrate peptide, and the diluted TG100572 or vehicle control.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]-ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]-ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each TG100572 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Endothelial Cell Proliferation Assay
This protocol describes how to assess the effect of TG100572 on the proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF
-
TG100572 Hydrochloride
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 3 x 10^4 cells/ml in EGM-2 and incubate overnight.[5]
-
The following day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.
-
Treat the cells with serial dilutions of TG100572 or vehicle control in the presence of a stimulating concentration of VEGF (e.g., 1 nM).[5]
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[5]
-
Add a cell proliferation reagent according to the manufacturer's instructions and incubate for 10 minutes.[5]
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of proliferation inhibition for each TG100572 concentration relative to the VEGF-stimulated control.
-
Determine the IC50 value by plotting the data and fitting to a dose-response curve.
Western Blot for Phospho-ERK1/2
This protocol details the detection of phosphorylated Extracellular Signal-Regulated Kinase (ERK) to confirm the inhibition of VEGF-induced signaling by TG100572.[4]
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Low-serum medium
-
Recombinant human VEGF
-
TG100572 Hydrochloride
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture endothelial cells to near confluence and then serum-starve them overnight.
-
Pre-treat the cells with various concentrations of TG100572 or vehicle for 1-2 hours.
-
Stimulate the cells with VEGF for a short period (e.g., 5-10 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by TG100572 and a typical experimental workflow.
Caption: Inhibition of the VEGF signaling pathway by TG100572.
Caption: TG100572-mediated inhibition of Src family kinase signaling.
Caption: Workflow for assessing TG100572's effect on ERK phosphorylation.
References
TG100572 Hydrochloride: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG100572 Hydrochloride is a potent, multi-targeted kinase inhibitor with significant preclinical activity in models of ocular neovascularization. This document provides a comprehensive overview of the available preclinical data, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is intended to serve as a technical resource for researchers and professionals involved in the development of novel therapeutics for ophthalmic diseases.
Mechanism of Action
TG100572 is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) and Src family kinases involved in angiogenesis, vascular permeability, and inflammation. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Fibroblast Growth Factor Receptors (FGFR1 and FGFR2), and Platelet-Derived Growth Factor Receptor β (PDGFRβ). Additionally, it potently inhibits several Src family kinases, including Src, Fgr, Fyn, Hck, Lck, Lyn, and Yes.[1][2] By simultaneously blocking these key signaling pathways, TG100572 exerts a multi-faceted anti-angiogenic and anti-inflammatory effect.
Signaling Pathway of TG100572 Inhibition
Quantitative Preclinical Data
The preclinical activity of TG100572 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
| Data sourced from MedchemExpress.[1][2] |
Table 2: In Vitro Cellular Activity
| Assay | Cell Type | Endpoint | Result |
| Cell Proliferation | Human Retinal Microvascular Endothelial Cells (hRMVEC) | ED50 | 610 ± 71 nM |
| VEGF-induced ERK Phosphorylation | Endothelial Cells | Inhibition | Blocks phosphorylation |
| Apoptosis | Proliferating Endothelial Cells | Induction | Induces apoptosis |
| Data sourced from Doukas J, et al. (2008) and MedchemExpress.[1] |
Table 3: In Vivo Efficacy in Murine Choroidal Neovascularization (CNV) Model
| Administration Route | Dose | Treatment Duration | Outcome |
| Intraperitoneal (i.p.) | 5 mg/kg daily | 14 days | Significant suppression of CNV |
| Systemic delivery was associated with weight loss, suggesting potential toxicity.[1] |
Table 4: Preclinical Ocular Pharmacokinetics (from Prodrug TG100801)
| Species | Administration | Key Findings |
| Mice, Rabbit, Dog, Mini-pig | Topical eye drops | TG100801 is converted to TG100572 by ocular esterases.[3] |
| Multiple species | Topical eye drops | Achieves therapeutic concentrations in back-of-the-eye tissues.[3] |
| Multiple species | Topical eye drops | Ocular half-life (T1/2) > 7 hours.[3] |
| Multiple species | Topical eye drops | Systemic exposure is below the limit of quantitation (1-3 ng/mL).[3] |
| TG100801 is a prodrug that is rapidly converted to the active metabolite, TG100572, in the eye.[3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections provide an overview of the methodologies used in the key experiments cited.
In Vitro Kinase Assays
The inhibitory activity of TG100572 against a panel of kinases was determined using in vitro kinase assays. While the specific proprietary methods are not detailed in the available literature, a general protocol for such an assay is as follows:
-
Reagents : Recombinant purified kinases, appropriate peptide substrates, ATP, and kinase buffer.
-
Procedure :
-
Kinase reactions are performed in a multi-well plate format.
-
TG100572 is serially diluted and pre-incubated with the kinase.
-
The reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
After a defined incubation period at a controlled temperature, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using a radiometric ([γ-³²P]ATP) or fluorescence-based method.
-
IC50 values are calculated from the dose-response curves.
-
Endothelial Cell Proliferation Assay
The effect of TG100572 on the proliferation of human retinal microvascular endothelial cells (hRMVEC) was assessed. A representative protocol for such an assay is as follows:
-
Cell Culture : hRMVECs are cultured in appropriate growth medium.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The medium is then replaced with a low-serum medium containing various concentrations of TG100572 or vehicle control.
-
Cells are stimulated with a pro-proliferative agent, such as VEGF.
-
After an incubation period (typically 48-72 hours), cell viability is assessed using a colorimetric assay such as MTT or XTT, which measures mitochondrial metabolic activity.
-
The absorbance is read using a plate reader, and the ED50 value is calculated.
-
Western Blot for VEGF-Induced ERK Phosphorylation
To determine the effect of TG100572 on downstream signaling, Western blotting for phosphorylated ERK (p-ERK) was performed. A general protocol is outlined below:
-
Cell Culture and Treatment : Endothelial cells are serum-starved and then pre-treated with TG100572 before stimulation with VEGF for a short period (e.g., 5-15 minutes).
-
Lysis and Protein Quantification : Cells are lysed, and the total protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting :
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for p-ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate.
-
The membrane is often stripped and re-probed for total ERK as a loading control.
-
Apoptosis Assay
The induction of apoptosis in proliferating endothelial cells by TG100572 was evaluated. A common method for this is Annexin V staining followed by flow cytometry:
-
Cell Treatment : Proliferating endothelial cells are treated with TG100572 for a specified duration.
-
Staining :
-
Cells are harvested and washed.
-
Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells.
-
A viability dye, such as propidium (B1200493) iodide (PI), is often included to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
-
-
Analysis : The stained cells are analyzed by flow cytometry.
In Vivo Laser-Induced Choroidal Neovascularization (CNV) Model
The efficacy of TG100572 in a murine model of wet age-related macular degeneration was assessed. The protocol for this model generally involves:
-
Animal Model : C57BL/6 mice are commonly used.
-
CNV Induction :
-
Mice are anesthetized, and their pupils are dilated.
-
A laser is used to create ruptures in Bruch's membrane in the retina, which induces the growth of new blood vessels from the choroid.
-
-
Drug Administration : TG100572 (5 mg/kg) or vehicle is administered daily via intraperitoneal injection for 14 days.
-
CNV Quantification :
-
At the end of the treatment period, mice are perfused with a fluorescent dye (e.g., FITC-dextran) to visualize the vasculature.
-
The eyes are enucleated, and the choroid is flat-mounted.
-
The area of CNV is imaged by fluorescence microscopy and quantified using image analysis software.
-
Experimental Workflow for In Vivo CNV Study
Conclusion
The preclinical data for TG100572 Hydrochloride demonstrate its potential as a therapeutic agent for neovascular ocular diseases. Its multi-targeted inhibitory profile against key kinases in the angiogenic and inflammatory pathways provides a strong rationale for its efficacy. In vitro studies confirm its ability to inhibit endothelial cell proliferation and signaling, and to induce apoptosis. Furthermore, in vivo studies in a relevant animal model of choroidal neovascularization show significant suppression of the disease phenotype. The development of a topical prodrug formulation (TG100801) that efficiently delivers therapeutic concentrations of TG100572 to the posterior segment of the eye with minimal systemic exposure is a significant advancement. Further investigation is warranted to translate these promising preclinical findings into clinical applications.
References
Methodological & Application
Application Notes and Protocols for TG 100572 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
TG 100572 Hydrochloride is a potent, multi-targeted kinase inhibitor with significant activity against key mediators of angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Src family kinases.[1][2][3][4] These application notes provide a comprehensive overview of the experimental use of this compound, including its mechanism of action, key quantitative data, and detailed protocols for relevant in vitro and in vivo assays. The provided methodologies are intended to serve as a guide for researchers investigating the anti-angiogenic and anti-proliferative effects of this compound.
Mechanism of Action
TG 100572 is a small molecule inhibitor that targets the ATP-binding site of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases. By inhibiting these kinases, TG 100572 disrupts downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, as well as vascular permeability.[5] The primary signaling cascade affected is the VEGF pathway, which plays a central role in pathological angiogenesis associated with diseases such as age-related macular degeneration (AMD) and diabetic retinopathy.[2][5] TG 100572 has been shown to block VEGF-induced phosphorylation of extracellular signal-regulated kinase (Erk), a key downstream effector of RTK signaling.[2][4] Furthermore, it induces apoptosis in proliferating endothelial cells, but not in quiescent cells.[2][4]
The hydrochloride salt form of TG 100572 generally offers enhanced water solubility and stability compared to the free base, without altering its biological activity at equivalent molar concentrations.[2]
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of TG 100572
| Kinase Target | IC₅₀ (nM) |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
Data sourced from MedChemExpress.[1][2][3][4]
Table 2: Cellular Activity of TG 100572
| Assay | Cell Type | IC₅₀ / ED₅₀ (nM) |
| Cell Proliferation | hRMVEC | 610 ± 72 |
hRMVEC: human Retinal Microvascular Endothelial Cells. Data sourced from MedChemExpress.[2]
Table 3: In Vivo Pharmacokinetic Parameters of TG 100572 (Topical Administration)
| Ocular Tissue | Cₘₐₓ (µM) | Tₘₐₓ (h) |
| Choroid and Sclera | 23.4 | 0.5 |
Data from topical administration in a murine model.[2][4]
Signaling Pathway
Caption: this compound inhibits VEGFR and Src kinase signaling pathways.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of TG 100572 against its target kinases, such as VEGFR2 and Src. Specific conditions may need to be optimized for each kinase.
Materials:
-
Recombinant human VEGFR2 or Src kinase
-
Kinase-specific peptide substrate (e.g., Poly (Glu, Tyr) 4:1 for VEGFR2, [KVEKIGEGTYGVVYK] for Src)[1][6]
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[7]
-
This compound
-
ADP-Glo™ Kinase Assay Kit or similar detection reagent
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 384-well plate, add the diluted this compound or vehicle (DMSO, final concentration ≤1%).[1]
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes), ensuring the reaction is in the linear range.[1][7]
-
Stop the reaction and measure the remaining ATP or the ADP produced using a detection reagent such as ADP-Glo™, following the manufacturer's instructions.[5]
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of TG 100572 and determine the IC₅₀ value.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the effect of TG 100572 on the proliferation of endothelial cells, such as human retinal microvascular endothelial cells (hRMVEC).
Materials:
-
hRMVEC or other endothelial cells
-
Complete cell culture medium
-
This compound
-
VEGF
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed endothelial cells in a 96-well plate at a density of 1,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with a medium containing various concentrations of this compound and a pro-proliferative stimulus such as VEGF (e.g., 50 ng/mL).[2] Include appropriate vehicle controls.
-
Incubate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition and determine the IC₅₀ value.
Western Blot for VEGF-Induced Erk1/2 Phosphorylation
This protocol is used to determine if TG 100572 inhibits the VEGF-induced phosphorylation of Erk1/2 in endothelial cells.
Materials:
-
Endothelial cells
-
Serum-free medium
-
VEGF
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Erk1/2 (Thr202/Tyr204), anti-total-Erk1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate endothelial cells and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 10-50 ng/mL) for 5-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-Erk1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-Erk1/2 antibody as a loading control.
-
Quantify the band intensities to determine the effect of TG 100572 on Erk1/2 phosphorylation.
In Vivo Murine Model of Laser-Induced Choroidal Neovascularization (CNV)
This model is used to evaluate the efficacy of TG 100572 in an in vivo setting of pathological angiogenesis.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Tropicamide (1%) for pupil dilation
-
Argon laser photocoagulator
-
This compound
-
Vehicle for in vivo administration (e.g., a mixture of DMSO, PEG300, Tween 80, and saline)
-
FITC-dextran
-
Fluorescence microscope
Procedure:
-
Anesthetize the mice and dilate their pupils.
-
Using a slit lamp and a coverslip, deliver four laser spots around the optic nerve in each eye to rupture Bruch's membrane. The appearance of a bubble confirms a successful rupture.
-
Administer this compound (e.g., 5 mg/kg) or vehicle daily via intraperitoneal (i.p.) injection for 14 days.[8] Monitor the body weight of the animals as a measure of systemic toxicity.[8]
-
On day 14, anesthetize the mice and perfuse them with FITC-dextran.
-
Enucleate the eyes and prepare choroidal flat mounts.
-
Visualize the CNV lesions using a fluorescence microscope and capture images.
-
Quantify the area of the CNV lesions using image analysis software.
-
Compare the CNV area between the treated and vehicle control groups.
Caption: Workflow for the in vivo laser-induced choroidal neovascularization model.
Conclusion
This compound is a valuable research tool for investigating the roles of multiple kinases in angiogenesis and cell proliferation. The protocols outlined in these application notes provide a foundation for studying the efficacy and mechanism of action of this compound in both in vitro and in vivo models. Researchers should optimize these protocols for their specific experimental systems to ensure robust and reproducible results. Careful consideration of the potential for systemic toxicity, as evidenced by weight loss in animal models, is warranted in the design of in vivo studies.[8]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promega.com [promega.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TG 100572 Hydrochloride Cell-based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG 100572 Hydrochloride is a potent, multi-targeted kinase inhibitor with significant activity against receptor tyrosine kinases (RTKs) and Src family kinases.[1][2][3] Its ability to target key signaling pathways involved in cell proliferation, survival, and angiogenesis makes it a compound of interest for therapeutic development, particularly in oncology and ophthalmology. These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of this compound in a laboratory setting.
Mechanism of Action
This compound exerts its biological effects by inhibiting the phosphorylation of several key kinases. It shows sub-nanomolar to low nanomolar inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and various members of the Src kinase family (including Src, Fgr, Fyn, Hck, Lck, Lyn, and Yes).[1][2][3] By blocking these upstream kinases, TG 100572 disrupts downstream signaling cascades, such as the Ras/MEK/ERK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[4][5][6]
Data Presentation
The inhibitory activity of this compound has been quantified across various kinases and in cell-based functional assays. The following tables summarize key quantitative data.
Table 1: Inhibitory Activity (IC50) of TG 100572 Against a Panel of Kinases
| Kinase Target | IC50 (nM) |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
Data sourced from MedchemExpress.[1][2][3]
Table 2: In Vitro Efficacy of TG 100572 in Endothelial Cell-Based Assays
| Assay | Cell Line | Endpoint Measurement | Effective Dose (ED50/IC50) |
| Cell Proliferation | Human Retinal Microvascular Endothelial Cells (hRMVEC) | Inhibition of cell growth (XTT assay) | ED50 = 610 ± 71 nM |
| VEGF-induced ERK1/2 Phosphorylation | Endothelial Cells | Inhibition of phosphorylated Erk1/2 (Western Blot) | - |
| Apoptosis | Proliferating Endothelial Cells | Induction of DNA laddering | Concentration-dependent |
Data on cell proliferation is from studies on hRMVEC.[1]
Experimental Protocols
Herein are detailed protocols for key cell-based assays to characterize the effects of this compound.
Endothelial Cell Proliferation Assay (XTT-based)
This protocol is designed to assess the anti-proliferative effect of this compound on endothelial cells.
Materials:
-
Human Retinal Microvascular Endothelial Cells (hRMVEC)
-
Endothelial Growth Medium (EGM), supplemented with 10% FBS, 50 µg/mL heparin, and 50 ng/mL rhVEGF
-
This compound
-
DMSO (vehicle control)
-
96-well tissue culture plates
-
XTT Cell Viability Assay Kit
-
Microplate reader
Protocol:
-
Seed hRMVEC in a 96-well plate at a density of 5 x 10³ to 2 x 10⁵ cells per well in 100 µL of complete EGM.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in EGM. A suggested concentration range is 2 nM to 5 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the respective TG 100572 dilutions or vehicle control.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mix 5 mL of XTT labeling reagent with 0.1 mL of electron coupling reagent).[7]
-
Add 50 µL of the XTT labeling mixture to each well.[7]
-
Incubate the plate for 4 hours at 37°C and 5% CO₂.
-
Measure the absorbance of the samples at 450-500 nm using a microplate reader.[7]
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the ED50 value.
Western Blot for VEGF-induced ERK1/2 Phosphorylation
This protocol details the detection of changes in ERK1/2 phosphorylation in endothelial cells following treatment with VEGF and TG 100572.
Materials:
-
Endothelial cells (e.g., HUVECs or hRMVECs)
-
Endothelial Basal Medium (EBM) with 0.5% FBS
-
Recombinant human VEGF
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed endothelial cells in 6-well plates and grow to near confluence.
-
Starve the cells by replacing the growth medium with EBM containing 0.5% FBS for 8-12 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with 50 ng/mL rhVEGF for 10 minutes.
-
Wash the cells twice with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.
-
Scrape the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
Apoptosis Assay (DNA Laddering)
This protocol describes a method to qualitatively assess apoptosis by visualizing DNA fragmentation.
Materials:
-
Proliferating endothelial cells
-
This compound
-
PBS
-
DNA Ladder Extraction Kit
-
TAE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis system and UV transilluminator
Protocol:
-
Seed endothelial cells in 6-well plates and culture until they are in a proliferative state (low density/high serum).
-
Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle-treated control.
-
Harvest the cells, including any floating cells from the medium, by centrifugation.
-
Wash the cell pellet with PBS.
-
Extract the genomic DNA using a DNA Ladder Extraction Kit following the manufacturer's protocol.[8][9] This typically involves cell lysis, removal of proteins and RNA, and precipitation of DNA.
-
Resuspend the DNA pellet in DNA suspension buffer.
-
Quantify the DNA concentration.
-
Load an equal amount of DNA from each sample into the wells of a 1.5% agarose gel containing ethidium bromide.
-
Run the gel at a low voltage (e.g., 5 V/cm) until the dye front has migrated sufficiently.
-
Visualize the DNA fragments under UV light. The presence of a "ladder" of DNA fragments in multiples of ~180-200 bp is indicative of apoptosis.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways inhibited by this compound.
Caption: VEGFR Signaling Pathway Inhibition by TG 100572.
Caption: Src Kinase Signaling Pathway Inhibition by TG 100572.
Experimental Workflow
The following diagram outlines the general workflow for evaluating this compound in cell-based assays.
Caption: General Workflow for TG 100572 Cell-based Assays.
References
- 1. Src family kinases as mediators of endothelial permeability: effects on inflammation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. High glucose promotes retinal endothelial cell migration through activation of Src, PI3K/Akt1/eNOS, and ERKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. assaygenie.com [assaygenie.com]
- 9. DNA Laddering Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for TG 100572 Hydrochloride in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG 100572 Hydrochloride is a potent, multi-targeted kinase inhibitor with significant activity against receptor tyrosine kinases (RTKs) and Src family kinases. Its targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), and Platelet-Derived Growth Factor Receptor β (PDGFRβ), as well as several Src family kinases such as Src, Lyn, Fyn, and Lck. By inhibiting these kinases, TG 100572 blocks downstream signaling pathways, such as the ERK pathway, that are crucial for cell proliferation, angiogenesis, and survival.[1] Western blotting is a key immunological technique used to detect the effect of TG 100572 on the phosphorylation status of its target proteins, providing a measure of its inhibitory activity.
These application notes provide a detailed protocol for utilizing western blot analysis to assess the efficacy of this compound in a cellular context.
Mechanism of Action
TG 100572 exerts its biological effects by competing with ATP for the binding site on the kinase domain of its target proteins. This inhibition prevents the autophosphorylation and activation of the receptors and downstream signaling molecules. A key downstream effector of many of these pathways is the Extracellular signal-regulated kinase (ERK), and inhibition of its phosphorylation is a common readout for the activity of TG 100572.[1]
Signaling Pathway
The following diagram illustrates the signaling pathways inhibited by this compound.
References
Application Notes and Protocols for TG 100572 Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG 100572 Hydrochloride is a potent, multi-targeted kinase inhibitor with significant activity against key drivers of angiogenesis and vascular permeability.[1][2] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and members of the Src kinase family.[1][2] Preclinical research has highlighted its therapeutic potential, particularly in the context of ocular neovascular diseases such as age-related macular degeneration (AMD) and proliferative diabetic retinopathy.[1] TG 100572 is also the active metabolite of the prodrug TG 100801, which is designed for topical ocular delivery and is converted to TG 100572 by esterases in ocular tissues.[3][4]
These application notes provide a summary of the preclinical data and detailed protocols for the use of this compound in relevant animal models and in vitro assays.
Data Presentation
In Vitro Kinase Inhibition Profile
TG 100572 demonstrates potent inhibition of several key kinases involved in angiogenesis and vascular leakage. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Kinase | IC50 (nM) |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
Data sourced from MedchemExpress.[1][2]
In Vitro Cellular Activity
In cellular assays, TG 100572 has been shown to inhibit the proliferation of human retinal microvascular endothelial cells (hRMVEC), a critical process in pathological ocular angiogenesis.
| Cell-Based Assay | Parameter | Value |
| hRMVEC Proliferation | IC50 | 610 ± 72 nM |
This suggests that TG 100572 has the therapeutic potential to inhibit VEGF function in ocular endothelial cells.[1]
Preclinical Pharmacokinetics
TG 100572, often delivered as the prodrug TG 100801 via topical eye drops, achieves therapeutic concentrations in posterior ocular tissues in multiple preclinical species.
| Species | Administration | Key Findings |
| Mice, Rabbits, Dogs, Mini-pigs | Topical eye drops (TG 100801 or TG 100572) | Achieves concentrations exceeding those needed for kinase inhibition in back-of-the-eye tissues.[3] |
| Multiple Species | Topical (TG 100801) | Ocular half-life (T1/2) of TG 100572 is greater than 7 hours, suggesting once or twice daily dosing.[3] |
| Multiple Species | Topical (TG 100801) | Systemic exposure to TG 100572 is below the limit of quantitation (1-3 ng/mL), indicating minimal systemic side effects.[3] |
| Murine Model | Systemic Delivery | Reached a Cmax of 23.4 µM in the choroid and sclera at Tmax = 0.5 hours.[1] |
TG100801 is converted to TG100572 by ocular esterases.[3]
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of VEGF Signaling
TG 100572 exerts its anti-angiogenic effects by blocking the VEGF signaling cascade, which is crucial for endothelial cell proliferation, migration, and survival. It also induces apoptosis in actively proliferating endothelial cells.[4][5]
Caption: TG 100572 inhibits VEGF-induced signaling and promotes apoptosis.
Experimental Workflow: Laser-Induced Choroidal Neovascularization (CNV) Mouse Model
This workflow outlines the key steps in evaluating the efficacy of TG 100572 in a widely used animal model of neovascular AMD.
Caption: Workflow for evaluating TG 100572 in a mouse CNV model.
Experimental Protocols
Protocol 1: Laser-Induced Choroidal Neovascularization (CNV) in Mice
Objective: To induce CNV in mice to serve as a model for neovascular AMD for testing the efficacy of TG 100572.
Materials:
-
C57BL/6J mice (female, 6-8 weeks old)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Tropicamide (B1683271) (1%) and Phenylephrine (B352888) (2.5%) eye drops
-
Proparacaine (B1679620) hydrochloride (0.5%) ophthalmic solution
-
Argon laser photocoagulator (532 nm)
-
Slit lamp delivery system with a coverslip
-
This compound formulation or vehicle control
Procedure:
-
Animal Preparation: Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Dilate the pupils by instilling one drop of tropicamide and phenylephrine into each eye.
-
Laser Induction: Place the anesthetized mouse on a stereotaxic stage. Apply a drop of proparacaine for topical anesthesia.
-
Using a coverslip as a contact lens, deliver four laser spots (50 µm spot size, 100 ms (B15284909) duration, 150-200 mW power) around the optic nerve in each eye. A small vaporization bubble indicates successful rupture of Bruch's membrane.
-
Drug Administration: Immediately following laser treatment, administer this compound or vehicle control. For topical administration, apply a defined volume (e.g., 5 µL) of the formulated eye drop. Dosing frequency (e.g., once or twice daily) should be maintained for the duration of the study (typically 7 to 14 days).
-
Post-Procedure Monitoring: Monitor the animals daily for any signs of distress. Optional in-life imaging such as Fundus Fluorescein Angiography (FFA) or Optical Coherence Tomography (OCT) can be performed to assess vascular leakage and lesion size.
-
Tissue Collection: At the study endpoint (e.g., day 14), euthanize the mice by cervical dislocation. Enucleate the eyes and fix them in 4% paraformaldehyde for 1 hour.
-
Choroidal Flat Mount and Analysis:
-
Dissect the anterior segment and retina.
-
Prepare radial incisions in the remaining RPE-choroid-sclera complex to create a flat mount.
-
Stain the flat mounts with a fluorescent vascular stain (e.g., Isolectin B4).
-
Image the lesions using a fluorescence microscope.
-
Quantify the area of neovascularization using image analysis software (e.g., ImageJ).
-
Protocol 2: Western Blot for VEGF-Induced ERK Phosphorylation
Objective: To determine if TG 100572 inhibits VEGF-induced activation of the downstream signaling molecule ERK in endothelial cells.
Materials:
-
Human retinal microvascular endothelial cells (hRMVEC)
-
Endothelial cell growth medium
-
Recombinant human VEGF
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture hRMVECs to near confluency. Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated ERK to total ERK.
Protocol 3: Endothelial Cell Apoptosis Assay
Objective: To assess the pro-apoptotic effect of TG 100572 on proliferating endothelial cells.
Materials:
-
hRMVEC
-
Endothelial cell growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed hRMVECs in 6-well plates and allow them to attach and proliferate.
-
Treat the cells with various concentrations of this compound or vehicle for 24-48 hours in complete growth medium.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by TG 100572.
References
- 1. Frontiers | Dihydroartemisinin Inhibits Laser-Induced Choroidal Neovascularization in a Mouse Model of Neovascular AMD [frontiersin.org]
- 2. Video: A Mouse Model for Laser-induced Choroidal Neovascularization [jove.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice | PLOS One [journals.plos.org]
Application Notes and Protocols for TG 100572 Hydrochloride In Vivo Dosing
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG 100572 Hydrochloride is a potent, multi-targeted kinase inhibitor with demonstrated activity against key drivers of angiogenesis and cell proliferation.[1] It exhibits low nanomolar inhibitory concentrations (IC50) against Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and members of the Src kinase family (Src, Fgr, Fyn, Hck, Lck, Lyn, Yes).[1] This broad-spectrum activity makes TG 100572 a valuable tool for in vivo research in oncology and ophthalmology, particularly in studies investigating anti-angiogenic and anti-proliferative therapeutic strategies.
These application notes provide detailed protocols for the in vivo administration of this compound in various preclinical models, based on available literature. The information is intended to serve as a guide for researchers in designing and executing their in vivo studies.
Data Presentation
The following tables summarize the quantitative data for in vivo dosing of this compound.
Table 1: Systemic Administration of this compound in a Murine Model
| Parameter | Details | Reference |
| Animal Model | C57BL/6 mice (15-20 g) | MedChemExpress |
| Condition | Laser-induced choroidal neovascularization (CNV) | MedChemExpress |
| Route of Administration | Intraperitoneal (i.p.) | MedChemExpress |
| Dosage | 5 mg/kg | MedChemExpress |
| Dosing Schedule | Twice daily for 4 days, followed by a single dose on Day 5 | MedChemExpress |
| Observed Effects | Significant suppression of CNV | MedChemExpress |
| Reported Toxicity | Associated weight loss, suggestive of systemic toxicity | MedChemExpress |
Table 2: Topical Ocular Administration of this compound
| Parameter | Details | Reference |
| Animal Models | Mice, Rabbits, Dogs, Mini-pigs | IOVS |
| Condition | Ocular pharmacokinetic studies | IOVS |
| Route of Administration | Topical (eye drops) | IOVS |
| Dosage Volume | 10 - 50 µL/eye | IOVS |
| Frequency | Minimum of three times daily (t.i.d.) due to short half-life in ocular tissues. The prodrug, TG100801, allows for once or twice daily dosing. | MedChemExpress, IOVS |
| Key Finding | TG100801 is a prodrug that is converted to TG100572 by ocular esterases, achieving therapeutic concentrations in posterior eye tissues. | IOVS |
| Systemic Exposure | Minimal systemic exposure, below the limit of quantitation (1-3 ng/mL). | IOVS |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a common vehicle formulation for this compound for systemic administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 20% SBE-β-CD in Saline Solution:
-
Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v).
-
Ensure complete dissolution. This may be aided by gentle warming or sonication.
-
Sterile filter the solution through a 0.22 µm filter.
-
-
Prepare the this compound Formulation:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution in DMSO.
-
For a final formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline), first dissolve the this compound in DMSO.
-
Sequentially add the 20% SBE-β-CD in Saline solution to the DMSO stock to achieve the final desired concentration of the drug and solvent ratios.
-
For example, to prepare 1 mL of the final formulation, add 100 µL of the this compound/DMSO stock to 900 µL of the 20% SBE-β-CD in Saline solution.
-
Vortex thoroughly to ensure a clear solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
This protocol provides a general guideline for the intraperitoneal administration of this compound in mice.
Materials:
-
Prepared this compound formulation (from Protocol 1)
-
Sterile 1 mL syringe with a 26-27 gauge needle
-
Mouse restraint device (optional)
-
70% ethanol
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a suitable restraint device.
-
Injection Site Identification: Identify the injection site in the lower quadrant of the abdomen, either left or right of the midline. Avoid the midline to prevent injury to the bladder or cecum.
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Lift the hindquarters of the mouse to a slight head-down angle to allow the abdominal organs to move away from the injection site.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe. If fluid is aspirated, withdraw the needle and re-insert at a different site.
-
Inject the prepared this compound formulation slowly and steadily.
-
-
Post-injection Monitoring: After injection, return the mouse to its cage and monitor for any signs of distress, such as lethargy, hunched posture, or abdominal swelling. As systemic administration of TG 100572 has been associated with weight loss, it is crucial to monitor the body weight of the animals regularly throughout the study.
Protocol 3: Topical Ocular Administration in Mice
This protocol provides a general guideline for the topical administration of this compound or its prodrug, TG100801, as eye drops in mice.
Materials:
-
Prepared this compound or TG100801 formulation (ensure sterility and appropriate ophthalmic vehicle)
-
Micropipette with sterile tips
-
Animal restraint device (optional)
Procedure:
-
Animal Restraint: Gently restrain the mouse to ensure its head is stable.
-
Eye Drop Instillation:
-
Using a micropipette, carefully dispense a single drop (typically 10 µL) of the formulation onto the cornea of the mouse's eye.
-
Avoid touching the eye with the pipette tip.
-
-
Post-instillation: Allow the mouse to blink and distribute the drop across the ocular surface.
-
Dosing Frequency: Due to the short half-life of TG 100572 in ocular tissues, administration is recommended at least three times a day.[2] For the prodrug TG100801, a once or twice daily dosing regimen may be sufficient to maintain therapeutic levels.[2]
Mandatory Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: General In Vivo Experimental Workflow for TG 100572.
References
TG 100572 Hydrochloride: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of TG 100572 Hydrochloride, a multi-targeted kinase inhibitor. The information is compiled to facilitate its application in preclinical research and drug development.
Product Information
This compound is a potent, multi-targeted kinase inhibitor with significant activity against receptor tyrosine kinases (RTKs) and Src family kinases.[1][2] Its ability to inhibit multiple signaling pathways involved in angiogenesis and cell proliferation makes it a valuable tool for cancer research and the study of other angiogenesis-dependent diseases. The hydrochloride salt form of TG 100572 generally offers improved water solubility and stability compared to the free base.[3]
Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound. It is important to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3]
| Solvent | Solubility | Molar Concentration |
| DMSO | ≥ 150 mg/mL | 315.15 mM |
Note: The "≥" symbol indicates that the compound is soluble at this concentration, but the saturation point is not specified.[3] For in vivo studies, further dilution into aqueous buffers is typically required.
Mechanism of Action & Biological Activity
This compound exerts its biological effects by inhibiting the phosphorylation activity of several key kinases involved in cell signaling. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and members of the Src family of non-receptor tyrosine kinases.[1][2][3][4][5]
The inhibition of these kinases disrupts downstream signaling cascades, leading to the suppression of endothelial cell proliferation and the induction of apoptosis in rapidly dividing endothelial cells.[3][4][5] This anti-angiogenic activity is central to its therapeutic potential.
Inhibitory Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of TG 100572 against a panel of kinases, demonstrating its potent and multi-targeted nature.
| Target Kinase | IC50 (nM) |
| Lck | 0.1 |
| Yes | 0.2 |
| Lyn | 0.4 |
| Fyn | 0.5 |
| Src | 1 |
| VEGFR1 | 2 |
| FGFR1 | 2 |
| Hck | 6 |
| Fgr | 5 |
| VEGFR2 | 7 |
| PDGFRβ | 13 |
| FGFR2 | 16 |
Signaling Pathway
This compound targets multiple signaling pathways crucial for angiogenesis and tumor progression. The diagram below illustrates the key pathways inhibited by this compound.
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is designed to assess the anti-proliferative effects of this compound on human retinal microvascular endothelial cells (hRMVEC).
Materials:
-
hRMVEC (human retinal microvascular endothelial cells)
-
Endothelial Cell Growth Medium supplemented with 10% FBS, 50 µg/mL heparin, and 50 ng/mL rhVEGF
-
This compound
-
DMSO (anhydrous)
-
96-well cell culture plates
-
XTT-based cell proliferation assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Plate hRMVEC in 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock solution in culture medium to create a range of working concentrations (e.g., 2 nM to 5 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of the compound.
-
Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing the various concentrations of this compound or the DMSO vehicle control.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Cell Viability Assessment: After the incubation period, assess cell viability using an XTT-based assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
In Vivo Murine Model of Choroidal Neovascularization (CNV)
This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of laser-induced CNV.
Materials:
-
C57BL/6 mice (15-20 g)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Anesthetic
-
Laser photocoagulator
-
Fluorescein (B123965) angiography imaging system
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
-
Induction of CNV: Anesthetize the mice and induce CNV by creating laser burns on the retina.
-
Compound Administration: Prepare a formulation of this compound in a suitable vehicle for intraperitoneal (i.p.) injection. A suggested dosing regimen is 5 mg/kg administered twice daily for four days, followed by a single dose on day five.[3]
-
Monitoring: Monitor the animals for any signs of toxicity, such as weight loss.
-
Efficacy Assessment: Five hours after the final dose on day five, euthanize the animals and explant the eyes.[3] The extent of CNV can be quantified using techniques such as fluorescein angiography or by measuring the volume of the CNV lesions from choroidal flat mounts.
-
Pharmacokinetic Analysis (Optional): Plasma and ocular tissues can be collected at various time points to determine the concentration of TG 100572. For instance, a Cmax of 23.4 µM has been observed in the choroid and sclera at 30 minutes post-dose.[3][4]
Concluding Remarks
This compound is a powerful research tool for investigating signaling pathways involved in angiogenesis and for the preclinical evaluation of anti-angiogenic therapies. The protocols and data presented here provide a foundation for incorporating this compound into various research applications. Careful attention to solubility and experimental design is essential for obtaining reliable and meaningful results.
References
Application Notes and Protocols: TG 100572 Hydrochloride for Choroidal Neovascularization Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TG 100572 Hydrochloride, a multi-targeted kinase inhibitor, in preclinical models of choroidal neovascularization (CNV). This document includes key data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Choroidal neovascularization is a critical factor in the progression of several ocular diseases that lead to vision loss, including age-related macular degeneration (AMD) and diabetic retinopathy.[1][2] this compound is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) and Src family kinases, which are crucial mediators of angiogenesis and vascular permeability.[3][4] Its ability to target key signaling pathways, such as those activated by Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF), makes it a promising candidate for therapeutic intervention in CNV.[5][6]
Mechanism of Action
TG 100572 is a small molecule inhibitor that targets several kinases involved in angiogenesis and vascular leakage.[6] It demonstrates sub-nanomolar inhibitory activity against Src family kinases and potent inhibition of VEGFR1, VEGFR2, FGFR1, FGFR2, and PDGFRβ.[3][4] By blocking these kinases, TG 100572 can inhibit endothelial cell proliferation and migration, and reduce vascular permeability, all of which are key processes in the formation of new blood vessels in the choroid.[1][4] Specifically, it has been shown to block the VEGF-induced phosphorylation of extracellular signal-regulated kinase (Erk).[3][4] The compound also induces apoptosis in proliferating endothelial cells.[1]
Data Presentation
In Vitro Kinase Inhibition Profile of TG 100572
| Target Kinase | IC50 (nM) |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
In Vitro Efficacy against Human Retinal Microvascular Endothelial Cells (hRMVEC)
| Parameter | Value |
| IC50 for hRMVEC proliferation | 610 ± 72 nM |
| ED50 for vascular endothelial cell proliferation | 610 ± 71 nM |
In Vivo Efficacy in Laser-Induced CNV Mouse Model (Systemic Administration)
| Treatment | Dosage | CNV Area Reduction vs. Vehicle | Associated Effects |
| TG 100572 | 5 mg/kg, daily i.p. | 40% | Weight loss |
Source:[1]
Ocular Tissue Concentrations after Systemic Administration in Mice
| Tissue | Concentration |
| Retina | 818 nM |
| Choroid/Sclera | 9 µM |
Source:[1]
In Vivo Efficacy of Topical Prodrug (TG100801) in Laser-Induced CNV Mouse Model
| Treatment | Dosage | CNV Area Reduction vs. Control |
| TG100801 | 5 mg/ml, 3 times a day for 14 days | 40% |
Source:[5]
Signaling Pathway
The following diagram illustrates the key signaling pathways targeted by TG 100572 in the context of choroidal neovascularization.
Experimental Protocols
Laser-Induced Choroidal Neovascularization (CNV) Mouse Model
This protocol describes the induction of CNV in mice via laser photocoagulation, a widely used model to study exudative AMD.[7][8]
Materials:
-
Ketamine hydrochloride (100 mg/kg) and Xylazine (10 mg/kg) for anesthesia
-
1% Tropicamide for pupil dilation
-
Slit lamp with a laser delivery system (e.g., 532 nm diode laser)[9]
-
Cover slip
-
This compound or vehicle control
-
FITC-dextran for perfusion
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
Microscope for imaging
Procedure:
-
Anesthetize the mice with an intraperitoneal injection of Ketamine/Xylazine.
-
Dilate the pupils with 1% Tropicamide.[2]
-
Position the mouse in front of the slit lamp. Apply a cover slip with a drop of sterile saline onto the cornea to serve as a contact lens.
-
Deliver 3-4 laser spots (532 nm, 100 µm spot size, 100 ms (B15284909) duration, 150-200 mW) to each retina, avoiding major retinal vessels.[2] A bubble formation indicates the successful rupture of Bruch's membrane.[1]
-
Administer TG 100572 or vehicle control. For systemic administration, inject intraperitoneally daily (e.g., 5 mg/kg).[1] For topical administration of a prodrug like TG100801, apply as eye drops (e.g., 10 µL of a 5 mg/ml solution, three times a day).[5]
-
On day 14, anesthetize the mice and perfuse with 1 ml of PBS containing 50 mg/ml of FITC-dextran through the left ventricle.[1]
-
Enucleate the eyes and fix in 4% PFA for 1 hour.
-
Dissect the cornea, lens, and retina to isolate the RPE-choroid-sclera complex.
-
Make four radial incisions and flat-mount the complex with the RPE side up.
-
Image the flat mounts using a fluorescence microscope.
-
Quantify the area of CNV using image analysis software (e.g., ImageJ).
Experimental Workflow for In Vivo CNV Model
The following diagram outlines the key steps in the laser-induced CNV mouse model experiment.
Safety and Toxicology
Systemic administration of TG 100572 in mice has been associated with weight loss, suggesting potential systemic toxicity.[1][3] To mitigate this, topical administration of its prodrug, TG100801, has been explored.[1] TG100801 is converted to the active TG 100572 by ocular esterases and achieves therapeutic concentrations in the posterior segment of the eye with minimal systemic exposure.[6][10] Plasma levels of both TG100801 and TG 100572 were below the limit of detection following topical delivery of TG100801, and no adverse safety signals like weight loss were observed even with prolonged dosing.[1][6]
Conclusion
This compound is a potent multi-targeted kinase inhibitor with significant efficacy in preclinical models of choroidal neovascularization. Its ability to inhibit key drivers of angiogenesis and vascular permeability, such as VEGFR, PDGFR, and Src kinases, makes it a valuable tool for research and a potential therapeutic candidate. The laser-induced CNV mouse model provides a robust platform for evaluating the in vivo efficacy of TG 100572 and its prodrugs. For future studies, topical administration of the prodrug TG100801 is recommended to achieve high ocular concentrations while minimizing systemic side effects.
References
- 1. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dramatic Inhibition of Retinal and Choroidal Neovascularization by Oral Administration of a Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. A Mouse Model for Laser-induced Choroidal Neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols: Utilizing TG100572 in Retinal Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG100572 is a potent, multi-targeted kinase inhibitor with significant activity against Src family kinases and various receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] Its ability to induce apoptosis in proliferating retinal endothelial cells and suppress pathological angiogenesis and retinal edema makes it a valuable tool for research in ocular diseases such as age-related macular degeneration (AMD) and diabetic retinopathy.[1] These application notes provide detailed protocols for utilizing TG100572 in in vitro and in vivo studies involving retinal endothelial cells.
Mechanism of Action
TG100572 exerts its effects by inhibiting the phosphorylation of key signaling molecules downstream of VEGFR and other receptor tyrosine kinases. A primary target is the VEGF signaling pathway, which is crucial for endothelial cell proliferation, migration, and survival. By inhibiting Src kinases and VEGFRs, TG100572 effectively blocks VEGF-induced phosphorylation of extracellular signal-regulated kinase (Erk1/2), a critical step in the mitogenic signaling cascade.[1] This inhibition ultimately leads to the suppression of neovascularization and a reduction in vascular permeability.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy and characteristics of TG100572.
Table 1: In Vitro Efficacy of TG100572
| Parameter | Cell Type | Value | Reference |
| IC₅₀ (VEGFR1) | - | 2 nM | [1] |
| IC₅₀ (VEGFR2) | - | 7 nM | [1] |
| IC₅₀ (FGFR1) | - | 2 nM | [1] |
| IC₅₀ (FGFR2) | - | 16 nM | [1] |
| IC₅₀ (PDGFRβ) | - | 13 nM | [1] |
| IC₅₀ (Src) | - | 1 nM | [1] |
| ED₅₀ (Proliferation Inhibition) | Human Retinal Microvascular Endothelial Cells | 610 ± 71 nM | [1] |
Table 2: In Vivo Data of TG100572 in a Mouse Model of Laser-Induced Choroidal Neovascularization
| Parameter | Dosing | Value | Reference |
| Retinal Concentration | 5 mg/kg (intraperitoneal injection) | 818 nM | [1] |
| Choroid/Sclera Concentration | 5 mg/kg (intraperitoneal injection) | 9 µM | [1] |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by TG100572 in retinal endothelial cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Retinal Endothelial Cell Proliferation Assay
This protocol is designed to assess the anti-proliferative effects of TG100572 on human retinal microvascular endothelial cells (HRMECs).
Experimental Workflow:
References
Application Notes and Protocols: TG-100572 Hydrochloride Topical Formulation for Ocular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG-100572 Hydrochloride is a potent, multi-targeted kinase inhibitor under investigation for its therapeutic potential in ocular diseases characterized by neovascularization and vascular permeability, such as age-related macular degeneration (AMD) and diabetic retinopathy.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of a topical formulation of TG-100572 in ophthalmic research.
Compound Description and Mechanism of Action
TG-100572 is a small molecule that inhibits a range of receptor tyrosine kinases (RTKs) and Src family kinases.[3][4] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fibroblast Growth Factor Receptors (FGFR1 and FGFR2).[3][4] By inhibiting these kinases, TG-100572 effectively blocks the signaling pathways that drive angiogenesis (new blood vessel formation) and increase vascular permeability, two key pathological processes in several debilitating eye diseases.[1][5]
For topical ophthalmic delivery, the prodrug TG-100801 is often utilized.[1][2][6] TG-100801 is an inactive form of the drug that is more readily absorbed into the eye.[2] Once in the ocular tissues, it is converted by esterase enzymes into the active compound, TG-100572.[1][6] This approach enhances the delivery of the active drug to the posterior segment of the eye, including the retina and choroid, while minimizing systemic exposure and potential side effects.[2][6]
Inhibitory Activity of TG-100572
| Target Kinase | IC₅₀ (nM) |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
(Data sourced from MedChemExpress and Selleck Chemicals product information)[3][4]
Signaling Pathway Inhibition by TG-100572
TG-100572 exerts its anti-angiogenic and anti-permeability effects by blocking key signaling cascades downstream of VEGFR and PDGFR. The diagram below illustrates the points of inhibition within these pathways.
Experimental Protocols
Preparation of TG-100572/TG-100801 Topical Ophthalmic Formulation
This protocol describes a general method for preparing a topical ophthalmic solution. The specific excipients and concentrations may require optimization for desired solubility, stability, and tolerability.
Materials:
-
TG-100572 Hydrochloride or TG-100801
-
Sterile, isotonic phosphate-buffered saline (PBS, pH 7.4)
-
Viscosity-enhancing agent (e.g., hydroxypropyl methylcellulose (B11928114) - HPMC)
-
Solubilizing agent (e.g., cyclodextrin), if required
-
Sterile water for injection
-
0.22 µm sterile syringe filters
-
Sterile vials
Protocol:
-
Vehicle Preparation:
-
Prepare the desired volume of sterile, isotonic PBS.
-
If a viscosity-enhancing agent is used, slowly add the specified concentration (e.g., 0.5% HPMC) to the PBS while stirring until fully dissolved.
-
-
Drug Solubilization:
-
Accurately weigh the required amount of TG-100572 Hydrochloride or TG-100801 to achieve the target concentration (e.g., 1% w/v).
-
In a sterile container, add a small amount of the vehicle to the powdered drug to create a paste.
-
Gradually add the remaining vehicle while stirring continuously until the drug is completely dissolved. A vortex mixer or sonicator may be used to aid dissolution. For poorly soluble compounds, a solubilizing agent may be required.
-
-
pH Adjustment and Final Volume:
-
Measure the pH of the solution and adjust to a physiologically acceptable range (typically 6.8-7.8) using sterile 0.1 N NaOH or 0.1 N HCl, if necessary.
-
Bring the solution to the final volume with the vehicle.
-
-
Sterilization:
-
Sterilize the final formulation by passing it through a 0.22 µm sterile syringe filter into a sterile vial.
-
-
Storage:
-
Store the sterile ophthalmic solution at 2-8°C, protected from light.
-
In Vivo Model: Laser-Induced Choroidal Neovascularization (CNV) in Mice
This model is widely used to evaluate the efficacy of anti-angiogenic compounds in a setting that mimics key aspects of wet AMD.
Materials:
-
C57BL/6J mice (6-8 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
-
Pupil dilator (e.g., 1% tropicamide)
-
Argon laser photocoagulator
-
Slit lamp with a coverslip for fundus visualization
-
Fluorescein-labeled dextran
-
Perfusion buffer (e.g., PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., isolectin B4)
-
Microscope with fluorescence imaging capabilities
Experimental Workflow:
Protocol:
-
Animal Preparation: Anesthetize the mouse and dilate the pupils of both eyes.
-
Laser Photocoagulation:
-
Place the mouse on the slit lamp platform.
-
Using a coverslip, visualize the fundus.
-
Deliver four laser spots (e.g., 532 nm, 100 ms, 120 mW, 50 µm spot size) around the optic nerve in each eye to rupture Bruch's membrane. The formation of a vapor bubble indicates a successful rupture.
-
-
Topical Treatment:
-
Administer a single drop (e.g., 10 µL) of the TG-100572/TG-100801 formulation or vehicle control to the cornea of each eye.
-
Continue treatment as per the study design (e.g., twice daily for 14 days).
-
-
CNV Visualization and Quantification:
-
At the end of the treatment period, anesthetize the mice and perfuse them systemically with fluorescein-labeled dextran.
-
Enucleate the eyes and fix them in 4% paraformaldehyde.
-
Dissect the eyes to isolate the choroid-sclera complex.
-
Prepare flat mounts and stain with a vascular-specific marker like isolectin B4.
-
Capture fluorescence images of the CNV lesions.
-
Use image analysis software to measure the area of neovascularization for each lesion.
-
-
Data Analysis: Compare the mean CNV area between the TG-100572 treated group and the vehicle control group.
Expected Outcome: Topical administration of an effective TG-100572 formulation is expected to significantly reduce the area of choroidal neovascularization compared to the vehicle control.
In Vitro Assay: Endothelial Cell Proliferation
This assay assesses the cytostatic effect of TG-100572 on endothelial cells, a key component of its anti-angiogenic activity.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cell line
-
Endothelial cell growth medium (EGM-2)
-
Fetal bovine serum (FBS)
-
Recombinant human VEGF
-
TG-100572 Hydrochloride
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., WST-1, MTT, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in EGM-2 containing reduced serum (e.g., 1% FBS) and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of TG-100572 in the assay medium.
-
Remove the seeding medium and add the medium containing different concentrations of TG-100572 to the respective wells.
-
Include wells with vehicle control and a positive control (e.g., a known inhibitor of endothelial cell proliferation).
-
-
VEGF Stimulation: Add recombinant human VEGF (e.g., 20 ng/mL) to all wells except for the negative control wells to stimulate proliferation.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Assessment:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log concentration of TG-100572 and calculate the IC₅₀ value (the concentration that inhibits cell proliferation by 50%).
-
Expected Outcome: TG-100572 is expected to inhibit VEGF-induced endothelial cell proliferation in a dose-dependent manner.
Summary of Preclinical Data
The following tables summarize key findings from preclinical studies of topically applied TG-100572 and its prodrug, TG-100801.
Table 1: In Vivo Efficacy in a Mouse Model of Laser-Induced CNV
| Treatment Group | Dosing Regimen | Reduction in CNV Area vs. Vehicle | Reference |
| TG-100801 (1%) | 10 µL, twice daily for 14 days | ~40% | [1] |
Table 2: Ocular Pharmacokinetics of Topically Applied TG-100801 (1%) in Mice
| Ocular Tissue | Cₘₐₓ of TG-100572 (nM) | AUC₀₋₂₄hr of TG-100572 (h·nM) | Reference |
| Sclera/Choroid | >1000 | 11,357 | [2] |
| Retina | ~200 | Not Reported | [2] |
Cₘₐₓ: Maximum concentration; AUC₀₋₂₄hr: Area under the curve from 0 to 24 hours
Conclusion
TG-100572 Hydrochloride, particularly when delivered as its prodrug TG-100801 in a topical formulation, demonstrates significant potential for the treatment of posterior segment eye diseases. Its multi-targeted kinase inhibition effectively suppresses key drivers of angiogenesis and vascular permeability. The protocols outlined in this document provide a framework for researchers to further investigate the efficacy and mechanisms of action of this promising therapeutic candidate in relevant preclinical models. Careful formulation development and rigorous experimental design are crucial for advancing our understanding of its therapeutic utility.
References
- 1. WO2016209555A1 - Ophthalmic formulations of tyrosine kinase inhibitors, methods of use thereof, and preparation methods thereof - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EP4424302A1 - Ophthalmic preparation of tyrosine kinase inhibitor, and preparation method therefor and use thereof - Google Patents [patents.google.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Drug-like properties of tyrosine kinase inhibitors in ophthalmology: Formulation and topical availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of p-VEGFR2 in Response to TG100572
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to investigate the inhibitory effect of TG100572 on the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) using Western blotting.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2, are key regulators of angiogenesis, the formation of new blood vessels. Dysregulation of the VEGF/VEGFR2 signaling pathway is implicated in various pathologies, including cancer and age-related macular degeneration. Upon binding of VEGF-A, VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
TG100572 is a potent, multi-targeted kinase inhibitor with significant activity against VEGFR2. Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including the phosphorylated, active form of VEGFR2 (p-VEGFR2). This protocol outlines the methodology to assess the efficacy of TG100572 in inhibiting VEGF-A-induced VEGFR2 phosphorylation in human umbilical vein endothelial cells (HUVECs).
Quantitative Data
The inhibitory activity of TG100572 against various kinases is summarized in the table below. This data is crucial for determining the appropriate concentration range for in vitro studies.
| Kinase Target | IC50 (nM) |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
IC50 values represent the concentration of TG100572 required to inhibit 50% of the kinase activity.
Signaling Pathway and Experimental Workflow
To visualize the key molecular interactions and the experimental process, the following diagrams are provided.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable model as they endogenously express VEGFR2.
-
Culture Conditions: Culture HUVECs in EGM-2 endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Serum Starvation: Prior to treatment, starve the cells in serum-free media for 12-18 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-incubate the serum-starved HUVECs with varying concentrations of TG100572 (e.g., 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (typically 25-50 ng/mL) for 5-15 minutes to induce VEGFR2 phosphorylation. Include a non-stimulated control.
Sample Preparation
-
Cell Lysis: After treatment, immediately place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This is essential for equal loading of protein in the subsequent steps.
Western Blot Protocol
-
Sample Preparation for SDS-PAGE: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-VEGFR2 (e.g., anti-p-VEGFR2 Tyr1175) diluted in blocking buffer overnight at 4°C with gentle agitation. A typical dilution is 1:1000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (Optional but Recommended): To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed for total VEGFR2 and a loading control protein such as GAPDH or β-actin.
Data Analysis
-
Densitometry: Quantify the band intensities for p-VEGFR2, total VEGFR2, and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the p-VEGFR2 band intensity to the total VEGFR2 band intensity for each sample. Further normalization to the loading control can also be performed.
-
Quantification of Inhibition: Calculate the percentage of inhibition of VEGFR2 phosphorylation for each concentration of TG100572 relative to the VEGF-A stimulated control. Plot the results to determine the IC50 of TG100572 for p-VEGFR2 inhibition in a cellular context.
Recommended Antibodies
| Antibody | Host Species | Clonality | Recommended Dilution |
| Phospho-VEGFR2 (Tyr1175) | Rabbit | Monoclonal/Polyclonal | 1:1000 |
| Total VEGFR2 | Rabbit/Mouse | Monoclonal/Polyclonal | 1:1000 |
| GAPDH | Mouse | Monoclonal | 1:5000 |
| β-actin | Mouse | Monoclonal | 1:5000 |
| Anti-rabbit IgG, HRP-linked | Goat/Donkey | Polyclonal | 1:2000 - 1:5000 |
| Anti-mouse IgG, HRP-linked | Goat/Donkey | Polyclonal | 1:2000 - 1:5000 |
Note: Optimal antibody dilutions should be determined empirically for each specific antibody and experimental setup.
Troubleshooting & Optimization
Technical Support Center: TG 100572 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TG 100572 Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a multi-targeted kinase inhibitor. It potently inhibits receptor tyrosine kinases (RTKs) and Src family kinases. Its primary mechanism of action is the blockage of signaling pathways involved in angiogenesis and cell proliferation by targeting key kinases.
Q2: What is the recommended method for preparing a stock solution?
It is recommended to prepare a stock solution of this compound in DMSO. Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored under the appropriate conditions.[1]
Q3: How should I store this compound powder and its stock solutions?
-
Powder: Store the solid compound at -20°C for up to 3 years.
-
Stock Solutions: For optimal stability, store aliquots of the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Solutions should be stored in sealed containers, away from moisture.[1]
Q4: Are solutions of this compound stable?
Solutions of this compound are generally unstable.[2][3] It is highly recommended to prepare working solutions fresh for each experiment.[2][3] For in vivo studies, the working solution should be prepared on the day of use.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed in the stock or working solution. | - The concentration exceeds the solubility limit in the chosen solvent.- The solution has been stored improperly or for too long.- Temperature fluctuations during storage or use. | - Gently warm the solution and/or sonicate to aid dissolution.[1]- If precipitation persists, consider preparing a fresh, lower concentration solution.- Ensure proper storage conditions are maintained. |
| Inconsistent or unexpected experimental results. | - Degradation of the compound due to improper storage or handling.- Instability of the working solution.- Repeated freeze-thaw cycles of the stock solution. | - Always prepare working solutions fresh before each experiment.[2][3]- Use a freshly thawed aliquot of the stock solution for each experiment.- Verify the concentration and purity of the compound if degradation is suspected. |
| Difficulty dissolving the compound. | - Inappropriate solvent or concentration. | - The hydrochloride salt form of TG 100572 generally has enhanced water solubility and stability.[2]- For high concentrations, DMSO is a suitable solvent.- If using aqueous buffers, ensure the pH is compatible with the compound's stability. |
Quantitative Data
Table 1: Inhibitory Activity (IC50) of TG 100572
| Target Kinase | IC50 (nM) |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
Data sourced from multiple suppliers.[1][2][3][4]
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is adapted from studies on human retinal microvascular endothelial cells (hRMVEC).[2]
1. Cell Plating:
-
Plate hRMVEC in 96-well plates at the desired density.
-
Culture for 24 hours to allow for cell attachment.
2. Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in cell culture medium to achieve the final desired concentrations (e.g., 2 nM to 5 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).
3. Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the various concentrations of TG 100572 or DMSO vehicle control.
-
The medium should be supplemented with 10% FBS, 50 µg/mL heparin, and 50 ng/mL rhVEGF to stimulate proliferation.[2]
-
Incubate the cells for 48 hours.
4. Proliferation Assessment:
-
Assess cell viability and proliferation using a suitable method, such as an XTT-based assay.[2]
-
Measure the absorbance or fluorescence according to the assay manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of cell proliferation inhibition for each concentration relative to the DMSO control.
-
Plot the data and determine the IC50 value.
In Vivo Murine Model of Choroidal Neovascularization (CNV)
This is a general protocol based on published studies.[2]
1. Animal Model:
-
Use C57BL/6 mice (15-20 g).
-
Induce choroidal neovascularization (CNV) using a standard laser photocoagulation model.
2. Compound Administration:
-
Systemic Delivery: Administer TG 100572 intraperitoneally (i.p.) at a dose of 5 mg/kg, twice daily for 4 days, with a final single dose on day 5.[2]
-
Topical Delivery: Alternatively, for ocular studies, a single 10 µL drop of a formulated TG 100572 solution can be administered to each eye.[2]
3. Sample Collection:
-
For systemic administration studies, collect plasma samples 5 hours after the final dose on day 5.[2]
-
For topical administration, collect plasma and eyes at various time points (e.g., 0.5, 1, 3, 5, and 7 hours) after the final dose.[2]
-
Euthanize the animals and explant the eyes for analysis.
4. Analysis:
-
Analyze the extent of CNV using methods such as fluorescein (B123965) angiography or choroidal flat mounts.
-
The concentration of TG 100572 in plasma and ocular tissues can be determined using appropriate analytical methods like LC-MS/MS.
Visualizations
Caption: Workflow for an in vitro cell proliferation assay with TG 100572.
Caption: Signaling pathways inhibited by this compound.
References
Technical Support Center: TG 100572 Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TG 100572 Hydrochloride. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, multi-targeted kinase inhibitor. Its primary mechanism of action involves the inhibition of receptor tyrosine kinases (RTKs) and Src family kinases.[1][2] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), and Platelet-Derived Growth Factor Receptor β (PDGFRβ), as well as several members of the Src kinase family.[1][2][3] By blocking the activity of these kinases, this compound can inhibit downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound powder should be stored at -20°C for long-term stability. For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[6] Stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. It is important to note that solutions of this compound may be unstable and it is often recommended to prepare fresh solutions or use small, pre-packaged sizes.[2]
Q3: What are the known off-target effects of this compound?
A3: As a multi-targeted kinase inhibitor, this compound is designed to inhibit several kinases. While its primary targets are well-characterized, researchers should be aware of potential off-target effects that could influence experimental outcomes.[7] Comprehensive kinase profiling has revealed that many kinase inhibitors can interact with a broader range of kinases than initially reported.[8] If unexpected phenotypes are observed, it is advisable to consult kinase inhibitor databases and consider performing broader kinase profiling to identify potential off-target interactions.
Q4: How can I be sure that the observed cellular effects are due to the inhibition of the intended target?
A4: To validate that the observed phenotype is a direct result of inhibiting the intended kinase, several experimental approaches can be taken. A rescue experiment, where a drug-resistant version of the target kinase is introduced to see if it reverses the phenotype, is considered a gold standard.[9] Comparing the effects of this compound with other structurally different inhibitors that target the same kinase can also help confirm on-target activity.[9] Additionally, analyzing the downstream signaling pathways of the intended target can provide evidence of on-target engagement.[9]
Troubleshooting Guide
Problem 1: Inconsistent or No Inhibition of Target Kinase Activity
| Possible Cause | Troubleshooting Steps |
| Compound Instability/Degradation | Prepare fresh stock solutions of this compound for each experiment, as solutions can be unstable.[2] Avoid multiple freeze-thaw cycles of stock solutions by storing in small aliquots at -80°C. Consider performing a stability study of the inhibitor in your specific cell culture media and conditions. |
| Incorrect Concentration | Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., IC50) for your specific cell line and experimental conditions. |
| Poor Cell Permeability | While many small molecule inhibitors are cell-permeable, this can vary between cell types. If poor permeability is suspected, consider using a different cell line or performing in vitro kinase assays with purified proteins. |
| Assay Conditions | Optimize your kinase assay protocol. Ensure that the ATP concentration is appropriate, as many kinase inhibitors are ATP-competitive. The substrate concentration and incubation times should also be optimized for your specific assay. |
Problem 2: High Cellular Toxicity or Unexpected Phenotypes
| Possible Cause | Troubleshooting Steps |
| Off-Target Toxicity | The observed toxicity may be due to the inhibition of other essential cellular kinases.[7][9] Use the lowest effective concentration of this compound that inhibits the target of interest. Consider using a more selective inhibitor if available to confirm that the phenotype is due to inhibition of the intended target. Perform a broad kinase screen to identify potential off-target kinases.[9] |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final DMSO concentration in your cell culture is consistent across all conditions and does not exceed a level that is toxic to your specific cell line (typically <0.5%). |
| Cell Line-Specific Effects | Different cell lines can have varying sensitivities to kinase inhibitors due to differences in the expression levels of the target kinases and potential off-target kinases.[9] It is recommended to test the inhibitor on a panel of cell lines. |
Data Presentation
Table 1: IC50 Values of this compound for Various Kinases
| Kinase Target | IC50 (nM) |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT/XTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the proliferation of endothelial cells.
-
Cell Seeding: Plate human retinal microvascular endothelial cells (hRMVEC) in a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of working solutions at different concentrations by diluting in cell culture medium. Ensure the final DMSO concentration is consistent across all conditions (e.g., <0.1%).
-
Treatment: Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of this compound or vehicle control (DMSO). A typical concentration range to test is 0.1 nM to 10 µM.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.
Protocol 2: Western Blotting for Phospho-Kinase Levels
This protocol provides a general method to assess the inhibitory effect of this compound on the phosphorylation of its target kinases.
-
Cell Treatment: Plate cells (e.g., HUVECs) and grow to 70-80% confluency. Treat the cells with different concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours). Stimulate the cells with a relevant growth factor (e.g., VEGF) to induce kinase phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.[11]
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[10][11]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-VEGFR2) and an antibody for the total form of the kinase overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Mandatory Visualizations
Caption: this compound inhibits key signaling pathways.
Caption: A logical workflow for troubleshooting experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cusabio.com [cusabio.com]
- 5. VEGF signaling pathway | Abcam [abcam.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. Metabolic adverse events of multitarget kinase inhibitors: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad.com [bio-rad.com]
- 11. docs.abcam.com [docs.abcam.com]
Technical Support Center: TG 100572 Hydrochloride in Cell Culture
Welcome to the technical support center for TG 100572 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a focus on addressing potential toxicity-related issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, multi-targeted kinase inhibitor. Its primary mechanism of action involves the inhibition of receptor tyrosine kinases (RTKs) and Src family kinases. Specifically, it targets Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), and Platelet-Derived Growth Factor Receptor β (PDGFRβ), as well as several members of the Src kinase family (Src, Fgr, Fyn, Hck, Lck, Lyn, Yes).[1][2] By inhibiting these kinases, TG 100572 disrupts downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.
Q2: What are the common applications of this compound in cell culture?
A2: In cell culture, this compound is primarily used to:
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Inhibit the proliferation of endothelial cells.[1]
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Induce apoptosis (programmed cell death) in rapidly dividing cells.[1][2]
-
Study the roles of VEGFR, FGFR, PDGFR, and Src signaling in various cellular processes.
-
Investigate potential anti-angiogenic and anti-cancer effects.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is more water-soluble and stable than its free base form.[1] For stock solutions, it is recommended to dissolve the compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). Prepare a concentrated stock solution (e.g., 10 mM), aliquot it into small, single-use volumes, and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When diluting the stock solution into aqueous cell culture media, it is advisable to do so just before use.
Troubleshooting Guide
Issue 1: I'm observing higher-than-expected cytotoxicity in my cell line.
-
Possible Cause 1: High final concentration of the compound.
-
Troubleshooting Tip: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Start with a broad range of concentrations and narrow it down based on the observed effects.
-
-
Possible Cause 2: Solvent toxicity.
-
Troubleshooting Tip: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.5%. Run a vehicle control (medium with the same concentration of solvent but without the drug) to assess the effect of the solvent alone.
-
-
Possible Cause 3: Cell line sensitivity.
-
Troubleshooting Tip: Different cell lines exhibit varying sensitivities to cytotoxic agents. Consult the literature for reported IC50 values of TG 100572 in similar cell types. If data is unavailable, a thorough dose-response analysis is crucial.
-
Issue 2: My results are inconsistent between experiments.
-
Possible Cause 1: Instability of the compound in culture medium.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound from your frozen stock for each experiment. Avoid storing diluted solutions for extended periods.
-
-
Possible Cause 2: Variability in cell seeding density.
-
Troubleshooting Tip: Ensure consistent cell seeding density across all wells and experiments, as cell number can influence the apparent cytotoxicity of a compound.
-
-
Possible Cause 3: Inconsistent incubation times.
-
Troubleshooting Tip: Adhere to a strict and consistent incubation time for all experiments to ensure reproducibility.
-
Issue 3: I'm having trouble dissolving the compound in my culture medium.
-
Possible Cause: Poor solubility of the compound at the desired concentration.
-
Troubleshooting Tip: Although the hydrochloride salt has improved water solubility, precipitation can still occur at high concentrations in aqueous solutions.[1] When diluting your DMSO stock, add it to the culture medium dropwise while gently vortexing or swirling to facilitate mixing and prevent precipitation. If solubility issues persist, consider using a stepwise dilution approach.
-
Quantitative Data
Table 1: Inhibitory Activity of TG 100572 against Various Kinases
| Kinase Target | IC50 (nM) |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
Data sourced from MedChemExpress.[1][2]
Table 2: Cytotoxicity of TG 100572 in a Human Endothelial Cell Line
| Cell Line | Assay | IC50 / ED50 (nM) | Reference |
| hRMVEC | Proliferation | 610 ± 72 | [1][2] |
(hRMVEC: human Retinal Microvascular Endothelial Cells)
Experimental Protocols
1. Cell Viability Assessment using XTT Assay
This protocol is adapted from a method used for assessing the effect of TG 100572 on the proliferation of human retinal microvascular endothelial cells (hRMVEC).
-
Materials:
-
96-well cell culture plates
-
hRMVEC or other cell line of interest
-
Complete cell culture medium
-
This compound
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay kit
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of TG 100572. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired experimental duration (e.g., 48 hours).
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT labeling mixture to each well and incubate for a period recommended by the manufacturer (typically 2-4 hours) at 37°C in a CO2 incubator.
-
Measure the absorbance of the formazan (B1609692) product at the appropriate wavelength (usually 450-500 nm with a reference wavelength of ~650 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This is a general protocol for detecting apoptosis induced by TG 100572.
-
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for the specified time. Include appropriate controls.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the Annexin V-FITC kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a cell viability XTT assay.
Caption: Troubleshooting high cytotoxicity.
References
Technical Support Center: Overcoming TG-100572 Hydrochloride Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of TG-100572 Hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of solubility data to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is TG-100572 Hydrochloride and what are its primary targets?
TG-100572 Hydrochloride is a multi-targeted kinase inhibitor. It potently inhibits receptor tyrosine kinases (RTKs) and Src family kinases. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and several members of the Src kinase family (Src, Fgr, Fyn, Hck, Lck, Lyn, Yes).[1]
Q2: What is the solubility of TG-100572 Hydrochloride in common solvents?
TG-100572 Hydrochloride has the highest solubility in Dimethyl Sulfoxide (DMSO). Its solubility in aqueous solutions is limited. For detailed quantitative data, please refer to the Data Presentation section below.
Q3: Why is it important to use freshly prepared solutions of TG-100572 Hydrochloride?
Solutions of TG-100572 Hydrochloride are known to be unstable.[1][2] To ensure the accuracy and reproducibility of your experimental results, it is highly recommended to prepare solutions fresh before each use. If stock solutions are prepared in advance, they should be aliquoted and stored under appropriate conditions to minimize degradation from repeated freeze-thaw cycles.
Q4: What is the recommended storage condition for TG-100572 Hydrochloride?
The powdered form of TG-100572 Hydrochloride should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[3] Always refer to the manufacturer's datasheet for specific storage recommendations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO stock to aqueous media. | The final concentration of TG-100572 Hydrochloride exceeds its solubility limit in the aqueous buffer or cell culture medium. | - Lower the final working concentration of the compound.- Increase the final volume of the aqueous medium to ensure a higher dilution factor.- Pre-warm the aqueous medium to 37°C before adding the DMSO stock solution.- Add the DMSO stock solution drop-wise while gently vortexing or swirling the medium to facilitate rapid and uniform mixing. |
| The prepared solution appears cloudy or hazy. | Formation of a fine, colloidal suspension of the compound. This can occur even if distinct particles are not visible and will affect the effective concentration. | - After dilution, try filtering the medium through a 0.22 µm sterile filter. Be aware that this may remove some of the precipitated compound, potentially lowering the final concentration.- Visually inspect the solution against a light source before use. If cloudiness persists, prepare a fresh solution at a lower concentration. |
| Inconsistent or lower-than-expected biological activity in experiments. | - Partial precipitation of the compound, leading to a lower effective concentration.- Degradation of the compound in solution over time. | - Always prepare fresh dilutions of TG-100572 Hydrochloride for each experiment from a properly stored stock solution.- Before treating cells, carefully inspect the final working solution for any signs of precipitation.- Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally ≤0.1%) to avoid solvent-induced artifacts. |
| Difficulty dissolving the powder in DMSO. | The hygroscopic nature of DMSO can affect its solvating power. | - Use a fresh, unopened bottle of anhydrous, high-purity DMSO.- Gentle warming of the solution to 37°C and brief sonication in an ultrasonic water bath can aid in dissolution. |
Data Presentation
The following table summarizes the known solubility of TG-100572 and its hydrochloride salt in DMSO.
| Compound Form | Solvent | Solubility | Notes |
| TG-100572 Hydrochloride | DMSO | 25 mg/mL (48.79 mM) | Requires sonication. Use of newly opened, anhydrous DMSO is recommended as its hygroscopic nature can impact solubility.[3] |
| TG-100572 (Free Base) | DMSO | ≥ 150 mg/mL (315.15 mM) | Saturation point not determined. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
TG-100572 Hydrochloride powder (Molecular Weight: 512.43 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Allow the vial of TG-100572 Hydrochloride powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.12 mg of TG-100572 Hydrochloride.
-
Add the calculated volume of anhydrous DMSO to the tube. For 5.12 mg, add 1 mL of DMSO.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
10 mM stock solution of TG-100572 Hydrochloride in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.
-
Perform a serial dilution to achieve the desired final concentration. It is recommended to perform an intermediate dilution step to ensure accurate pipetting and to minimize the risk of precipitation.
-
Example for a 1 µM final concentration: Prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium. Then, add 10 µL of the 100 µM intermediate solution to 990 µL of medium to get a final concentration of 1 µM.
-
-
When adding the DMSO stock or intermediate solution to the medium, add it drop-wise while gently swirling or vortexing the medium. This ensures rapid and even dispersion.
-
Ensure the final concentration of DMSO in the cell culture medium is below the tolerance level of your specific cell line (typically ≤0.1%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.
-
Use the freshly prepared working solution immediately for your experiments.
Visualizations
Signaling Pathways Inhibited by TG-100572
References
Technical Support Center: TG 100572 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of TG 100572 Hydrochloride. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a multi-targeted kinase inhibitor that targets receptor tyrosine kinases and Src kinases.[1][2] It shows sub-nanomolar activity against the Src family as well as receptor tyrosine kinases such as VEGFR1, VEGFR2, FGFR1, FGFR2, and PDGFRβ.[3][4] The hydrochloride salt form typically offers enhanced water solubility and stability compared to the free form.[3] Its mechanism of action involves inhibiting vascular endothelial cell proliferation and blocking the VEGF-induced phosphorylation of extracellular signal-regulated kinase, which can induce apoptosis in rapidly proliferating endothelial cells.[1][3]
Q2: What are the optimal storage conditions for this compound?
Proper storage is critical to maintaining the integrity of this compound.[5] For the solid powder form, storage at -20°C for up to 3 years is recommended.[2] Once dissolved into a stock solution, it is crucial to aliquot and store it to prevent degradation from repeated freeze-thaw cycles.[1][6]
| Storage Temperature | Recommended Duration | Key Considerations |
| -20°C | 1 month | Sealed storage, away from moisture.[1] |
| -80°C | 6 months | Sealed storage, away from moisture.[1] |
For in vivo experiments, it is best to prepare working solutions fresh on the same day of use.[1]
Q3: My this compound solution appears to have lost activity. What are the potential causes?
A loss of inhibitory activity can stem from several factors. The most common causes are chemical degradation (such as hydrolysis, oxidation, or photolysis), precipitation of the compound out of solution, or adsorption to the surfaces of storage containers.[5] It is also important to consider the initial purity of the compound.[5] Solutions of this compound are known to be unstable, reinforcing the need for fresh preparation.[2]
Q4: How can I detect degradation of my this compound stock solution?
The most effective way to assess the degradation of your stock solution is by using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] These methods can separate the parent TG 100572 molecule from any degradation products. A decrease in the peak corresponding to the parent compound and the emergence of new peaks are indicative of degradation.[5]
Troubleshooting Guides
Issue 1: Decreased Inhibitory Activity in Assay
If you observe a significant drop in the expected inhibitory effect of this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for decreased inhibitor activity.
Issue 2: Precipitation Observed in Solution
Precipitation can occur in either the stock solution or the final assay buffer, leading to a lower effective concentration of the inhibitor.
Troubleshooting Steps:
-
Stock Solution: If precipitation is seen in your stock solution at -20°C or -80°C, try gently warming and vortexing the vial to redissolve the compound. If it does not fully redissolve, the solution may be supersaturated. It is recommended to prepare a new stock solution, ensuring the powder is completely dissolved initially. Sonication can aid in dissolution.[1]
-
Working/Assay Solution: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds.[7]
-
Lower the Final Concentration: The easiest first step is to test a lower final concentration of this compound in your assay.[5]
-
Adjust Solvent: Ensure the final concentration of your organic solvent (e.g., DMSO) is low (typically <0.5%) to prevent solvent-induced artifacts.[7]
-
Modify Buffer: Adjusting the pH of your assay buffer can sometimes improve the solubility of a compound.[7]
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound Solution via HPLC
Objective: To quantify the percentage of intact this compound in a solution over time under specific storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in a suitable solvent like DMSO.
-
At time point zero (T=0), dilute an aliquot of the stock solution to the working concentration in the experimental buffer and immediately analyze it via HPLC. This serves as the reference.
-
Store the remaining stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
At subsequent time points (e.g., 24h, 48h, 1 week), take another aliquot, prepare the working solution, and analyze.
-
-
HPLC Analysis:
-
System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 analytical column is commonly used.
-
Mobile Phase: A gradient of solvents, such as acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid, will likely be required. Method development will be necessary to achieve good separation.
-
Analysis: Inject the prepared samples. Record the chromatograms.
-
-
Data Interpretation:
-
Identify the peak corresponding to the intact this compound based on its retention time from the T=0 sample.
-
Calculate the peak area of the parent compound at each time point.
-
The stability is determined by comparing the peak area at a given time point to the peak area at T=0. The appearance of new peaks suggests the formation of degradation products.
-
Caption: Experimental workflow for HPLC-based stability testing.
Potential Degradation Pathways
While specific degradation pathways for this compound are not detailed in the provided search results, small molecules are generally susceptible to several common degradation mechanisms.[5][6] Protecting the compound from these conditions is a key preventative measure.
Caption: Common degradation pathways for small molecule inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Interpreting unexpected results with TG 100572
Welcome to the technical support center for TG100572. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of TG100572 and to help interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is TG100572 and what is its primary mechanism of action?
TG100572 is a potent, multi-targeted kinase inhibitor. Its primary mechanism of action is the inhibition of several receptor tyrosine kinases (RTKs) and Src family kinases involved in angiogenesis, cell proliferation, and survival. It is the active metabolite of the prodrug TG100801, which is converted to TG100572 by ocular esterases following topical administration.[1]
Q2: What are the primary molecular targets of TG100572?
TG100572 has been shown to inhibit the following kinases with high potency:
| Kinase Family | Kinase | IC50 (nM) |
| Receptor Tyrosine Kinases | VEGFR1 | 2 |
| VEGFR2 | 7 | |
| FGFR1 | 2 | |
| FGFR2 | 16 | |
| PDGFRβ | 13 | |
| Src Family Kinases | Fgr | 5 |
| Fyn | 0.5 | |
| Hck | 6 | |
| Lck | 0.1 | |
| Lyn | 0.4 | |
| Src | 1 | |
| Yes | 0.2 |
IC50 values represent the concentration of TG100572 required to inhibit 50% of the kinase activity in vitro.[2][3]
Q3: What are the known biological effects of TG100572?
In vitro, TG100572 has been demonstrated to:
-
Inhibit vascular endothelial cell proliferation.[2]
-
Block VEGF-induced phosphorylation of extracellular signal-regulated kinase (ERK).[2]
-
Induce apoptosis in rapidly proliferating endothelial cells, but not in quiescent cells.[2]
In vivo, systemic delivery of TG100572 has been shown to suppress choroidal neovascularization (CNV).[2]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with TG100572.
Problem 1: Inconsistent or no observable effect of TG100572 in my in vitro experiments.
Possible Causes and Solutions:
-
Compound Solubility and Stability:
-
Issue: TG100572 has poor water solubility. Precipitation of the compound in your culture medium can lead to a lower effective concentration.
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. The hydrochloride salt of TG100572 may offer improved water solubility and stability.
-
-
Compound Degradation:
-
Issue: TG100572 may not be stable over long incubation periods in cell culture media.
-
Recommendation: For long-term experiments, consider replenishing the media with freshly diluted TG100572 every 24-48 hours.
-
-
Cell Type and Density:
-
Issue: The effect of TG100572 can be cell-type dependent. Additionally, high cell densities can reduce the effective concentration of the compound per cell.
-
Recommendation: Ensure your chosen cell line expresses the target kinases (VEGFR, FGFR, PDGFR, Src). Optimize cell seeding density to ensure consistent results.
-
-
Assay Conditions:
-
Issue: The presence of high serum concentrations in the culture medium may interfere with the activity of TG100572 by protein binding.
-
Recommendation: Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
-
Problem 2: Unexpected phenotypic effects are observed in my cell cultures.
Possible Causes and Solutions:
-
Off-Target Effects:
-
Issue: As a multi-targeted kinase inhibitor, TG100572 can engage with targets other than the primary ones, potentially leading to unexpected cellular responses.
-
Recommendation: Carefully document any morphological changes or unexpected alterations in cellular behavior. It may be beneficial to investigate the expression and phosphorylation status of other kinases not listed as primary targets.
-
-
Cellular Stress Response:
-
Issue: At higher concentrations, kinase inhibitors can induce cellular stress responses that may manifest as changes in cell morphology, adhesion, or growth rates, independent of the intended target inhibition.
-
Recommendation: Perform a dose-response curve to identify the optimal concentration range for your experiment, avoiding concentrations that induce overt toxicity or stress.
-
-
Paradoxical Effects:
-
Issue: In some cellular contexts, kinase inhibitors can have paradoxical effects, such as activating a signaling pathway they are expected to inhibit. This can be due to complex feedback loops within the signaling network.
-
Recommendation: If you observe an unexpected activation of a downstream signaling molecule, consider investigating feedback mechanisms within the targeted pathways.
-
Problem 3: Systemic administration of TG100572 in animal models leads to toxicity.
Possible Causes and Solutions:
-
Systemic Exposure and Off-Target Inhibition:
-
Issue: Systemic delivery of TG100572 has been associated with weight loss in murine models, suggesting systemic toxicity.[2] This is likely due to the inhibition of its target kinases in non-target tissues, as these kinases play important roles in normal physiological processes.
-
Recommendation: If systemic administration is necessary, carefully monitor the animals for any adverse effects and consider optimizing the dose and administration schedule. For ocular applications, topical administration of the prodrug TG100801 is recommended to minimize systemic exposure.[1]
-
Experimental Protocols
1. Western Blotting for Phosphorylated Kinases
This protocol provides a general guideline for assessing the inhibition of TG100572 on the phosphorylation of its target kinases.
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with TG100572 at various concentrations for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-VEGFR2, phospho-Src) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the kinase or a housekeeping protein (e.g., GAPDH, β-actin).
-
2. Cell Viability Assay
This protocol can be used to determine the effect of TG100572 on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
-
Compound Treatment:
-
Prepare serial dilutions of TG100572 in culture medium.
-
Add the diluted compound to the cells and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
-
Viability Measurement (using MTT assay as an example):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the effect of TG100572 on the ability of endothelial cells to form capillary-like structures.
-
Plate Coating:
-
Thaw basement membrane extract (e.g., Matrigel) on ice.
-
Coat the wells of a 96-well plate with the basement membrane extract and allow it to solidify at 37°C.
-
-
Cell Seeding and Treatment:
-
Harvest endothelial cells and resuspend them in a small volume of serum-free or low-serum medium containing the desired concentration of TG100572 or vehicle control.
-
Seed the cells onto the solidified basement membrane extract.
-
-
Tube Formation and Analysis:
-
Incubate the plate at 37°C for 4-18 hours.
-
Monitor the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
-
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways inhibited by TG100572.
Caption: VEGFR Signaling Pathway Inhibition by TG100572.
Caption: FGFR Signaling Pathway Inhibition by TG100572.
Caption: PDGFR Signaling Pathway Inhibition by TG100572.
Caption: Src Kinase Signaling Pathway Inhibition by TG100572.
References
TG 100572 Hydrochloride Cytotoxicity Assays: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting cytotoxicity assays using TG 100572 Hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Q1: Why are my cytotoxicity results with this compound highly variable between replicate wells?
A1: High variability can be attributed to several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. To prevent cell settling, gently swirl the cell suspension between seeding replicates.
-
Pipetting Inaccuracies: Use calibrated pipettes and maintain a consistent technique, particularly when adding small volumes of this compound or assay reagents. A multichannel pipette can improve consistency.[1]
-
Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can alter media and compound concentrations. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[1]
-
Incomplete Dissolution of Formazan (B1609692): In tetrazolium-based assays like MTT, ensure complete dissolution of the formazan crystals. This can be achieved by vigorous pipetting or using an orbital shaker.[1]
Q2: My absorbance/fluorescence readings are unexpectedly low across all wells, including the controls.
A2: A weak signal can be due to the following:
-
Suboptimal Cell Density: The initial number of seeded cells may be too low for the assay to generate a strong signal. It is crucial to determine the optimal seeding density for your specific cell line and assay duration.[1]
-
Incorrect Reagent Volume: Ensure the volume of the assay reagent is correct and proportional to the volume of the culture medium.
-
Reagent Instability: Check the expiration date and storage conditions of your assay reagents.
Q3: The negative control (untreated cells) shows a high level of cytotoxicity.
A3: This is a common issue that can point to several problems:
-
Unhealthy Cell Culture: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., Mycoplasma).[1]
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is not toxic to your cells. It is recommended to keep the final DMSO concentration below 0.5% and to include a vehicle control (media with the same concentration of solvent) in your experimental setup.
-
Harsh Pipetting: Excessive or forceful pipetting during cell seeding or reagent addition can cause cell damage.[2]
Q4: I am observing a bell-shaped dose-response curve, where the cytotoxic effect of this compound decreases at higher concentrations. What could be the cause?
A4: This phenomenon can be caused by:
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of the solution in the culture medium. These precipitates can scatter light, leading to artificially high absorbance readings in colorimetric assays.[3] Visually inspect the wells under a microscope for any signs of precipitation. Improving the solubility is key.
-
Assay Interference: The compound itself might interfere with the assay chemistry at high concentrations.
Q5: How can I improve the solubility of this compound in my culture medium?
A5: this compound generally has better water solubility than its free base form.[4] However, if you encounter solubility issues:
-
Prepare Fresh Stock Solutions: Prepare stock solutions fresh for each experiment.
-
Sonication or Vortexing: Gentle sonication or vortexing can help in the dissolution of the compound in the stock solvent.[3]
-
pH Adjustment: The hydrochloride salt's solubility can be pH-dependent. Ensure the pH of your final culture medium is within the optimal range for both your cells and the compound's stability.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of TG 100572.
Table 1: IC₅₀ Values of TG 100572 Against Various Kinases
| Target Kinase | IC₅₀ (nM) |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
Data sourced from MedchemExpress.[4][5][6]
Table 2: ED₅₀ Value of TG 100572
| Activity | Cell Type | ED₅₀ (nM) |
| Inhibition of vascular endothelial cell proliferation | hRMVEC | 610 ± 71 |
Data sourced from MedchemExpress.[4][6]
Experimental Protocols
MTT Cytotoxicity Assay for this compound
This protocol provides a step-by-step method for assessing the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Appropriate cell line (e.g., human retinal microvascular endothelial cells - hRMVEC)
-
Complete cell culture medium
-
Sterile 96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in their logarithmic growth phase.
-
Prepare a single-cell suspension and dilute it to the optimal seeding density (determined empirically for your cell line).
-
Seed 100 µL of the cell suspension into the inner wells of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include vehicle controls (medium with the same concentration of solvent) and untreated controls (medium only).[3]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]
-
Visually confirm the formation of purple formazan crystals under a microscope.[3]
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[1]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Correct for background by subtracting the absorbance of blank wells (media and MTT reagent only).
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
-
Visualizations
Experimental Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Signaling Pathway
Caption: TG 100572 inhibits VEGFR and Src signaling pathways.
References
Technical Support Center: TG100572 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with TG100572 in vivo, with a focus on minimizing systemic toxicity.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with TG100572.
Issue 1: Observed Systemic Toxicity (e.g., Weight Loss, Lethargy) After Systemic Administration
-
Question: My animals are showing signs of systemic toxicity, such as significant weight loss and lethargy, after systemic administration of TG100572. What should I do?
-
Answer: Systemic delivery of TG100572 has been associated with weight loss in murine models, which is indicative of systemic toxicity[1][2]. Here are the steps to troubleshoot this issue:
-
Immediate Action:
-
Monitor the animals closely for clinical signs of distress.
-
Consider temporarily halting the administration of TG100572 to allow for recovery.
-
Provide supportive care, such as supplemental nutrition and hydration, if necessary.
-
-
Dose Reduction:
-
The observed toxicity is likely dose-dependent. Reducing the dose of TG100572 is the first step in mitigating these effects. If you are observing severe toxicity, a dose reduction of 25-50% is a reasonable starting point for the next cohort of animals.
-
-
Alternative Administration Route:
-
If your research question allows, consider switching to a localized delivery method. For ocular indications, topical administration of the prodrug TG100801 has been shown to achieve high concentrations of TG100572 in the eye with minimal systemic exposure[3][4]. Plasma levels of TG100572 after topical administration of TG100801 were found to be below the limit of quantitation (1-3 ng/mL)[3].
-
-
Refine the Dosing Schedule:
-
Instead of a single high dose, consider administering lower doses more frequently to maintain therapeutic levels while reducing peak concentration-related toxicity.
-
-
Vehicle and Formulation Check:
-
Ensure that the vehicle used for formulation is non-toxic and appropriate for the route of administration. The hydrochloride salt of TG100572 offers enhanced water solubility and stability, which might improve its formulation characteristics[5].
-
-
Issue 2: Poor Efficacy at Doses That Do Not Induce Systemic Toxicity
-
Question: I have reduced the dose of TG100572 to a level that is well-tolerated by the animals, but now I am not observing the desired therapeutic effect. What are my options?
-
Answer: This indicates a narrow therapeutic window for systemic administration. Here are some strategies to address this:
-
Optimize the Dosing Regimen:
-
Instead of further reducing the dose, consider a pharmacokinetic/pharmacodynamic (PK/PD) modeling approach to design a dosing regimen that maintains the drug concentration within the therapeutic window for a longer duration. This might involve more frequent, smaller doses.
-
-
Combination Therapy:
-
Investigate the possibility of combining a lower, non-toxic dose of TG100572 with another therapeutic agent that has a different mechanism of action. This could lead to synergistic effects without increasing toxicity.
-
-
Localized Delivery:
-
Use of the Prodrug TG100801:
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TG100572?
A1: TG100572 is a multi-targeted kinase inhibitor. It potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and several members of the Src family of kinases (Src, Fgr, Fyn, Hck, Lck, Lyn, Yes)[5][7]. This broad-spectrum inhibition disrupts key signaling pathways involved in angiogenesis, cell proliferation, and survival[1].
Q2: What are the known systemic toxicities of TG100572?
A2: The primary reported sign of systemic toxicity in preclinical in vivo studies is weight loss[1][2]. As a multi-targeted kinase inhibitor, other potential off-target effects could be anticipated and should be monitored depending on the experimental model and duration.
Q3: How can I minimize the systemic toxicity of TG100572 in my experiments?
A3: The most effective way to minimize systemic toxicity is to use a localized delivery route whenever possible. For ophthalmic research, the topical administration of the prodrug TG100801 is the preferred method, as it delivers high concentrations of TG100572 to the ocular tissues with negligible systemic absorption[3][4]. If systemic administration is necessary, it is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
Q4: What is the recommended starting dose for a systemic in vivo study with TG100572?
A4: A previously published study in a murine model of laser-induced choroidal neovascularization used an intraperitoneal (i.p.) dose of 5 mg/kg administered twice daily[5]. However, this dose was associated with weight loss, suggesting it may be at or near the MTD. It is recommended to start with a lower dose (e.g., 1-2.5 mg/kg) and escalate based on tolerability in your specific animal model.
Q5: What is the difference between TG100572 and its prodrug TG100801?
A5: TG100801 is a prodrug that is converted to the active compound TG100572 by esterase enzymes present in tissues, particularly in the eye[3][6]. TG100801 itself has minimal anti-kinase activity[2]. The use of the prodrug is particularly advantageous for topical ocular delivery as it enhances penetration into the eye and results in sustained high local concentrations of the active TG100572, while keeping systemic exposure very low[3][4].
Data Presentation
Table 1: In Vitro Potency of TG100572
| Target Kinase | IC50 (nM) |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
| Data sourced from MedchemExpress[5][7] |
Table 2: In Vivo Administration and Observations
| Administration Route | Compound | Dose | Animal Model | Key Observation | Reference |
| Systemic (Intraperitoneal) | TG100572 | 5 mg/kg, twice daily | Murine model of laser-induced CNV | Significant suppression of CNV, associated with weight loss suggesting systemic toxicity. | [5] |
| Topical (Eye Drops) | TG100801 | Not specified | Multiple preclinical species (mini-pig, rabbit, dog) | High ocular concentrations of TG100572, systemic exposure below limit of quantitation (1-3 ng/mL). | [3] |
| Topical (Eye Drops) | TG100801 | Not specified | Healthy human volunteers | No evidence of systemic toxicity, plasma levels of TG100572 were below detectable limits. Mild, transient ocular irritation reported. | [4] |
Experimental Protocols
Protocol 1: Systemic Administration of TG100572 for Efficacy and Toxicity Assessment in Mice
-
Materials:
-
TG100572 (hydrochloride salt recommended for better solubility)[5]
-
Sterile vehicle (e.g., 0.5% carboxymethylcellulose in sterile water, or as recommended by the supplier)
-
Appropriate mouse strain for the disease model
-
Standard animal monitoring equipment (weighing scale, calipers for tumor measurement if applicable)
-
-
Procedure:
-
Formulation: Prepare a stock solution of TG100572 in a suitable solvent (e.g., DMSO) and then dilute it to the final concentration with the chosen vehicle. Ensure the final concentration of the solvent is well-tolerated by the animals. The maximum achievable concentration in formulation is reported to be 0.7% w/v.
-
Dose Escalation (MTD Determination):
-
Start with a low dose (e.g., 1 mg/kg) and administer it to a small cohort of animals (n=3-5) via the desired route (e.g., intraperitoneal injection).
-
Monitor the animals daily for clinical signs of toxicity (lethargy, ruffled fur, hunched posture) and measure body weight.
-
If the initial dose is well-tolerated for a set period (e.g., 7 days), escalate the dose in a new cohort of animals (e.g., 2.5 mg/kg, 5 mg/kg, 7.5 mg/kg, 10 mg/kg).
-
The MTD is defined as the highest dose that does not cause significant morbidity or more than 15-20% weight loss.
-
-
Efficacy Study:
-
Once the MTD is determined, initiate the efficacy study with a dose at or below the MTD.
-
Include a vehicle-treated control group.
-
Administer TG100572 according to the study design (e.g., once or twice daily).
-
Monitor animal health and body weight regularly.
-
Measure efficacy endpoints at predetermined time points.
-
-
Protocol 2: Topical Ocular Administration of TG100801 in a Murine Model
-
Materials:
-
TG100801 formulated as eye drops.
-
Appropriate mouse strain for the ocular disease model.
-
Micropipette for accurate administration.
-
-
Procedure:
-
Administration:
-
Administer a single drop (typically 5-10 µL) of the TG100801 formulation onto the cornea of the mouse eye.
-
Be careful not to touch the eye with the pipette tip.
-
-
Dosing Schedule:
-
The dosing frequency will depend on the experimental design and the half-life of TG100572 in the ocular tissue. A once or twice daily administration is often sufficient[3].
-
-
Monitoring:
-
Monitor for any signs of ocular irritation (e.g., redness, swelling, discharge).
-
At the end of the study, ocular tissues can be collected for pharmacokinetic analysis (e.g., by LC/MS/MS) to determine the concentration of TG100572[3].
-
Systemic blood samples can also be collected to confirm low systemic exposure[3].
-
-
Visualizations
Caption: Signaling pathway inhibited by TG100572.
Caption: Workflow for troubleshooting systemic toxicity.
References
- 1. Therapeutic drug monitoring and tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring and treatment of cardiovascular complications during cancer therapies. Part II: Tyrosine kinase inhibitors [escardio.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Validation & Comparative
A Comparative Guide: TG100572 Hydrochloride vs. Sunitinib for Preclinical Cancer Research
For researchers, scientists, and drug development professionals, the selection of appropriate small molecule inhibitors is a critical step in preclinical oncology research. This guide provides a detailed, data-driven comparison of two multi-targeted tyrosine kinase inhibitors: TG100572 Hydrochloride and the well-established drug, Sunitinib.
This comparison focuses on their mechanisms of action, target kinase profiles, and available preclinical data to assist in the informed selection of these compounds for in vitro and in vivo studies.
Executive Summary
| Feature | TG100572 Hydrochloride | Sunitinib |
| Primary Targets | VEGFR1/2, FGFR1/2, PDGFRβ, Src family kinases | VEGFR1/2/3, PDGFRα/β, KIT, FLT3, RET, CSF1R |
| Potency | Sub-nanomolar to low nanomolar IC50 values against key targets. | Low nanomolar IC50 values against primary targets. |
| Preclinical Data (Cancer) | Limited publicly available data in cancer models. | Extensive preclinical and clinical data in various cancers (RCC, GIST, etc.). |
| Primary Research Area | Predominantly investigated for ocular neovascularization. | Widely established as an anti-cancer agent. |
Mechanism of Action
Both TG100572 Hydrochloride and Sunitinib are potent inhibitors of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and proliferation. By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways, leading to a reduction in tumor growth, vascularization, and metastasis.
Sunitinib exerts its anti-cancer effects by targeting several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are key drivers of angiogenesis.[1][2][3] It also inhibits other kinases like KIT, FLT3, RET, and CSF1R, contributing to its direct anti-tumor activity.[1][4]
TG100572 Hydrochloride also demonstrates potent inhibition of key angiogenic RTKs such as VEGFRs, fibroblast growth factor receptors (FGFRs), and PDGFRβ.[5][6] A distinguishing feature of TG100572 is its potent, sub-nanomolar inhibitory activity against Src family kinases (SFKs), which are involved in a variety of cellular processes including proliferation, survival, and migration.[5][6]
Signaling Pathway Inhibition
The following diagram illustrates the primary signaling pathways targeted by both TG100572 and Sunitinib.
Quantitative Data: Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for TG100572 Hydrochloride and Sunitinib against a panel of selected kinases. Lower values indicate greater potency.
| Kinase Target | TG100572 Hydrochloride IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR1 (Flt-1) | 2[5][6] | 9[1] |
| VEGFR2 (KDR) | 7[5][6] | 9[1] |
| VEGFR3 (Flt-4) | - | 8[1] |
| PDGFRα | - | 4[1] |
| PDGFRβ | 13[5][6] | 2[1] |
| FGFR1 | 2[5][6] | - |
| FGFR2 | 16[5][6] | - |
| c-KIT | - | 4[1] |
| Src | 1[5][6] | - |
| Fyn | 0.5[5][6] | - |
| Yes | 0.2[5][6] | - |
| Lck | 0.1[5][6] | - |
| Lyn | 0.4[5][6] | - |
| Hck | 6[5] | - |
| Fgr | 5[5] | - |
| FLT3 | - | 250[1] |
| RET | - | 300[1] |
| Data presented as IC50 (nM). "-" indicates data not readily available in the searched sources. |
Preclinical Performance
In Vitro Data
Sunitinib has been extensively characterized in vitro, demonstrating potent inhibition of cell proliferation and induction of apoptosis in a wide range of cancer cell lines.[7][8] For example, in renal cell carcinoma (RCC) cell lines, Sunitinib exhibits cytotoxic effects at low micromolar concentrations.[7]
TG100572 Hydrochloride has shown potent anti-proliferative effects in human retinal microvascular endothelial cells (hRMVEC) with an IC50 of 610 ± 72 nM.[5] It also induces apoptosis in rapidly proliferating endothelial cells.[5] While its primary investigation has been in the context of ocular diseases, its potent kinase inhibition profile suggests significant potential for anti-cancer applications. However, comprehensive in vitro studies across a broad panel of cancer cell lines are not as widely published as for Sunitinib.
In Vivo Data
Sunitinib has demonstrated robust anti-tumor efficacy in numerous preclinical xenograft models of various cancers, including renal, gastrointestinal, and breast cancer.[9] It effectively inhibits tumor growth and angiogenesis in these models.[9]
TG100572 , when delivered systemically in a murine model of laser-induced choroidal neovascularization (CNV), led to significant suppression of CNV.[2] However, this was associated with weight loss, suggesting potential systemic toxicity at the tested doses.[2] There is limited publicly available data on the in vivo efficacy of TG100572 in cancer xenograft models. Further research is needed to establish its anti-tumor activity and therapeutic window in this context.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments.
In Vitro Kinase Assay
This protocol outlines a general method for determining the IC50 of a kinase inhibitor.
Methodology:
-
Reagent Preparation: Recombinant human kinases and their specific substrates are prepared. The test compounds (TG100572 or Sunitinib) are serially diluted.
-
Kinase Reaction: The kinase and various concentrations of the inhibitor are pre-incubated in a reaction buffer.
-
Initiation: The reaction is initiated by adding a mixture of the substrate and ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Detection: The amount of phosphorylated substrate is quantified using methods such as radiometric assays ([³²P]-ATP), fluorescence polarization, or luminescence-based ATP detection (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of a compound on cell proliferation.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. BiTE® Xenograft Protocol [protocols.io]
- 3. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 4. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 8. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: TG 100572 Hydrochloride vs. Sorafenib for Cancer Research
In the landscape of targeted cancer therapies, multi-kinase inhibitors represent a critical class of drugs designed to simultaneously block multiple signaling pathways essential for tumor growth and angiogenesis. This guide provides a detailed, data-driven comparison of two such inhibitors: TG 100572 Hydrochloride and Sorafenib (B1663141). This document is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of compounds for preclinical and clinical investigation.
Overview and Mechanism of Action
This compound is a potent, multi-targeted kinase inhibitor with primary activity against receptor tyrosine kinases (RTKs) and Src family kinases.[1][2][3] Its mechanism revolves around the inhibition of key drivers of angiogenesis and cell survival.
Sorafenib , marketed as Nexavar®, is an established oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and differentiated thyroid carcinoma.[4][5] Its dual mechanism of action involves the blockade of tumor cell proliferation through the RAF/MEK/ERK signaling pathway and the inhibition of tumor angiogenesis by targeting VEGFR and PDGFR.[4][6][7]
Target Kinase Profile and Potency
The in vitro potency of each compound against its primary kinase targets is a key determinant of its biological activity. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this potency.
| Target Kinase | This compound IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR1 | 2[1][2] | 26[8] |
| VEGFR2 | 7[1][2] | 90[9][10][11] |
| VEGFR3 | Not Reported | 20[9][10][11] |
| PDGFRβ | 13[1][2] | 57[9][10][11] |
| FGFR1 | 2[1][2] | 580[9][11] |
| FGFR2 | 16[1][2] | Not Reported |
| Raf-1 (c-Raf) | Not Reported | 6[8][9][11] |
| B-Raf (wild-type) | Not Reported | 22[8][9][11] |
| B-Raf (V600E mutant) | Not Reported | 38[8] |
| Src | 1[1][2] | Not Reported |
| Fyn | 0.5[1][2] | Not Reported |
| Lck | 0.1[1][2] | Not Reported |
| Lyn | 0.4[1][2] | Not Reported |
| Yes | 0.2[1][2] | Not Reported |
| c-KIT | Not Reported | 68[9][10][11] |
| FLT3 | Not Reported | 58[12] or 59[9] |
| RET | Not Reported | 43[8] |
Signaling Pathways
The differential targeting of kinases by this compound and Sorafenib results in the modulation of distinct, albeit overlapping, signaling pathways crucial for cancer progression.
Preclinical and Clinical Development
This compound has primarily been investigated in the context of ocular diseases, such as age-related macular degeneration (AMD), where angiogenesis plays a pivotal role.[13][14] Its prodrug, TG 100801, is designed for topical administration to the eye and is converted to the active TG 100572 in situ.[15][16] Preclinical studies have demonstrated that TG 100572 inhibits vascular endothelial cell proliferation and induces apoptosis in these cells.[1][15] Systemic delivery in a mouse model of choroidal neovascularization showed efficacy but was associated with toxicity.[3]
Sorafenib has a well-documented history of preclinical and clinical development in oncology.[12][17] It has demonstrated broad-spectrum antitumor activity in various xenograft models, including renal cell, hepatocellular, breast, and colorectal carcinomas.[18][19] Phase I, II, and III clinical trials have established its efficacy and safety profile, leading to its approval for several cancer indications.[5][12][18][20][21][22] For instance, in advanced hepatocellular carcinoma, Sorafenib has been shown to significantly improve overall survival.[22]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key assays used in the characterization of these inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Methodology:
-
Reagents: Recombinant kinase, specific substrate (peptide or protein), ATP, kinase buffer, test compound (TG 100572 or Sorafenib), and detection reagents.
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
The kinase, substrate, and inhibitor are pre-incubated in the kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The level of substrate phosphorylation is quantified using methods such as radioisotope incorporation (32P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., MTT or CyQUANT)
This assay measures the effect of a compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.
-
Treatment: After cell attachment, the media is replaced with fresh media containing various concentrations of the test compound.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Quantification:
-
MTT Assay: MTT reagent is added, which is converted by viable cells into a colored formazan (B1609692) product. The absorbance is measured to quantify cell viability.
-
CyQUANT Assay: A fluorescent dye that binds to cellular nucleic acids is used. The fluorescence intensity is proportional to the cell number.
-
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The test compound is administered (e.g., orally, intraperitoneally) at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers of proliferation and angiogenesis).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Summary and Conclusion
This compound and Sorafenib are both potent multi-kinase inhibitors with overlapping but distinct target profiles.
-
This compound exhibits high potency against VEGFR, FGFR, PDGFR, and Src family kinases, suggesting a strong anti-angiogenic and anti-proliferative potential. Its development has been notably focused on ophthalmic applications.
-
Sorafenib has a well-established clinical profile in oncology, with proven efficacy against tumors driven by the RAF/MEK/ERK pathway and angiogenesis. Its broader kinase inhibition profile includes key targets in hematological malignancies like c-KIT and FLT3.
The choice between these two inhibitors for research purposes will depend on the specific cancer type and the signaling pathways implicated in its pathogenesis. For studies focused on solid tumors with a strong angiogenic component or those driven by Src activation, this compound may be a valuable tool. For cancers with known RAF mutations or a broader dependence on the pathways targeted by Sorafenib, the latter remains a clinically relevant benchmark. Direct head-to-head preclinical studies would be invaluable in further elucidating the comparative efficacy and potential therapeutic niches for each of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Sorafenib - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. oncology-central.com [oncology-central.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 11. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 12. Preclinical and clinical development of the oral multikinase inhibitor sorafenib in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling | Semantic Scholar [semanticscholar.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. cancernetwork.com [cancernetwork.com]
A Head-to-Head Comparison: TG100572 Hydrochloride and Pazopanib in Kinase Inhibition
In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. Among these, TG100572 Hydrochloride and Pazopanib (B1684535) represent multi-targeted inhibitors with significant therapeutic potential. This guide provides a detailed, data-driven comparison of these two compounds, offering insights into their mechanisms of action, inhibitory profiles, and preclinical performance for researchers, scientists, and drug development professionals.
Introduction to the Compounds
TG100572 Hydrochloride is a potent, multi-targeted kinase inhibitor with primary activity against Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and members of the Src family of kinases. It has been investigated for its anti-angiogenic and anti-proliferative effects, particularly in the context of ocular diseases.
Pazopanib , marketed as Votrient®, is an FDA-approved oral medication for the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS).[1] Its mechanism of action centers on the inhibition of VEGFRs, PDGFRs (alpha and beta), and c-Kit, thereby impeding tumor growth and angiogenesis.[1]
Chemical Properties
A fundamental aspect of any small molecule inhibitor is its chemical structure, which dictates its interaction with target proteins and its pharmacokinetic properties.
| Feature | TG100572 Hydrochloride | Pazopanib |
| Molecular Formula | C₂₆H₂₇Cl₂N₅O₂ | C₂₁H₂₃N₇O₂S |
| Molecular Weight | 512.43 g/mol | 437.52 g/mol |
| Chemical Structure | N-(4-chlorophenyl)-4-((6,7-dimethoxyquinolin-4-yl)oxy)quinazolin-6-amine hydrochloride | 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]pyrimidin-2-yl}amino)-2-methylbenzenesulfonamide |
Mechanism of Action and Target Specificity
Both TG100572 Hydrochloride and Pazopanib exert their therapeutic effects by inhibiting key signaling pathways involved in tumor angiogenesis and proliferation. However, their target profiles exhibit distinct differences in both breadth and potency.
The primary signaling pathways targeted by both inhibitors involve the VEGFR and PDGFR families. Upon ligand binding, these receptor tyrosine kinases dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, which are crucial for cell proliferation, survival, and migration. TG100572 also demonstrates potent inhibition of the Src family of non-receptor tyrosine kinases, which play a significant role in cell adhesion, growth, and motility.
In Vitro Kinase Inhibition Profile
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The following table summarizes the reported IC₅₀ values for TG100572 Hydrochloride and Pazopanib against their primary kinase targets. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
| Target Kinase | TG100572 Hydrochloride IC₅₀ (nM) | Pazopanib IC₅₀ (nM) |
| VEGFR1 | 2[2] | 10[3] |
| VEGFR2 | 7[2] | 30[3] |
| VEGFR3 | Not Reported | 47[3] |
| PDGFRα | Not Reported | 71[3] |
| PDGFRβ | 13[2] | 84[3] |
| FGFR1 | 2[2] | 140[3] |
| FGFR2 | 16[2] | Not Reported |
| c-Kit | Not Reported | 74[3] |
| Src | 1[2] | Not Reported |
| Fyn | 0.5[2] | Not Reported |
| Yes | 0.2[2] | Not Reported |
| Lck | 0.1[2] | Not Reported |
| Lyn | 0.4[2] | Not Reported |
| Hck | 6[2] | Not Reported |
| Fgr | 5[2] | Not Reported |
From this data, TG100572 Hydrochloride appears to be a more potent inhibitor of VEGFR1, VEGFR2, PDGFRβ, and FGFR1 in biochemical assays compared to Pazopanib. Furthermore, TG100572 exhibits sub-nanomolar inhibitory activity against several members of the Src kinase family, a feature not prominently reported for Pazopanib.
Preclinical Efficacy
In Vitro Cell-Based Assays
Cellular assays provide a more biologically relevant context for evaluating inhibitor efficacy by assessing their effects on cell proliferation, viability, and signaling within a whole-cell system.
TG100572 Hydrochloride:
-
In human retinal microvascular endothelial cells (hRMVEC), TG100572 inhibited cell proliferation with an IC₅₀ of approximately 610 nM.
-
It has also been shown to induce apoptosis in rapidly proliferating endothelial cells, but not in quiescent cells.
Pazopanib:
-
Demonstrated dose-dependent inhibition of cell viability in various cancer cell lines, including renal cell carcinoma (786-O) and non-small cell lung cancer (A549) cell lines, with IC₅₀ values typically in the low micromolar range.[4]
-
Inhibited VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs).[5]
In Vivo Animal Models
Xenograft models in immunocompromised mice are a standard for evaluating the in vivo anti-tumor activity of drug candidates.
TG100572 Hydrochloride:
-
Systemic administration in a murine model of laser-induced choroidal neovascularization (CNV) led to significant suppression of CNV. However, this was associated with weight loss, suggesting potential systemic toxicity.
Pazopanib:
-
Oral administration of Pazopanib has been shown to significantly inhibit tumor growth in various human tumor xenograft models, including renal, breast, colon, and lung cancer.[6] For instance, in a dedifferentiated liposarcoma xenograft model, Pazopanib delayed tumor growth by reducing proliferation and inhibiting angiogenesis.[7]
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical determinants of its clinical utility.
| Parameter | TG100572 Hydrochloride | Pazopanib |
| Administration | Primarily studied via systemic and topical (ocular) routes. | Oral.[1] |
| Bioavailability | Poor oral bioavailability. | Oral bioavailability is approximately 21-39%.[1] |
| Metabolism | Information on systemic metabolism is limited. | Primarily metabolized by CYP3A4, and to a lesser extent by CYP1A2 and CYP2C8.[1] |
| Elimination | Rapidly cleared after intravenous administration. | Primarily excreted in feces.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the scientific community. Below are representative protocols for key assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a common method to determine the IC₅₀ of an inhibitor against a specific kinase.
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., TG100572 or Pazopanib) in DMSO. Prepare kinase, substrate, and ATP solutions in an appropriate kinase buffer.
-
Assay Reaction: In a 384-well plate, add the kinase and the test compound at various concentrations. After a brief pre-incubation, initiate the kinase reaction by adding a mixture of the substrate and ATP (often radiolabeled [γ-³²P]ATP or in a system that allows for non-radioactive detection).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radiometric assays like ADP-Glo™, a reagent is added to measure the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay - Representative Protocol)
This protocol outlines a common colorimetric assay to assess the effect of a compound on cell viability.[8]
-
Cell Seeding: Seed cells (e.g., HUVECs, 786-O) in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (TG100572 or Pazopanib) and a vehicle control (e.g., DMSO).[3]
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.[3]
In Vivo Xenograft Study (Representative Protocol)
This protocol provides a general framework for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.[9]
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., A549, HCCLM3) into the flank of immunocompromised mice (e.g., nude or SCID mice).[9]
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).[10]
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., Pazopanib orally, TG100572 systemically) and a vehicle control according to a predetermined dosing schedule and route.[7]
-
Monitoring: Measure tumor volume (e.g., with calipers) and body weight regularly throughout the study.[9]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to assess the anti-tumor efficacy of the compound.
Conclusion
Both TG100572 Hydrochloride and Pazopanib are potent multi-targeted kinase inhibitors with significant anti-angiogenic and anti-proliferative activities. Based on the available preclinical data, TG100572 demonstrates higher in vitro potency against key angiogenic receptors and a broader inhibitory profile that includes the Src family of kinases. Pazopanib, on the other hand, is an established clinical agent with proven efficacy in specific cancer types and a well-characterized pharmacokinetic and safety profile in humans.
The choice between these inhibitors for research and development purposes will depend on the specific scientific question and therapeutic context. The detailed data and protocols provided in this guide are intended to facilitate a more informed decision-making process for scientists and researchers in the field of oncology drug discovery. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these two promising kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pazopanib, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TG 100572 Hydrochloride and Bevacizumab in Anti-Angiogenesis
For Immediate Release
In the landscape of anti-angiogenic cancer therapy, two distinct strategies have emerged: the targeted neutralization of specific growth factors and the broader inhibition of intracellular signaling cascades. This guide provides a comprehensive comparison of two prominent agents representing these approaches: Bevacizumab, a monoclonal antibody targeting Vascular Endothelial Growth Factor-A (VEGF-A), and TG 100572 Hydrochloride, a multi-targeted kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking an objective analysis of their respective mechanisms, performance data, and experimental methodologies.
Executive Summary
Bevacizumab, a humanized monoclonal antibody, functions by directly binding to and neutralizing VEGF-A, a key signaling protein that promotes angiogenesis. This action prevents VEGF-A from activating its receptors on endothelial cells, thereby inhibiting the formation of new blood vessels that tumors rely on for growth and metastasis.
In contrast, this compound is a small molecule inhibitor that targets multiple receptor tyrosine kinases and Src kinases involved in angiogenesis. Its targets include Vascular Endothelial Growth Factor Receptors 1 and 2 (VEGFR1/2), Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and several members of the Src kinase family. By inhibiting the enzymatic activity of these kinases, TG 100572 blocks the downstream signaling pathways that drive endothelial cell proliferation, migration, and survival.
This guide will delve into the nuanced differences in their mechanisms, present available quantitative data on their efficacy, detail the experimental protocols used to generate this data, and provide visual representations of the targeted signaling pathways and experimental workflows.
Mechanism of Action
Bevacizumab: Extracellular Neutralization of VEGF-A
Bevacizumab's mechanism is direct and extracellular. As a monoclonal antibody, it circulates in the bloodstream and binds with high affinity to all isoforms of VEGF-A.[1] This binding sequesters VEGF-A, preventing it from interacting with its receptors, primarily VEGFR-1 and VEGFR-2, on the surface of endothelial cells. The blockade of VEGF-A signaling leads to the inhibition of endothelial cell proliferation and migration, and in some cases, the regression of existing immature tumor vasculature.
This compound: Intracellular Multi-Kinase Inhibition
This compound employs a broader, intracellular approach. It competitively binds to the ATP-binding pocket of several key tyrosine kinases, thereby inhibiting their phosphorylation and activation. By targeting VEGFR1 and VEGFR2, it directly blocks the primary signaling pathway initiated by VEGF.[2] Additionally, its inhibition of FGFR1/2 and PDGFRβ disrupts alternative pro-angiogenic signals that can contribute to resistance to VEGF-targeted therapies. The inhibition of Src family kinases, which are involved in various cellular processes including cell migration and adhesion, further contributes to its anti-angiogenic effect.
Signaling Pathway Diagrams
Performance Data
The following tables summarize the available quantitative data for this compound and Bevacizumab from preclinical studies. Direct head-to-head comparative studies are limited; therefore, data is presented from independent experiments.
Table 1: In Vitro Efficacy
| Parameter | This compound | Bevacizumab |
| Target Inhibition (IC50) | VEGFR1: 2 nMVEGFR2: 7 nMFGFR1: 2 nMFGFR2: 16 nMPDGFRβ: 13 nMSrc: 1 nMFyn: 0.5 nMLck: 0.1 nMYes: 0.2 nM[2] | VEGF-A121 Neutralization: 845 pMVEGF-A165 Neutralization: 1476 pM[3] |
| Endothelial Cell Proliferation Inhibition | ED50: 610 nM (hRMVEC)[2] | IC50: 0.11 µg/mL (HUVEC)[4] |
| Endothelial Cell Migration Inhibition | Data not available | Time and dose-dependent inhibition (HUVEC)[5] |
| Endothelial Cell Tube Formation Inhibition | Data not available | Dose-dependent inhibition (HUVEC)[5] |
Table 2: In Vivo Efficacy
| Parameter | This compound | Bevacizumab |
| Animal Model | Mouse model of laser-induced choroidal neovascularization | Various human tumor xenograft models in nude mice |
| Dosing | 5 mg/kg, daily intraperitoneal injections | 2.5 - 5 mg/kg, twice weekly intraperitoneal or subcutaneous injections[6] |
| Efficacy Endpoint | 40% reduction in choroidal neovascularization area | Significant tumor growth inhibition in various models[7][8] |
| Effect on Microvessel Density (MVD) | Data not available | Significant decrease in MVD[5][6] |
Experimental Protocols
Endothelial Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of endothelial cells, a key process in angiogenesis.
Protocol Outline:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 2 x 103 to 5 x 103 cells per well.[9]
-
Treatment: After overnight adherence, the culture medium is replaced with a medium containing reduced serum and varying concentrations of the test compound (e.g., Bevacizumab or TG 100572) and a pro-angiogenic stimulus like VEGF.
-
Incubation: Cells are incubated for a defined period, typically 24 to 96 hours.[9]
-
Quantification: Cell proliferation is assessed using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or WST-1, which measures mitochondrial activity as an indicator of viable cell number.[9][10] The absorbance is read using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or effective dose (ED50) is calculated by plotting the percentage of cell proliferation inhibition against the log of the compound concentration.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix, a crucial step in angiogenesis.
Protocol Outline:
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.[11]
-
Cell Seeding: HUVECs are seeded onto the gelled matrix in the presence of varying concentrations of the test compound and angiogenic stimuli.
-
Incubation: The plate is incubated for 4 to 18 hours to allow for the formation of tube-like structures.[11]
-
Visualization: The formation of tubes is observed and imaged using a microscope. For quantitative analysis, cells can be labeled with a fluorescent dye like Calcein AM.[12]
-
Quantification: The extent of tube formation is quantified by measuring parameters such as the number of branch points, total tube length, and the number of loops using image analysis software.[13]
In Vivo Tumor Xenograft Model
This model evaluates the in vivo efficacy of anti-angiogenic agents in a living organism by implanting human tumor cells into immunocompromised mice.
Protocol Outline:
-
Cell Preparation and Implantation: Human cancer cells are cultured and then injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[8]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., Bevacizumab or TG 100572) via a specified route (e.g., intraperitoneal or intravenous injection) and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: Volume = (width)² x length / 2.[8]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry to assess microvessel density.
Conclusion
Bevacizumab and this compound represent two distinct and compelling strategies for inhibiting angiogenesis in cancer. Bevacizumab offers a highly specific, extracellular approach by neutralizing VEGF-A, a clinically validated target. Its efficacy is well-documented in various cancer types. This compound provides a broader, intracellular mechanism by targeting multiple kinase signaling pathways. This multi-targeted approach has the potential to overcome resistance mechanisms that may arise from the upregulation of alternative angiogenic pathways.
The choice between these agents in a research or clinical setting will depend on the specific context, including the tumor type, the molecular profile of the cancer, and the potential for combination therapies. The data and protocols presented in this guide are intended to provide a solid foundation for informed decision-making and to facilitate further investigation into the promising field of anti-angiogenic therapy.
References
- 1. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effects of bevacizumab on angiogenesis and corneal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract | Springer Nature Experiments [experiments.springernature.com]
- 7. An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and In Vivo Validation of Unique Anti-Oncogenic Mechanisms Involving Protein Kinase Signaling and Autophagy Mediated by the Investigational Agent PV-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Tumor Growth and Angiogenesis by a Lysophosphatidic Acid Antagonist in a Engineered Three-dimensional Lung Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TG100572 Hydrochloride and Ranibizumab in Ophthalmic Neovascular Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TG100572 Hydrochloride, a multi-targeted kinase inhibitor, and Ranibizumab, a monoclonal antibody fragment targeting vascular endothelial growth factor-A (VEGF-A). The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of their respective mechanisms, preclinical and clinical data, and therapeutic potential in ophthalmology.
Introduction
Pathological angiogenesis, the formation of new and leaky blood vessels, is a hallmark of several debilitating ocular diseases, including neovascular (wet) age-related macular degeneration (nAMD) and diabetic macular edema (DME). Vascular endothelial growth factor (VEGF) is a key mediator in this process. While Ranibizumab specifically targets VEGF-A, TG100572 Hydrochloride offers a broader approach by inhibiting multiple kinases involved in angiogenesis and inflammation. This guide juxtaposes the available data for both compounds to aid in understanding their distinct profiles.
Mechanism of Action
TG100572 Hydrochloride: A Multi-Targeted Kinase Inhibitor
TG100572 is a potent, small-molecule inhibitor of a specific set of kinases implicated in ocular leakage and angiogenesis. It is the active metabolite of the prodrug TG100801, which was designed for topical administration as an eye drop[1][2][3]. Upon administration, TG100801 is converted to TG100572 by esterases in ocular tissues[4].
TG100572 exerts its effect by inhibiting multiple receptor tyrosine kinases (RTKs) and Src family kinases[3][5]. Its targets include:
-
VEGF Receptors (VEGFR1, VEGFR2): Inhibition of these receptors directly blocks the downstream signaling cascade initiated by VEGF, thereby reducing endothelial cell proliferation, vascular permeability, and new blood vessel formation[1][3][5].
-
Fibroblast Growth Factor Receptors (FGFR1, FGFR2): By inhibiting FGFRs, TG100572 can interfere with another important pathway involved in angiogenesis.
-
Platelet-Derived Growth Factor Receptor β (PDGFRβ): Inhibition of PDGFRβ can affect pericyte function, which is crucial for vascular stability.
-
Src Family Kinases (including Src, Fyn, Lck, Lyn): These non-receptor tyrosine kinases are involved in various cellular processes, including cell growth, differentiation, and migration. Their inhibition can contribute to the anti-angiogenic and anti-inflammatory effects of the drug[2][3][5].
This multi-targeted approach suggests that TG100572 may offer a broader spectrum of activity compared to agents that solely target the VEGF pathway.
Ranibizumab: A Specific VEGF-A Antagonist
Ranibizumab is a recombinant humanized monoclonal antibody fragment (Fab) that specifically binds to and inhibits all isoforms of vascular endothelial growth factor-A (VEGF-A)[6][7][8][9]. Overexpression of VEGF-A is a primary driver of abnormal and leaky blood vessel formation in the retina, leading to fluid accumulation, hemorrhage, and vision loss in conditions like nAMD and DME[8].
By binding to the receptor-binding site of VEGF-A, Ranibizumab prevents it from interacting with its receptors, VEGFR1 and VEGFR2, on the surface of endothelial cells[6][7][8]. This blockade effectively halts the VEGF-A-induced signaling cascade, leading to:
-
Reduced endothelial cell proliferation: This slows down the growth of new blood vessels.
-
Decreased vascular permeability: This reduces leakage from existing abnormal vessels, leading to a decrease in macular edema[6][7].
-
Inhibition of neovascularization: This prevents the formation of new, damaging blood vessels[6][7].
Ranibizumab is administered via intravitreal injection directly into the eye, ensuring high local concentrations and minimizing systemic exposure[8][9].
Signaling Pathway Diagrams
Caption: TG100572 inhibits multiple receptor and non-receptor tyrosine kinases.
Caption: Ranibizumab specifically binds to and inhibits VEGF-A.
Preclinical and Clinical Data
Direct comparative studies between TG100572 Hydrochloride and Ranibizumab are not available in the public domain. The following tables summarize the existing data for each compound individually.
TG100572 Hydrochloride: Preclinical Data Summary
| Parameter | Finding | Species/Model | Reference |
| In Vitro Kinase Inhibition (IC₅₀) | VEGFR1: 2 nM, VEGFR2: 7 nM, FGFR1: 2 nM, FGFR2: 16 nM, PDGFRβ: 13 nM, Src: 1 nM | Biochemical Assays | [3][5] |
| Inhibition of Endothelial Cell Proliferation (IC₅₀) | 610 ± 72 nM | Human Retinal Microvascular Endothelial Cells (hRMVEC) | [3][5] |
| Induction of Apoptosis | Induces apoptosis in proliferating, but not quiescent, endothelial cells. | Endothelial Cell Cultures | [3][5] |
| Inhibition of VEGF-induced Signaling | Blocks VEGF-induced phosphorylation of extracellular signal-regulated kinase (Erk). | Endothelial Cell Cultures | [3][5] |
| In Vivo Efficacy (Systemic Delivery) | Significant suppression of laser-induced choroidal neovascularization (CNV). | Murine Model | [10] |
| Ocular Pharmacokinetics (Topical Delivery of Prodrug TG100801) | TG100572 reaches therapeutic levels in the choroid and sclera. Half-life in ocular tissues > 7 hours. | Rabbit, Dog, Mini-pig | [4] |
| Systemic Exposure (Topical Delivery of Prodrug TG100801) | Plasma levels of TG100572 were below the limit of quantitation (1–3 ng/mL). | Multiple Species | [4] |
Ranibizumab: Clinical Trial Data Summary (Selected Phase III Trials)
| Trial (Indication) | N | Treatment Arms | Key Efficacy Outcome (at 24 months unless stated) | Reference |
| RISE (DME) | 377 | Sham, Ranibizumab 0.3 mg, Ranibizumab 0.5 mg | Gained ≥15 letters: 18.1% (Sham) vs. 44.8% (0.3 mg) & 39.2% (0.5 mg) | [11] |
| RIDE (DME) | 382 | Sham, Ranibizumab 0.3 mg, Ranibizumab 0.5 mg | Gained ≥15 letters: 12.3% (Sham) vs. 33.6% (0.3 mg) & 45.7% (0.5 mg) | [11] |
| MARINA (nAMD) | 716 | Sham, Ranibizumab 0.3 mg, Ranibizumab 0.5 mg | Mean change in BCVA: -10.4 letters (Sham) vs. +6.5 letters (0.3 mg) & +7.2 letters (0.5 mg) | [12] |
| ANCHOR (nAMD) | 423 | Verteporfin PDT, Ranibizumab 0.3 mg, Ranibizumab 0.5 mg | Mean change in BCVA: -9.5 letters (PDT) vs. +8.5 letters (0.3 mg) & +11.3 letters (0.5 mg) | [12] |
Experimental Protocols
TG100572: In Vivo Murine Model of Laser-Induced Choroidal Neovascularization (CNV)
-
Objective: To evaluate the efficacy of systemically delivered TG100572 in a model of CNV.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Laser photocoagulation is used to rupture Bruch's membrane, inducing CNV.
-
Mice were dosed intraperitoneally (i.p.) twice daily for 4 days with 5 mg/kg TG100572, followed by a single dose on Day 5.
-
At the end of the study, animals are euthanized, and eyes are enucleated.
-
Choroidal flat mounts are prepared and stained with a fluorescent isolectin to visualize the vasculature.
-
The area of CNV is quantified using image analysis software.
-
-
Outcome Measures: The primary outcome is the area of CNV. Body weight is also monitored as an indicator of systemic toxicity[10].
Ranibizumab: RISE and RIDE Phase III Clinical Trials for Diabetic Macular Edema
-
Objective: To evaluate the efficacy and safety of Ranibizumab in patients with DME.
-
Study Design: Two parallel, Phase III, multicenter, randomized, sham injection-controlled studies[11][13].
-
Participants: Patients with clinically significant macular edema with center involvement secondary to type 1 or 2 diabetes mellitus.
-
Procedure:
-
Patients were randomized to receive monthly intravitreal injections of either 0.3 mg Ranibizumab, 0.5 mg Ranibizumab, or a sham injection.
-
Patients underwent monthly assessments, including best-corrected visual acuity (BCVA) measurement using the Early Treatment Diabetic Retinopathy Study (ETDRS) chart and spectral-domain optical coherence tomography (SD-OCT) to measure central retinal thickness.
-
The controlled treatment period was 24 months, with an optional extension phase.
-
-
Outcome Measures:
-
Primary: The proportion of patients who gained ≥15 letters in BCVA from baseline at 24 months.
-
Secondary: Mean change in BCVA, changes in retinal anatomy on OCT, and safety assessments[11].
-
Experimental Workflow Diagram
Caption: Comparison of preclinical and clinical experimental workflows.
Discussion and Conclusion
TG100572 Hydrochloride and Ranibizumab represent two distinct approaches to treating neovascular ocular diseases. Ranibizumab is a highly specific, potent inhibitor of VEGF-A, the efficacy and safety of which have been robustly established in numerous large-scale clinical trials, making it a standard of care for conditions like nAMD and DME[11][12][14]. Its mechanism is well-understood, and its clinical profile is extensively documented.
TG100572, on the other hand, is a multi-targeted kinase inhibitor that was investigated in a topical formulation via its prodrug, TG100801. Its broader mechanism of action, targeting not only VEGFR but also other kinases involved in angiogenesis and inflammation, presents a potentially advantageous therapeutic strategy. Preclinical data demonstrated its ability to inhibit key pathways and suppress neovascularization in animal models[5][10]. Early clinical data for the topical prodrug showed it was well-tolerated[1]. However, the development of this compound for ophthalmic indications appears to have stalled, as there is a lack of recent, publicly available data from later-phase clinical trials.
The key differences are summarized below:
| Feature | TG100572 Hydrochloride | Ranibizumab |
| Target | Multi-kinase (VEGFRs, FGFRs, PDGFRβ, Src) | VEGF-A |
| Modality | Small molecule | Monoclonal antibody fragment |
| Administration | Investigated as a topical eye drop (prodrug) | Intravitreal injection |
| Development Stage | Preclinical / Early Clinical (as of last public data) | Approved, Marketed, Standard of Care |
| Data Availability | Limited to preclinical and Phase 1/2a studies | Extensive Phase III and real-world data |
For researchers and drug development professionals, the story of TG100572 highlights the exploration of multi-targeted, topically delivered small molecules as an alternative to intravitreally injected biologics. While this specific compound may not have advanced, the underlying principle remains an active area of research. Ranibizumab, in contrast, serves as a benchmark for efficacy and safety against which new therapies are often measured. Future innovations in the field may involve combining the targeted potency of biologics with the broader activity and alternative delivery routes of small-molecule kinase inhibitors.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ranibizumab (Ranibizumab) in the Treatment of Wet Macular Degeneration | Ento Key [entokey.com]
- 8. What is the mechanism of Ranibizumab-nuna? [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ranibizumab for diabetic macular edema: results from 2 phase III randomized trials: RISE and RIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bjo.bmj.com [bjo.bmj.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Ranibizumab in the treatment of patients with visual impairment due to diabetic macular edema - PMC [pmc.ncbi.nlm.nih.gov]
Validating TG 100572 Hydrochloride: A Comparative Guide to its Kinase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase inhibitor TG 100572 Hydrochloride with other multi-targeted kinase inhibitors. The data presented is intended to aid researchers in evaluating its potential for their specific experimental needs. This document summarizes key quantitative data, details experimental methodologies for validation, and visualizes relevant biological pathways and experimental workflows.
Comparative Analysis of Kinase Inhibition
This compound is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) and Src family kinases.[1] To provide a clear performance benchmark, its inhibitory activity (IC50) is compared against other well-established multi-targeted kinase inhibitors: Sunitinib, Sorafenib, Dasatinib, Axitinib, and Bosutinib. The following table summarizes their half-maximal inhibitory concentrations (IC50) in nanomolar (nM) concentrations against a panel of relevant kinases.
| Kinase Target | TG 100572 | Sunitinib | Sorafenib | Dasatinib | Axitinib | Bosutinib |
| VEGFR1 | 2 | 2 | 26 | - | 0.1 | - |
| VEGFR2 | 7 | 80 | 90 | - | 0.2 | - |
| VEGFR3 | - | - | 20 | - | 0.1-0.3 | - |
| FGFR1 | 2 | >10-fold less selective than VEGFR/PDGFR | 580 | - | - | - |
| FGFR2 | 16 | - | - | - | - | - |
| PDGFRβ | 13 | 2 | 57 | <30 | 1.6 | Minimal Activity |
| Src | 1 | >10-fold less selective than VEGFR/PDGFR | - | 0.8 | - | 1.2 |
| Fgr | 5 | - | - | <1 | - | - |
| Fyn | 0.5 | - | - | <1 | - | - |
| Hck | 6 | - | - | <1 | - | <10 |
| Lck | 0.1 | - | - | <1 | - | - |
| Lyn | 0.4 | - | - | <1 | - | <10 |
| Yes | 0.2 | - | - | <1 | - | - |
| Note: A lower IC50 value indicates higher potency. Dashes (-) indicate that data was not readily available in the searched literature. |
Signaling Pathway Inhibition: The VEGF-Src Axis
TG 100572 potently inhibits both Vascular Endothelial Growth Factor Receptors (VEGFRs) and Src family kinases, key components of a critical signaling pathway involved in angiogenesis, cell proliferation, and survival. The diagram below illustrates this pathway, highlighting the points of inhibition by TG 100572.
Caption: VEGF-Src Signaling Pathway and Inhibition by TG 100572.
Experimental Protocols: Validating Kinase Inhibition
The following protocol outlines a detailed methodology for a standard biochemical kinase inhibition assay, such as the widely used ADP-Glo™ Kinase Assay, to determine the IC50 value of an inhibitor.
Objective: To quantify the in vitro potency of a test compound (e.g., this compound) against a specific kinase.
Materials:
-
Purified kinase enzyme of interest
-
Kinase-specific substrate (peptide or protein)
-
Test compound (inhibitor)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10-point dilution series).
-
Further dilute the compound solutions in the kinase assay buffer to the desired final concentrations for the assay. The final DMSO concentration in the assay should typically not exceed 1%.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of each diluted compound or vehicle control (DMSO in assay buffer) to the appropriate wells of the microplate.
-
Include control wells: "no inhibitor" (vehicle only) for 0% inhibition and "no enzyme" for 100% inhibition.
-
-
Kinase Reaction:
-
Prepare a 2x kinase/substrate mixture containing the purified kinase and its specific substrate in the kinase assay buffer.
-
Add the kinase/substrate mixture (e.g., 10 µL) to each well containing the compound or vehicle.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a 2x ATP solution (e.g., 10 µL) to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal in each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" and "no enzyme" controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow: Kinase Inhibition Assay
The following diagram illustrates the general workflow for a biochemical kinase inhibition assay.
Caption: General Workflow for a Biochemical Kinase Inhibition Assay.
References
Unveiling the Downstream Cascade: A Comparative Analysis of TG 100572 in Kinase Inhibition
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive guide detailing the downstream effects of TG 100572, a potent multi-targeted kinase inhibitor. This publication offers an objective comparison of TG 100572's performance against other kinase inhibitors, supported by experimental data, detailed methodologies, and clear visualizations of the signaling pathways involved.
TG 100572 is a multi-targeted kinase inhibitor with significant potential in therapeutic applications, particularly in ophthalmology for conditions such as age-related macular degeneration (AMD). Its mechanism of action involves the inhibition of key receptor tyrosine kinases (RTKs) and Src family kinases, which are crucial regulators of angiogenesis, vascular permeability, and cell proliferation. This guide provides an in-depth look at the downstream consequences of this inhibition and compares its efficacy to other well-known kinase inhibitors.
Comparative Inhibitory Activity of TG 100572
TG 100572 demonstrates potent inhibitory activity against a range of kinases implicated in pathological angiogenesis. The following table summarizes the half-maximal inhibitory concentration (IC50) values of TG 100572 against key kinases and provides a comparison with other multi-kinase inhibitors.
| Kinase Target | TG 100572 IC50 (nM) | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) | Axitinib IC50 (nM) | Pazopanib IC50 (nM) |
| VEGFR1 | 2 | 26 | - | 0.1 | 10 |
| VEGFR2 | 7 | 90 | 80 | 0.2 | 30 |
| VEGFR3 | - | 20 | - | 0.1-0.3 | 47 |
| FGFR1 | 2 | 580 | >10,000 | - | 74 |
| FGFR2 | 16 | - | - | - | - |
| PDGFRβ | 13 | 57 | 2 | 1.6 | 84 |
| Src | 1 | - | >10,000 | - | - |
| Fgr | 5 | - | - | - | - |
| Fyn | 0.5 | - | - | - | - |
| Hck | 6 | - | - | - | - |
| Lck | 0.1 | - | - | - | - |
| Lyn | 0.4 | - | - | - | - |
| Yes | 0.2 | - | - | - | - |
| c-Kit | - | 68 | - | 1.7 | 140 |
Key Downstream Effects of TG 100572
Experimental evidence confirms several key downstream effects of TG 100572, primarily stemming from its inhibition of the VEGF and Src signaling pathways.
-
Inhibition of Endothelial Cell Proliferation: TG 100572 effectively inhibits the proliferation of vascular endothelial cells, a critical step in angiogenesis.
-
Blockade of VEGF-Induced ERK Phosphorylation: The compound has been shown to block the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream effector in the VEGF signaling cascade that promotes cell growth and survival.
-
Induction of Apoptosis in Proliferating Endothelial Cells: TG 100572 selectively induces programmed cell death (apoptosis) in actively dividing endothelial cells, further contributing to its anti-angiogenic properties.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating kinase inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of TG 100572 against specific kinases.
Materials:
-
Purified recombinant kinase enzymes (e.g., VEGFR2, Src)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
TG 100572 and control inhibitors
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of TG 100572 and control inhibitors in the appropriate solvent (e.g., DMSO).
-
Add the diluted compounds to the assay plate.
-
Add the kinase enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Endothelial Cell Proliferation Assay
Objective: To assess the effect of TG 100572 on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Endothelial cell growth medium
-
Fetal Bovine Serum (FBS)
-
TG 100572 and control compounds
-
VEGF (Vascular Endothelial Growth Factor)
-
96-well cell culture plates
-
Cell proliferation detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours to synchronize their growth phase.
-
Treat the cells with various concentrations of TG 100572 or control compounds in the presence or absence of a pro-proliferative stimulus like VEGF.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Assess cell viability by adding a proliferation reagent (e.g., CellTiter-Glo®) to each well, which measures ATP levels as an indicator of metabolically active cells.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.
-
Determine the EC50 (half-maximal effective concentration) for the inhibition of cell proliferation.
Western Blot for Phosphorylated ERK
Objective: To determine the effect of TG 100572 on the VEGF-induced phosphorylation of ERK.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
TG 100572 and control compounds
-
VEGF
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK (p-ERK) and anti-total-ERK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture endothelial cells to near confluence and then serum-starve them.
-
Pre-treat the cells with different concentrations of TG 100572 for a specified time.
-
Stimulate the cells with VEGF for a short period (e.g., 10-15 minutes) to induce ERK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the cell lysates by centrifugation and determine the protein concentration of the supernatant.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
A Comparative Analysis of Src Family Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Src family kinase (SFK) inhibitors, supported by experimental data. We delve into their mechanisms, specificity, and performance, providing a clear framework for selecting the optimal inhibitor for your research needs.
The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1] This family consists of nine members in humans: Src, Yes, Fyn, Fgr, Lck, Hck, Blk, Lyn, and Frk.[2] Dysregulation of SFK activity is frequently implicated in the development and progression of various cancers, making them a critical target for therapeutic intervention.[1][3][4]
This guide provides a comparative analysis of commonly used SFK inhibitors, focusing on their inhibitory potency and specificity. All quantitative data is presented in structured tables for ease of comparison. Detailed methodologies for key experimental assays are also provided to aid in the replication and validation of findings.
Mechanism of Action
Src family kinase inhibitors primarily function by competitively binding to the ATP-binding pocket of the kinase domain.[3] This action prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling cascades such as the Ras-ERK and PI3K-Akt pathways.[3] The specificity of these inhibitors can vary significantly; some are highly selective for SFKs, while others exhibit multi-kinase inhibitory activity, targeting other kinases like BCR-ABL.[3][5][6]
Comparative Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values of several prominent SFK inhibitors against various kinases. This data allows for a direct comparison of their potency and selectivity.
| Inhibitor | c-Src (nM) | Lck (nM) | Fyn (nM) | Yes (nM) | Lyn (nM) | Hck (nM) | BCR-ABL (nM) | Reference |
| Dasatinib | 0.5 - <1.0 | <1.0 | 5 | - | - | - | <1.0 | [7][8] |
| Bosutinib | 1.2 | - | - | - | - | - | 1 | [7] |
| Saracatinib (AZD0530) | 2.7 | 4 | 4 | 4 | 11 | - | >10000 | [7] |
| Ponatinib | 5.4 | - | - | - | - | - | 0.37 | [7] |
| PP2 | - | 4 | 5 | - | - | - | - | [7] |
| SU6656 | 280 | - | 170 | 20 | 130 | - | - | [7] |
Table 1: Comparative IC50 values of selected Src family kinase inhibitors against various kinases. Lower values indicate higher potency. Data is compiled from multiple sources.[7][8]
| Inhibitor | Cell Line | IC50 (µM) |
| Dasatinib | HCT 116 (Colon) | 0.14 |
| MCF7 (Breast) | 0.67 | |
| H460 (Lung) | 9.0 | |
| PP1 | BKS-2 (Murine B Lymphoma) | 10.5 |
| WEHI-231 (Murine B Lymphoma) | 12.5 | |
| CH12 (Murine B Lymphoma) | 20.5 | |
| PP2 | BKS-2 (Murine B Lymphoma) | 8.5 |
| WEHI-231 (Murine B Lymphoma) | 10.5 | |
| CH12 (Murine B Lymphoma) | 15.5 |
Table 2: Cellular IC50 values of selected Src inhibitors in different cancer cell lines. [8][9]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of Src inhibition and the methods used for evaluation, we provide the following diagrams created using the DOT language.
Caption: Src Signaling Pathway and Point of Inhibition.
Caption: Workflow for Evaluating Src Kinase Inhibitors.
Experimental Protocols
In Vitro Src Kinase Assay
This protocol provides a method for determining the in vitro potency of a Src kinase inhibitor.
Materials:
-
Purified active Src kinase
-
Src substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Src Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ATP ([γ-32P]ATP for radioactive detection or unlabeled ATP for luminescence-based assays)
-
Test inhibitor at various concentrations
-
96-well plates
-
Phosphocellulose paper or other capture medium (for radioactive assay)
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing Src Kinase Reaction Buffer, Src substrate peptide, and purified active Src kinase.
-
Add the test inhibitor at a range of concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes).[10]
-
Stop the reaction by adding a stop solution (e.g., 40% TCA for radioactive assay or EDTA for luminescence-based assays).[10]
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.[10]
-
For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.[11]
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[12]
Cell-Based Src Inhibition Assay (Western Blot)
This protocol describes a method to assess the inhibition of Src phosphorylation in a cellular context.
Materials:
-
Cancer cell line with active Src signaling (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells in appropriate medium until they reach 70-80% confluency.[6]
-
Treat the cells with increasing concentrations of the test inhibitor or vehicle control (e.g., DMSO) for a specified duration (e.g., 6-24 hours).[6]
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.[6]
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane and then incubate it with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.[6]
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[6]
-
To normalize the data, strip the blot and re-probe with an antibody against total Src and a loading control (e.g., β-actin).[6]
-
Quantify the band intensities and calculate the percentage of Src phosphorylation inhibition relative to the vehicle-treated control.[6]
This comprehensive guide provides a foundation for the comparative analysis of Src family kinase inhibitors. The provided data and protocols are intended to assist researchers in making informed decisions for their specific experimental needs in the dynamic field of cancer research and drug development.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. Src family kinase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for phospho-SrcKD: rPTPεD1 complex preparation and BLI binding assays to demonstrate their exosite interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. promega.com [promega.com]
- 12. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Leading VEGFR Inhibitors in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of key Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.
This guide provides an objective comparison of prominent VEGFR inhibitors used in cancer research and clinical practice. By summarizing key performance data from preclinical and clinical studies, this document aims to equip researchers with the necessary information to make informed decisions for their drug development and research applications. The comparison focuses on efficacy, safety, and potency, supported by experimental data and detailed methodologies.
Introduction to VEGFR Inhibition
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. In cancer, this pathway is often hijacked by tumors to ensure a steady supply of oxygen and nutrients, facilitating their growth, invasion, and metastasis. VEGFRs, particularly VEGFR-2, are receptor tyrosine kinases that, upon binding to VEGF, initiate a cascade of downstream signaling events. Small molecule tyrosine kinase inhibitors (TKIs) that target VEGFRs have become a cornerstone of anti-angiogenic therapy in oncology. This guide focuses on a head-to-head comparison of several leading VEGFR inhibitors: Axitinib (B1684631), Cabozantinib (B823), Pazopanib (B1684535), Regorafenib, Sorafenib (B1663141), and Sunitinib (B231).
Comparative Efficacy in Clinical Trials
Direct and indirect comparisons from clinical trials provide valuable insights into the relative efficacy of different VEGFR inhibitors. The following tables summarize key findings from head-to-head and comparative studies in metastatic renal cell carcinoma (mRCC) and advanced hepatocellular carcinoma (HCC).
Table 1: Head-to-Head Comparison of Pazopanib vs. Sunitinib in mRCC (COMPARZ Trial)
| Efficacy Endpoint | Pazopanib | Sunitinib | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) | 8.4 months | 9.5 months | 1.05 (0.90–1.22) | Non-inferior |
| Overall Survival (OS) | 28.3 months | 29.1 months | 0.92 (0.79–1.06) | NS |
| Objective Response Rate (ORR) | 31% | 25% | - | - |
| NS: Not Significant |
The COMPARZ trial, a phase III randomized study, demonstrated that pazopanib is non-inferior to sunitinib in terms of progression-free survival for the first-line treatment of metastatic renal cell carcinoma.[1][2] Overall survival was also similar between the two arms.[3]
Table 2: Indirect Comparison of Cabozantinib vs. Regorafenib in Advanced HCC
| Efficacy Endpoint | Cabozantinib | Regorafenib | p-value |
| Median Overall Survival (OS) | 11.4 months | 10.6 months | 0.3474 |
| Median Progression-Free Survival (PFS) | 5.6 months | 3.1 months | 0.0005 |
This matching-adjusted indirect comparison of the CELESTIAL (Cabozantinib) and RESORCE (Regorafenib) trials suggests that while overall survival was similar, cabozantinib was associated with a significantly longer progression-free survival in patients with advanced hepatocellular carcinoma who had progressed on prior sorafenib therapy.
Table 3: Comparison of Axitinib vs. Sorafenib in Second-Line mRCC (AXIS Trial)
| Efficacy Endpoint | Axitinib | Sorafenib | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) | 6.7 months | 4.7 months | 0.665 | < 0.0001 |
| Objective Response Rate (ORR) | 19% | 9% | - | 0.001 |
In the second-line treatment of metastatic renal cell carcinoma, axitinib showed a statistically significant and clinically meaningful improvement in progression-free survival compared to sorafenib.[4][5]
Comparative Safety and Tolerability
The safety profiles of VEGFR inhibitors are a critical consideration in their clinical use. The following table highlights the incidence of common grade 3 or 4 adverse events observed in head-to-head clinical trials.
Table 4: Incidence of Common Grade 3/4 Adverse Events (Pazopanib vs. Sunitinib in mRCC)
| Adverse Event | Pazopanib (%) | Sunitinib (%) |
| Diarrhea | 3 | 5 |
| Fatigue | 5 | 13 |
| Hand-Foot Syndrome | 1 | 11 |
| Hypertension | 4 | 8 |
| Increased ALT | 12 | 2 |
| Thrombocytopenia | 1 | 16 |
The COMPARZ trial revealed distinct toxicity profiles for pazopanib and sunitinib.[1] Patients treated with sunitinib experienced higher rates of fatigue, hand-foot syndrome, and thrombocytopenia, while pazopanib was associated with a higher incidence of elevated alanine (B10760859) aminotransferase (ALT) levels.[1] In a separate study, patients generally preferred pazopanib over sunitinib, citing better quality of life and less fatigue.[6]
In Vitro Potency: A Head-to-Head Kinase Inhibition Analysis
The potency of VEGFR inhibitors against their primary target, VEGFR-2, is a key determinant of their biological activity. The following table presents the half-maximal inhibitory concentration (IC50) values from a comparative biochemical kinase activity analysis, providing a direct comparison of inhibitory potency under uniform experimental conditions.[7]
Table 5: Comparative IC50 Values against VEGFR-2
| Inhibitor | IC50 (nM) |
| Tivozanib (B1683842) | 0.95 |
| Axitinib | 1.1 |
| Lenvatinib | 2.1 |
| Nintedanib | 3.4 |
| Cabozantinib | 6.7 |
| Vandetanib | 8.8 |
| Pazopanib | 13 |
| Rivoceranib | 16 |
| Sunitinib | 20 |
| Regorafenib | 21 |
| Sorafenib | 29 |
Data from a comparative biochemical kinase activity analysis.[7]
This analysis reveals a range of potencies among the tested inhibitors, with tivozanib and axitinib demonstrating the highest potency against VEGFR-2 in this particular study.[7]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the VEGFR signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: VEGFR-2 signaling cascade upon VEGF binding.
Caption: Workflow for an MTT cell proliferation assay.
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol provides a method for determining the in vitro potency of inhibitors against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Biotinylated peptide substrate
-
Europium-labeled anti-phosphotyrosine antibody (Donor)
-
Streptavidin-XL665 (Acceptor)
-
ATP
-
Kinase reaction buffer
-
EDTA-containing stop buffer
-
Test inhibitors
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Kinase Reaction: a. Prepare a reaction mixture containing VEGFR-2 kinase, biotinylated peptide substrate, and the test inhibitor at various concentrations in the kinase reaction buffer. b. Initiate the kinase reaction by adding ATP to the mixture. c. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction by adding EDTA-containing stop buffer. This buffer should also contain the HTRF detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665. b. Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection antibodies.
-
Signal Measurement: a. Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor). b. The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.
-
Data Analysis: a. Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. b. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of VEGFR inhibitors on the proliferation of endothelial cells.[8]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Complete cell culture medium
-
VEGFR inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Detergent reagent (e.g., acidified isopropanol (B130326) or SDS solution)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Plating: a. Seed HUVECs into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[8] b. Incubate the plate for 6 to 24 hours to allow the cells to adhere.[8]
-
Inhibitor Treatment: a. Prepare serial dilutions of the VEGFR inhibitors in culture medium. b. Replace the medium in the wells with the medium containing the various concentrations of inhibitors. Include a vehicle control (medium with DMSO). c. Incubate the plate for 48 to 72 hours under standard cell culture conditions.
-
MTT Assay: a. Add 10 µL of MTT reagent to each well.[8] b. Incubate for 2 to 4 hours, or until a purple precipitate is visible.[8] c. Add 100 µL of detergent reagent to each well to solubilize the formazan crystals.[8] d. Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[8]
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a multi-well spectrophotometer.[8] b. Calculate the percentage of cell viability for each inhibitor concentration compared to the vehicle control. c. Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
Conclusion
This guide provides a comparative overview of several clinically relevant VEGFR inhibitors. The data presented herein, derived from both clinical and preclinical studies, highlights the nuanced differences in efficacy, safety, and potency among these agents. While sunitinib and pazopanib show comparable efficacy in mRCC, their distinct side-effect profiles may guide treatment decisions.[1] Axitinib has demonstrated superiority over sorafenib in the second-line setting for mRCC.[4] In vitro potency data reveals a spectrum of inhibitory activity against VEGFR-2, which may correlate with clinical efficacy and off-target effects.[7]
It is important to note that direct head-to-head randomized controlled trials are not available for all pairs of these inhibitors, and some comparisons rely on indirect analyses or real-world data. The provided experimental protocols offer standardized methods for the in-house evaluation and comparison of these and novel VEGFR inhibitors. This comprehensive guide serves as a valuable resource for researchers and drug development professionals in the field of oncology, facilitating a deeper understanding of the comparative landscape of VEGFR-targeted therapies.
References
- 1. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Concise Drug Review: Pazopanib and Axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - TR [thermofisher.com]
- 7. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of TG100572 and Other Anti-Angiogenic Agents for Ocular Neovascularization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of TG100572, a novel multi-targeted kinase inhibitor, with other established anti-angiogenic agents, namely sunitinib (B231) and sorafenib (B1663141). The information presented is based on preclinical data and is intended to provide an objective overview to inform research and development efforts in the field of ocular neovascularization.
Introduction to Anti-Angiogenic Agents
Angiogenesis, the formation of new blood vessels, is a critical process in various physiological and pathological conditions. In ophthalmology, aberrant angiogenesis is a hallmark of diseases such as neovascular age-related macular degeneration (nAMD) and diabetic retinopathy, leading to vision loss. Anti-angiogenic therapies aim to inhibit this process, primarily by targeting key signaling pathways involved in endothelial cell proliferation, migration, and tube formation.
TG100572 is a potent, multi-targeted kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), platelet-derived growth factor receptor beta (PDGFRβ), and Src family kinases. Its comprehensive targeting profile suggests a broad-spectrum anti-angiogenic activity.
Sunitinib and Sorafenib are also multi-kinase inhibitors approved for the treatment of various cancers. Their mechanisms of action involve the inhibition of VEGFRs, PDGFRs, and other kinases, making them relevant comparators for TG100572 in the context of anti-angiogenic efficacy.
In Vitro Efficacy Comparison
The following table summarizes the in vitro efficacy of TG100572, sunitinib, and sorafenib in inhibiting key processes of angiogenesis. It is important to note that the data are compiled from different studies and direct head-to-head comparisons may not be available.
| Agent | Target Kinases | Inhibition of Endothelial Cell Proliferation (IC50) | Reference |
| TG100572 | VEGFR1, VEGFR2, FGFR1, FGFR2, PDGFRβ, Src family kinases | Not explicitly reported for endothelial cells. | |
| Sunitinib | VEGFRs, PDGFRs, c-Kit, FLT3, RET | ~1.5 µM (Prostate Tumor-Derived Endothelial Cells - PTEC) | [1] |
| ~10 nM (Human Umbilical Vein Endothelial Cells - HUVEC, VEGF-induced) | [2] | ||
| Sorafenib | VEGFRs, PDGFRβ, Raf kinases | ~1.5 µM (PTEC) | [1] |
| IC50 values for HUVEC proliferation vary across studies. | [3][4] |
In Vivo Efficacy Comparison: Choroidal Neovascularization (CNV) Models
The laser-induced choroidal neovascularization (CNV) mouse model is a standard preclinical model for nAMD. The table below compares the efficacy of the three agents in this model.
| Agent | Animal Model | Dose and Administration | Efficacy Outcome | Reference |
| TG100572 | Mouse | 5 mg/kg, intraperitoneal | 40% reduction in CNV lesion area. | [5] |
| Sunitinib | Mouse | Intravitreal injection of sunitinib-loaded microparticles | Sustained suppression of CNV for up to 9 weeks. | [6] |
| Mouse | Single subcutaneous dose of a sunitinib-dendrimer conjugate | Comparable inhibition of CNV to intravitreal aflibercept. | [7] | |
| Sorafenib | Rat | 10 mg/kg/day and 30 mg/kg/day, oral | Dose-dependent reduction in CNV thickness and fluorescein (B123965) leakage. | [8] |
| Mouse | Single intravitreal injection of crystalline sorafenib | 75% reduction in mean leakage fluorescence intensity at 14 days. | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: Simplified signaling pathway of key receptor tyrosine kinases in angiogenesis and the inhibitory action of TG100572, Sunitinib, and Sorafenib.
Caption: Experimental workflow for the laser-induced choroidal neovascularization (CNV) model.
Experimental Protocols
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, a critical step in angiogenesis.
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Test compounds (TG100572, sunitinib, sorafenib) and vehicle control
-
96-well plates
-
Inverted microscope with imaging capabilities
Protocol:
-
Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate.
-
Allow the matrix to solidify at 37°C for 30-60 minutes.
-
Seed HUVECs onto the solidified matrix in endothelial cell growth medium containing the test compounds or vehicle control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor tube formation over 4-18 hours.
-
Capture images of the tube networks using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis, where new microvessels sprout from a cross-section of an aorta.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free culture medium
-
Collagen or other extracellular matrix gel
-
Test compounds and vehicle control
-
48-well plates
-
Stereomicroscope
Protocol:
-
Harvest the thoracic aorta from a euthanized animal and clean it of surrounding tissue.
-
Cut the aorta into 1-2 mm thick rings.
-
Embed each aortic ring in a collagen gel within a well of a 48-well plate.
-
Add culture medium containing the test compounds or vehicle control to each well.
-
Incubate the plate at 37°C and 5% CO2.
-
Monitor the outgrowth of microvessels from the aortic rings daily for 7-14 days.
-
Quantify the angiogenic response by measuring the area of microvessel outgrowth or the number and length of the sprouts.
Laser-Induced Choroidal Neovascularization (CNV) in Mice
This in vivo model is widely used to study the pathogenesis of nAMD and to evaluate the efficacy of anti-angiogenic therapies.
Materials:
-
Pigmented mice (e.g., C57BL/6J)
-
Laser photocoagulator
-
Fundus camera and fluorescein angiography system
-
Test compounds and vehicle control
-
Isolectin B4 or other endothelial cell markers for staining
Protocol:
-
Anesthetize the mice and dilate their pupils.
-
Use a laser to create four burns on the retina of each eye, causing a rupture in Bruch's membrane.
-
Administer the test compounds or vehicle control systemically (e.g., intraperitoneally, orally) or locally (e.g., intravitreally) according to the study design.
-
After a set period (typically 7-14 days), perform fluorescein angiography to visualize and quantify vascular leakage from the CNV lesions.
-
Euthanize the mice and enucleate the eyes.
-
Prepare choroidal flatmounts and stain with an endothelial cell marker (e.g., isolectin B4).
-
Image the flatmounts using a fluorescence microscope and quantify the area or volume of the CNV lesions.
Conclusion
TG100572, sunitinib, and sorafenib are all potent multi-targeted kinase inhibitors with significant anti-angiogenic properties. While direct comparative efficacy data is limited, the available preclinical evidence suggests that all three agents are effective in inhibiting key processes of angiogenesis both in vitro and in vivo. TG100572's comprehensive targeting profile, including Src kinases, may offer a distinct advantage in the context of ocular neovascularization where vascular permeability is a key pathological feature. Further head-to-head studies in standardized preclinical models are warranted to definitively establish the comparative efficacy of these agents and to guide the development of novel therapies for neovascular eye diseases.
References
- 1. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sorafenib blocks tumour growth, angiogenesis and metastatic potential in preclinical models of osteosarcoma through a mechanism potentially involving the inhibition of ERK1/2, MCL-1 and ezrin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Effect of sorafenib on experimental choroidal neovascularization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Comparative Side Effect Profile: TG100572 vs. Systemically Administered Tyrosine Kinase Inhibitors
For Immediate Release
This guide provides a detailed comparison of the side effect profile of TG100572, a novel multi-targeted tyrosine kinase inhibitor (TKI), with other established TKIs such as sorafenib (B1663141), sunitinib, and pazopanib (B1684535). The primary distinction in their safety profiles lies in the route of administration. TG100572, delivered as its prodrug TG100801 via topical eye drops for ocular indications, exhibits a localized and minimal side effect profile. In contrast, systemically administered TKIs are associated with a broader range of adverse events.
Executive Summary of Side Effect Profiles
The following table summarizes the notable side effects associated with TG100572 (via topical administration of its prodrug TG100801) and the systemically administered TKIs sorafenib, sunitinib, and pazopanib.
| Side Effect Category | TG100572 (Topical Administration) | Sorafenib (Systemic) | Sunitinib (Systemic) | Pazopanib (Systemic) |
| Common | Mild, transient ocular irritation[1] | Diarrhea, fatigue, hand-foot skin reaction, rash, hypertension, anorexia, nausea, abdominal pain, hair loss[2][3][4][5] | Fatigue, diarrhea, nausea, stomatitis, dyspepsia, abdominal pain, hand-foot syndrome, rash, hypertension, altered taste[6][7][8][9] | Diarrhea, hypertension, fatigue, nausea, change in hair color, anorexia, vomiting, abdominal pain[10][11][12][13] |
| Cardiovascular | None reported in clinical trials[1] | Hypertension, myocardial ischemia/infarction, congestive heart failure[4] | Hypertension, cardiac failure, myocardial ischemia, decreased ejection fraction[6][7] | Hypertension, cardiac dysfunction (decreased ejection fraction), thromboembolic events, QT prolongation[10][11] |
| Dermatological | None reported (systemically) | Rash, hand-foot skin reaction, alopecia, pruritus[2] | Rash, hand-foot syndrome, skin discoloration, hair color changes[6][8] | Hair color changes, rash, skin depigmentation[11][12][13] |
| Gastrointestinal | None reported (systemically) | Diarrhea, nausea, vomiting, stomatitis, constipation, abdominal pain[2] | Diarrhea, nausea, vomiting, stomatitis, dyspepsia, abdominal pain[6][8] | Diarrhea, nausea, vomiting, abdominal pain[10][11] |
| Hepatic | None reported (systemically) | Elevated transaminases, liver dysfunction[2] | Elevated liver enzymes, hepatotoxicity[14] | Hepatotoxicity, elevated transaminases[10][12] |
| Hematological | None reported (systemically) | Bleeding, thrombocytopenia, anemia[2] | Neutropenia, thrombocytopenia, anemia, bleeding[9] | Thrombocytopenia, neutropenia, leukopenia[11] |
| Systemic/Constitutional | None reported (systemically) | Fatigue, weight loss, anorexia[2] | Fatigue, asthenia, fever, anorexia[8] | Fatigue, weight loss, anorexia[10][11] |
Key Findings and Analysis
Systemic administration of TG100572 in preclinical murine models was associated with weight loss, suggesting potential systemic toxicity[15][16]. However, the clinical development of TG100572 has focused on topical ocular delivery of its prodrug, TG100801. This administration route is designed to maximize local drug concentration in the eye while minimizing systemic exposure.
Clinical data from a Phase 1 trial of topically administered TG100801 demonstrated that plasma levels of both the prodrug and the active TG100572 were below the limit of quantitation[1][17]. This lack of systemic exposure explains the absence of systemic side effects commonly observed with orally administered TKIs. The only adverse event reported in the Phase 1 trial was mild and transient ocular irritation in some subjects[1].
In stark contrast, systemically administered multi-targeted TKIs like sorafenib, sunitinib, and pazopanib are known to cause a wide array of side effects, which can be dose-limiting and significantly impact a patient's quality of life[18][19]. These adverse events are a direct consequence of the systemic distribution of the drug and its on- and off-target effects on various tissues and organs throughout the body[15].
Experimental Protocols
Safety and Tolerability Assessment of Topical TG100801 (Prodrug of TG100572)
The safety and tolerability of TG100801 were evaluated in a randomized, double-masked, parallel-group, dose-escalation Phase 1 clinical trial in healthy volunteers.
-
Study Design: Participants received either TG100801 ophthalmic solution (0.6% or 1.1%) or vehicle in one eye, with the fellow eye receiving artificial tears or vehicle. Dosing was administered for either a single day or for 14 consecutive days[1].
-
Safety Assessments: Tolerability was assessed through a symptom-directed questionnaire. Ocular safety was evaluated using slit-lamp examination, tonometry, and visual acuity measurements. Systemic safety was monitored by measuring plasma concentrations of TG100801 and TG100572[1].
-
Results: No evidence of systemic toxicity was observed, with plasma levels of both compounds below the detectable limits. The primary adverse event was mild, transient ocular irritation lasting generally less than 20 minutes in a portion of the subjects treated for 14 days[1].
Preclinical Toxicity Assessment of Systemic TG100572
-
Study Design: In a murine model of laser-induced choroidal neovascularization (CNV), TG100572 was administered systemically (intraperitoneal injection)[15][16].
-
Safety Assessments: Systemic toxicity was evaluated by monitoring the body weight of the animals over the 14-day study period[16].
-
Results: The group treated with systemic TG100572 exhibited a significant average weight loss of 11% compared to a 1% gain in the vehicle-treated group, indicating a degree of systemic toxicity[16].
Signaling Pathway Inhibition
TG100572 is a multi-targeted kinase inhibitor that potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), Fibroblast Growth Factor Receptors (FGFR), and Src family kinases[20]. These pathways are crucial in angiogenesis, cell proliferation, and survival. The diagram below illustrates the key signaling pathways targeted by TG100572.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Sorafenib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Adverse events of sorafenib in hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib (Nexavar): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Sorafenib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Sunitinib (Sutent): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Sunitinib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. drugs.com [drugs.com]
- 9. What are the side effects of Sunitinib Malate? [synapse.patsnap.com]
- 10. Pazopanib (Votrient): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Pazopanib: MedlinePlus Drug Information [medlineplus.gov]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. Sunitinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. Metabolic adverse events of multitarget kinase inhibitors: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Safety of multi-targeted kinase inhibitors as monotherapy treatment of cancer: a systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chronic Treatment with Multi-Kinase Inhibitors Causes Differential Toxicities on Skeletal and Cardiac Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safe Disposal of TG 100572 Hydrochloride: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential procedural information for the safe and compliant disposal of TG 100572 Hydrochloride, a multi-targeted kinase inhibitor. Adherence to these protocols is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. Given the absence of a specific, publicly available Safety Data Sheet (SDS) with comprehensive disposal instructions for this compound, a conservative approach is mandated. Therefore, this compound and all associated materials must be treated as hazardous chemical waste.
I. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential exposure and contamination.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1] |
| Body Protection | A lab coat or impervious clothing should be worn to prevent skin contact.[1] |
| Respiratory | In cases of dust formation or inadequate ventilation, use a full-face respirator.[1] |
II. Waste Segregation and Collection
Proper segregation of waste streams is fundamental to safe and efficient disposal. At no point should chemical waste be mixed with regular trash.
A. Solid Waste:
-
Unused/Expired Compound: Collect any solid this compound in a dedicated, sealed container.
-
Contaminated Materials: All disposable items that have come into direct contact with the compound, such as weigh boats, pipette tips, and contaminated gloves, must be placed in a designated hazardous waste container.
B. Liquid Waste:
-
Solutions: Solutions containing this compound should be collected in a clearly labeled, leak-proof container designated for hazardous liquid waste.
-
Solvent Compatibility: The waste container must be compatible with the solvent used to dissolve the compound. Do not mix incompatible waste streams.
C. Sharps Waste:
-
Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
Table 2: Spill Cleanup Procedures
| Spill Type | Procedure |
| Solid Spill | 1. Evacuate and ventilate the immediate area if necessary. 2. To avoid dust formation, carefully sweep or gently vacuum the solid material. 3. Place the collected material into a sealed, labeled container for hazardous waste disposal.[2] |
| Liquid Spill | 1. Absorb the spill using an inert, non-combustible material such as vermiculite, sand, or diatomite.[2] 2. Collect the absorbed material into a suitable container for hazardous waste. 3. Decontaminate the spill area with a suitable solvent (e.g., alcohol), and dispose of the cleaning materials as hazardous waste.[2] |
IV. Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
V. Final Disposal Protocol
-
Labeling: All waste containers must be clearly and accurately labeled with the chemical name ("this compound"), relevant hazard symbols, and the date of accumulation.
-
Storage: Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste. Environmental release must be avoided.[1]
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety guidelines and a qualified environmental health and safety (EHS) officer for further clarification.
References
Essential Safety and Operational Guide for TG 100572 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of TG 100572 Hydrochloride, a potent multi-targeted kinase inhibitor.
Immediate Safety and Handling Precautions
This compound is a potent inhibitor of multiple receptor tyrosine kinases and Src kinases.[1][2][3][4] Due to its biological activity, it should be handled with care, assuming high potency and potential toxicity.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound in solid and solution form is outlined below. A hazard assessment is essential to determine if additional protection is needed for specific procedures.[3]
| PPE Category | Specification | Rationale |
| Body Protection | Professional lab coat. | Protects skin and clothing from spills. |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended). | Provides a barrier against direct skin contact. Latex gloves should be avoided due to poor chemical resistance and potential for allergies.[2] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields. | Protects eyes from splashes and airborne particles. |
| Face Protection | Face shield (in addition to safety glasses/goggles). | Required when there is a significant risk of splashes, such as when handling bulk quantities or preparing concentrated stock solutions.[2][5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher). | Necessary when handling the solid compound outside of a certified fume hood to prevent inhalation of aerosolized particles. |
Engineering Controls
| Control | Specification | Purpose |
| Ventilation | Certified laboratory fume hood. | All handling of the solid compound and preparation of solutions should be performed in a fume hood to minimize inhalation exposure. |
| Safety Equipment | Readily accessible safety shower and eyewash station. | For immediate decontamination in case of accidental exposure. |
Operational Plans: Storage and Solution Preparation
Proper storage and preparation are critical for maintaining the integrity of this compound and ensuring experimental reproducibility.
Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Store in a tightly sealed container. |
| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Solutions are unstable; prepare fresh when possible.[1][4] |
| Stock Solution | -20°C | 1 month | Sealed storage, away from moisture.[4] |
Solution Preparation
For in vivo and in vitro studies, this compound can be prepared in various solvents. The maximum achievable concentration in formulations is 0.7% w/v.[4][6]
Note on Solubility: While specific solubility data in common laboratory solvents is not consistently provided across sources, the hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Unused/Expired Solid Compound | - Do not dispose of in regular trash or down the drain. - The original, tightly sealed container must be labeled as hazardous waste. - Store in a designated hazardous waste accumulation area, segregated from incompatible materials.[7][8] |
| Solutions Containing this compound | - Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. - The label must include "Hazardous Waste," the full chemical name, and the solvent used.[7][8] |
| Contaminated Labware (e.g., pipette tips, gloves, vials) | - Collect in a designated hazardous waste bag or container. - Sharps (needles, syringes) must be disposed of in an approved sharps container.[7] |
| Surface Decontamination | - Decontaminate surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. - All cleaning materials must be disposed of as hazardous waste.[8] |
Local Regulations: Always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines for specific disposal procedures.[7]
Experimental Protocols
Mechanism of Action
This compound is a multi-targeted kinase inhibitor. It shows potent inhibitory activity against several receptor tyrosine kinases and Src family kinases, which are crucial in angiogenesis and cell proliferation.
Caption: Inhibition of multiple kinases by this compound.
In Vitro Cell Proliferation Assay
This protocol outlines a method to assess the effect of TG 100572 on the proliferation of human retinal microvascular endothelial cells (hRMVEC).
Caption: Workflow for an in vitro cell proliferation assay.
Methodology:
-
Human retinal microvascular endothelial cells (hRMVEC) are plated in 96-well plates.
-
The cells are cultured for 48 hours in the presence of varying concentrations of TG 100572 (from 2 nM to 5 µM) or a DMSO vehicle control.
-
The culture medium is supplemented with 10% FBS, 50 µg/mL heparin, and 50 ng/mL recombinant human VEGF (rhVEGF).
-
Following the incubation period, cell viability and proliferation are quantified using an XTT-based colorimetric assay.
Quantitative Data: Inhibitory Concentrations (IC₅₀)
This compound exhibits potent, sub-nanomolar to nanomolar inhibitory activity against a range of kinases.
| Target Kinase | IC₅₀ (nM) |
| Src Family | |
| Lyn | 0.1 |
| Yes | 0.2 |
| Lck | 0.4 |
| Fyn | 0.5 |
| Fgr | 5 |
| Hck | 6 |
| Src | 1 |
| Receptor Tyrosine Kinases | |
| VEGFR1 | 2 |
| VEGFR2 | 7 |
| FGFR1 | 2 |
| FGFR2 | 16 |
| PDGFRβ | 13 |
Data sourced from MedchemExpress and Selleck Chemicals product pages.[1][2][3][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. westlab.com [westlab.com]
- 6. TG 100572 (Hydrochloride) | 867331-64-4 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
